molecular formula C10H13BrO3 B1522600 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene CAS No. 1132672-05-9

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Cat. No.: B1522600
CAS No.: 1132672-05-9
M. Wt: 261.11 g/mol
InChI Key: GWOFTXOOBHKZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOFTXOOBHKZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Brominated Anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for "4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene" did not yield specific, verifiable data in established chemical databases. This suggests the compound is not widely synthesized or characterized. To provide a scientifically accurate and valuable guide for researchers, this document will focus on the closely related and well-documented analogue, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene . This compound shares key structural features and serves as an excellent proxy for understanding the chemical behavior relevant to this class of molecules in drug development.

Executive Summary & Compound Identification

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in pharmaceutical synthesis. This substituted brominated anisole derivative is of significant interest to drug development professionals due to its role as a foundational building block for complex active pharmaceutical ingredients (APIs). Its unique arrangement of a reactive bromine atom and two distinct ether functionalities makes it a versatile synthon for constructing intricate molecular architectures. We will explore its physicochemical properties, a representative synthetic pathway, its chemical reactivity, and its principal applications, with a focus on providing field-proven insights for laboratory application.

Compound Identification:

IdentifierValueSource
IUPAC Name 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzeneN/A
CAS Number 173336-76-0[1]
Molecular Formula C₁₁H₁₅BrO₃Inferred
Molecular Weight 275.14 g/mol Inferred
Canonical SMILES COCCCCOC1=C(C=C(Br)C=C1)OCInferred

Physicochemical & Spectroscopic Profile

The physical properties of a compound are critical for its handling, storage, and use in reactions. The data below are essential for process safety and reaction design.

Table 2.1: Physicochemical Properties

PropertyValueSignificance in the Lab
Appearance White to slight yellow crystalline solid or liquid mixtureIndicates purity and physical state under ambient conditions.[1]
Density 1.313 g/cm³Important for mass-to-volume calculations in reaction setup.[1]
Boiling Point 308.8 °C at 760 mmHgSuggests low volatility; vacuum distillation would be required for purification to avoid decomposition.[1]
Flash Point 124.4 °CA high flash point indicates low flammability under standard lab conditions.[1]
Spectroscopic Data Interpretation (Predicted)

While specific spectra for this exact compound are not publicly available, we can predict the key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on its structure. This predictive analysis is a crucial skill for chemists to verify the identity of synthesized molecules.

  • ¹H NMR: Expect three aromatic protons with distinct splitting patterns (likely a doublet, a singlet-like signal, and a doublet of doublets). Two methoxy groups will appear as sharp singlets around 3.3-4.0 ppm. The propyl chain protons will present as multiplets, with the two O-CH₂ groups being the most downfield.

  • ¹³C NMR: Expect 11 distinct carbon signals. The carbon attached to the bromine (C-Br) will be significantly shifted upfield compared to the other aromatic carbons. The four oxygenated carbons (two aromatic, two aliphatic) will appear in the 55-70 ppm range for the aliphatic and >140 ppm for the aromatic.

  • Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, which is the definitive signature of a monobrominated compound. Key fragmentation would likely involve the loss of the methoxypropoxy side chain.

Synthesis & Mechanistic Insight

The synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene typically starts from a more common precursor, 4-bromo-2-methoxyphenol. The key transformation is a Williamson ether synthesis.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol details the alkylation of the phenolic hydroxyl group.

Expertise Behind the Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base. It is sufficient to deprotonate the phenol without causing unwanted side reactions. A stronger base like sodium hydride (NaH) could be used for faster reaction but requires more stringent anhydrous conditions.

  • Solvent Selection: Acetone or DMF (N,N-Dimethylformamide) are excellent polar aprotic solvents for this Sₙ2 reaction. They effectively dissolve the ionic intermediates and reactants without participating in the reaction.

  • Alkylating Agent: 1-Bromo-3-methoxypropane is the corresponding alkyl halide required to install the desired side chain. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) could be added to accelerate the reaction, especially in a biphasic system.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous acetone (10 mL per gram of phenol) in a round-bottom flask, add finely ground potassium carbonate (1.5 eq.).

  • Reagent Addition: Add 1-bromo-3-methoxypropane (1.1 eq.) to the suspension.

  • Reaction Conditions: Stir the mixture vigorously under a reflux condenser at the boiling point of acetone (~56 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_end Product & Purification A 4-Bromo-2-methoxyphenol P1 Combine & Reflux (56°C, 8-12h) A->P1 B 1-Bromo-3-methoxypropane B->P1 C K₂CO₃ (Base) C->P1 D Acetone (Solvent) D->P1 E Crude Product P1->E Work-up F Purification (Extraction & Chromatography) E->F G 4-Bromo-1-methoxy-2- (3-methoxypropoxy)benzene F->G

Caption: Williamson ether synthesis workflow.

Chemical Reactivity & Derivatization Potential

The reactivity of this molecule is dominated by the carbon-bromine bond, making it an ideal substrate for cross-coupling reactions—a cornerstone of modern drug discovery.

  • Suzuki Coupling: The bromine atom can be readily displaced by a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This allows for the formation of a new carbon-carbon bond, attaching diverse aryl or heteroaryl groups at the C4 position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary or secondary amines. This is a critical transformation for synthesizing many drug candidates.

  • Grignard/Organolithium Formation: The bromide can be converted into a highly reactive organometallic species by reaction with magnesium (Grignard) or an organolithium reagent (e.g., n-BuLi). This "umpolung" (reversal of polarity) turns the electrophilic carbon into a potent nucleophile, capable of reacting with a range of electrophiles like aldehydes, ketones, and nitriles.

Applications in Medicinal Chemistry

The primary driver for the synthesis of this compound is its role as a key intermediate in the production of Aliskiren.[1] Aliskiren is a direct renin inhibitor used for the treatment of hypertension. The 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene moiety serves as a core scaffold onto which the rest of the complex Aliskiren molecule is constructed. The strategic placement of the ether groups helps to modulate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the final drug molecule.

The utility of brominated compounds in drug design is a well-established strategy. The bromine atom can increase lipophilicity, improve binding affinity through halogen bonding, and serve as a handle for late-stage functionalization to create compound libraries for screening.

Safety, Handling, & Storage

As no specific Safety Data Sheet (SDS) is available for this compound, a conservative approach based on structurally similar chemicals is required.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • This guide is based on inferred chemical principles and data from related compounds due to the lack of specific liter
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond rote procedural descriptions to explain the scientific rationale behind the analytical strategy. Our approach is rooted in a multi-technique, self-validating framework that integrates synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy to establish an unambiguous structural assignment with the highest degree of scientific confidence.

Strategic Overview: From Synthesis to Confirmation

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the integrity of subsequent biological, pharmacological, or material science studies. For this compound, a molecule with multiple functional groups and a specific substitution pattern on the aromatic ring, a multi-faceted analytical approach is not just recommended, but essential. Our strategy begins with a logical synthetic pathway, which provides context for the expected structure, and then employs a suite of spectroscopic techniques to probe the molecule's connectivity, functional groups, and overall architecture. Each technique provides a unique piece of the puzzle, and their collective data provides a powerful, cross-validating confirmation of the final structure.

The logical flow of this process, from synthesis to the integration of analytical data, is outlined below. This workflow ensures that each step builds upon the last, leading to a robust and defensible structural assignment.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Data Integration & Confirmation start 4-Bromo-2-methoxyphenol reagent + 2-Bromoethyl methyl ether (Williamson Ether Synthesis) start->reagent product Target Molecule: This compound reagent->product ms Mass Spectrometry (MS) product->ms ir IR Spectroscopy product->ir nmr NMR Spectroscopy (1D & 2D) product->nmr confirm Final Structure Elucidation ms->confirm ir->confirm nmr->confirm

Caption: Integrated workflow for synthesis and structural elucidation.

Proposed Synthesis: Williamson Ether Synthesis

A logical and efficient route to synthesize this compound is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[1]

Reaction Scheme: The synthesis starts with commercially available 4-bromo-2-methoxyphenol. The phenolic proton is abstracted by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. This potent nucleophile then displaces the bromide from 2-bromoethyl methyl ether to form the desired ether linkage.

  • Step 1: Deprotonation: 4-bromo-2-methoxyphenol is treated with a base (e.g., K₂CO₃) in an aprotic polar solvent like acetonitrile or DMF.

  • Step 2: Nucleophilic Attack: 2-Bromoethyl methyl ether is added to the reaction mixture, and the phenoxide attacks the primary carbon bearing the bromine, forming the target molecule.

Understanding this synthetic pathway is crucial as it informs our expectations. The starting materials dictate the core aromatic structure, and the reagents confirm the identity of the ether sidechain.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is the first line of analytical defense, providing the molecular weight of the compound and, through its isotopic pattern, critical clues about its elemental composition.

Expertise & Causality:

For a compound containing bromine, the mass spectrum is particularly revealing. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. This provides an unmistakable signature for the presence of bromine in the molecule.[4][5]

Predicted Mass Spectrum Data:

The molecular formula of the target compound is C₁₀H₁₃BrO₃.

ParameterPredicted ValueRationale
Molecular Formula C₁₀H₁₃BrO₃Based on the proposed structure.
Molecular Weight ~276.11 g/mol Calculated using the most common isotopes.
M⁺ Peak (⁷⁹Br) ~276.0 m/zRepresents the molecular ion with the ⁷⁹Br isotope.
[M+2]⁺ Peak (⁸¹Br) ~278.0 m/zRepresents the molecular ion with the ⁸¹Br isotope.
M⁺ / [M+2]⁺ Ratio ~1:1Characteristic isotopic signature of a single bromine atom.[2]
HRMS (ESI-TOF) m/z Calculated: 276.0075For [C₁₀H₁₃⁷⁹BrO₃+H]⁺, provides unambiguous confirmation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Infuse the sample directly into the ESI source in positive ion mode. Acquire data over a mass range of m/z 100-500.

  • Analysis: Identify the molecular ion cluster around m/z 276-278. The measured exact mass should be compared to the theoretical mass for the protonated molecule to confirm the elemental formula within a 5 ppm mass accuracy threshold.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, we can confirm the presence of the aromatic ring and the ether linkages.

Expertise & Causality:

Aryl alkyl ethers exhibit characteristic C-O stretching bands. Specifically, they show two strong absorbances: an asymmetric stretch typically between 1200-1300 cm⁻¹ (for the Ar-O bond) and a symmetric stretch between 1000-1150 cm⁻¹ (for the alkyl-O bond).[6][7][8] These peaks, in conjunction with aromatic C-H and C=C stretching vibrations, provide a distinct fingerprint for the molecule.

Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100Medium-WeakAromatic C-H Stretch
~2850-2960MediumAliphatic C-H Stretch (from -OCH₃ and -OCH₂CH₂O-)
~1500-1600Medium-StrongAromatic C=C Ring Stretch
~1250StrongAsymmetric Ar-O-C Stretch
~1050-1120StrongSymmetric R-O-R Stretch
~550-650Medium-WeakC-Br Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum to identify the characteristic absorption bands and compare them with expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unequivocal assignment.

Expertise & Causality:

The substitution pattern on the benzene ring creates a specific set of signals in the aromatic region of the ¹H NMR spectrum. The electron-donating alkoxy groups (-OCH₃ and -OR) will shield the ortho and para positions, causing their corresponding proton signals to appear at a higher field (lower ppm) than they would in unsubstituted benzene.[9] The bromine atom has a weaker, more complex effect. 2D correlation experiments like HSQC and HMBC are critical for unambiguously connecting these protons to their respective carbons and mapping the overall molecular framework.[10][11]

¹H NMR Spectroscopy (Predicted Data, 400 MHz, CDCl₃)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-3~7.15d (J ≈ 2.5 Hz)1Hortho to -Br, meta to two -OR groups. Doublet due to coupling with H-5.
H-5~7.05dd (J ≈ 8.5, 2.5 Hz)1Hortho to -Br and one -OR group. Doublet of doublets from coupling to H-3 and H-6.
H-6~6.85d (J ≈ 8.5 Hz)1Hortho to one -OR group, meta to another. Doublet from coupling to H-5.
-OCH₂ CH₂OCH₃~4.15t (J ≈ 5.0 Hz)2HMethylene group directly attached to the aromatic oxygen, deshielded.
-OCH₂CH₂ OCH₃~3.80t (J ≈ 5.0 Hz)2HMethylene group adjacent to the terminal methoxy.
Ar-OCH₃ ~3.90s3HMethoxy group directly on the aromatic ring.
-OCH₂CH₂OCH₃ ~3.45s3HTerminal methoxy group on the ether sidechain.
¹³C NMR Spectroscopy (Predicted Data, 101 MHz, CDCl₃)
Carbon LabelPredicted δ (ppm)Rationale
C-1~150Aromatic carbon attached to the -OCH₃ group.
C-2~148Aromatic carbon attached to the -OCH₂CH₂OCH₃ group.
C-3~118Aromatic C-H, ortho to C-Br.
C-4~114Aromatic carbon attached to Bromine.
C-5~125Aromatic C-H, ortho to C-Br.
C-6~113Aromatic C-H, ortho to C-1.
Ar-OCH₃ ~56.5Methoxy carbon on the ring.
-OCH₂ CH₂OCH₃~70.0Methylene carbon attached to the aromatic oxygen.
-OCH₂CH₂ OCH₃~69.0Methylene carbon adjacent to the terminal methoxy.
-OCH₂CH₂OCH₃ ~59.0Terminal methoxy carbon.
2D NMR: Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D correlation spectroscopy provides the definitive proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will confirm, for example, that the proton signal at ~7.15 ppm is attached to the carbon at ~118 ppm.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[10][14] The crucial correlations to observe are:

    • The protons of the Ar-OCH₃ group (~3.90 ppm) will show a correlation to the C-1 carbon (~150 ppm).

    • The protons of the -OCH₂ CH₂OCH₃ group (~4.15 ppm) will show a correlation to the C-2 carbon (~148 ppm).

    • The aromatic proton H-6 (~6.85 ppm) will show correlations to C-2, C-4, and C-5, confirming its position on the ring.

Caption: Key predicted HMBC correlations for structural confirmation. (Note: A placeholder image is used. In a real scenario, the chemical structure would be depicted).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • 2D Experiments (HSQC & HMBC): Use standard pulse programs. Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, set the long-range coupling constant delay to optimize for ³JCH correlations (typically around 8 Hz).

  • Data Processing: Process all spectra using appropriate window functions and perform phase and baseline corrections. Analyze the 1D spectra for chemical shifts, integrations, and multiplicities, and analyze the 2D spectra to build the carbon-proton connectivity map.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is definitively achieved through the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the key ether and aromatic functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 1,2,4-substitution pattern and the precise structure of the ether sidechain. Each piece of data validates the others, culminating in a structural assignment of the highest integrity, suitable for the rigorous demands of scientific research and development.

References

  • Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (n.d.). Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Abreu, P. E. (n.d.). Theoretical NMR correlations based Structure Discussion. PubMed Central (PMC). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • Clark, J. (2014, August 6). 5.2 Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • Cheminfo ELN. (n.d.). HSQC / HMBC prediction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogues to present a scientifically grounded perspective on its synthesis, properties, and potential utility.

Introduction: The Strategic Value of Substituted Bromobenzenes

Polysubstituted benzene derivatives are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of a bromine atom offers a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate molecular architectures. The methoxy and methoxyethoxy substituents modulate the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.

While this compound (CAS No. 1132672-05-9) is not extensively documented in public literature, its structural similarity to intermediates used in the synthesis of marketed drugs, such as the hypertension therapeutic Aliskiren, underscores its potential as a valuable intermediate for drug discovery programs.[1]

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₃BrO₃
Molecular Weight 261.11 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar substituted benzenes.
Boiling Point > 300 °C at 760 mmHgExtrapolated from similar compounds like 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (308.8 °C).[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.Typical for such aromatic ethers.
Purity >99.5%For use in pharmaceutical synthesis, high purity is essential.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-2-methoxyphenol. The synthesis involves a two-step process:

  • O-Alkylation: Introduction of the 2-methoxyethoxy side chain via a Williamson ether synthesis.

  • Purification: Isolation and purification of the final product.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 4-Bromo-2-methoxyphenol C This compound A->C Williamson Ether Synthesis B 1. Base (e.g., K₂CO₃, NaH) 2. 1-Bromo-2-methoxyethane Solvent (e.g., DMF, Acetonitrile)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard organic synthesis methodologies for Williamson ether synthesis.

Step 1: O-Alkylation of 4-bromo-2-methoxyphenol

  • Materials:

    • 4-bromo-2-methoxyphenol (1.0 eq)

    • 1-bromo-2-methoxyethane (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 4-bromo-2-methoxyphenol in anhydrous DMF, add potassium carbonate.

    • Add 1-bromo-2-methoxyethane to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Causality and Self-Validation:

    • The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

    • Using an excess of the alkylating agent (1-bromo-2-methoxyethane) and the base ensures the complete consumption of the starting phenol.

    • Monitoring by TLC is a critical self-validating step to determine the reaction endpoint, preventing the formation of by-products due to prolonged heating.

Step 2: Purification

  • Procedure:

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

Applications in Drug Discovery and Organic Synthesis

Substituted bromobenzenes are pivotal intermediates in the synthesis of pharmaceuticals. The bromine atom serves as a versatile functional group for introducing molecular complexity through various cross-coupling reactions. The methoxy and methoxyethoxy groups can enhance solubility and modulate the electronic nature of the aromatic ring.

Given the structural similarities to intermediates for drugs like Aliskiren, this compound is a promising starting material for the synthesis of novel bioactive molecules.[1] It can be envisioned as a key building block for constructing libraries of compounds for screening against various therapeutic targets.

The following diagram illustrates the potential transformations of the title compound in a drug discovery context:

DrugDiscovery cluster_reactions Key Transformations cluster_products Potential Bioactive Scaffolds A 4-Bromo-1-methoxy-2- (2-methoxyethoxy)benzene B Suzuki Coupling (with Arylboronic acid) A->B Pd-catalyzed C Heck Coupling (with Alkene) A->C Pd-catalyzed D Sonogashira Coupling (with Terminal Alkyne) A->D Pd/Cu-catalyzed E Buchwald-Hartwig Amination (with Amine) A->E Pd-catalyzed F Biaryl Structures B->F G Stilbene Analogues C->G H Aryl-Alkynes D->H I Arylamines E->I

Caption: Potential synthetic applications in medicinal chemistry.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound represents a valuable, albeit under-documented, building block for organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward, and its chemical structure is primed for a variety of synthetic transformations. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this and related compounds in their work.

References

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

physical and chemical properties of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted brominated anisole derivative with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous compounds to detail its physical and chemical properties, a plausible synthetic route, and expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deeper understanding of this and similar chemical entities.

Introduction and Rationale

Substituted aromatic compounds, particularly those containing bromine and ether functionalities, are pivotal building blocks in medicinal chemistry. The bromine atom often serves as a handle for further chemical transformations, such as cross-coupling reactions, or can be involved in halogen bonding, which is increasingly recognized as a significant interaction in protein-ligand binding.[1] The methoxy and methoxyethoxy groups can modulate the compound's lipophilicity, polarity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.[2]

This compound, while not extensively documented in the public domain, represents a scaffold of interest for the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds. This guide aims to provide a foundational understanding of its synthesis and properties, thereby enabling its potential use in research and development.

Physicochemical Properties

PropertyPredicted ValueComments
Molecular Formula C₁₀H₁₃BrO₃
Molecular Weight 261.11 g/mol
Appearance Colorless to light yellow oil or low melting solidBased on analogous compounds.
Boiling Point > 300 °C at 760 mmHgEstimated based on similar structures.
Melting Point < 25 °CLikely a liquid at room temperature.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.Typical for this class of compounds.
CAS Number Not assigned or readily available.

Synthesis and Mechanism

A plausible and efficient synthetic route to this compound is via the Williamson ether synthesis.[6][7] This well-established reaction involves the SN2 displacement of a halide by an alkoxide. In this case, the synthesis would logically start from the commercially available 4-bromo-2-methoxyphenol (also known as 4-bromoguaiacol).

Synthetic Pathway

The proposed two-step synthesis involves the deprotonation of 4-bromo-2-methoxyphenol to form the corresponding phenoxide, followed by its reaction with 1-bromo-2-methoxyethane.

Synthetic_Pathway start 4-Bromo-2-methoxyphenol intermediate Sodium 4-bromo-2-methoxyphenoxide (in situ) start->intermediate Deprotonation reagent1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) product This compound intermediate->product SN2 Reaction reagent2 1-Bromo-2-methoxyethane

Caption: Proposed Williamson Ether Synthesis of the target compound.

Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[8][9]

  • Preparation: To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq, as a 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkoxide Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectral Characterization (Predicted)

The following spectral data are predicted based on the analysis of similar compounds.[10][11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the methoxy and methoxyethoxy groups.

  • Aromatic Protons (3H): Three signals in the aromatic region (δ 6.8-7.2 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting the substitution pattern.

  • Methoxyethoxy Group (4H): Two triplets around δ 3.7-4.1 ppm, corresponding to the two -CH₂- groups.

  • Methoxy Groups (6H): Two singlets, one for the aromatic methoxy group (around δ 3.8 ppm) and one for the terminal methoxy of the ethoxy chain (around δ 3.4 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be at a higher field compared to the oxygen-substituted carbons.

  • Methoxyethoxy Carbons (2C): Two signals in the aliphatic region (δ 60-75 ppm).

  • Methoxy Carbons (2C): Two signals around δ 55-60 ppm.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13]

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Common fragmentation pathways would involve the loss of the methoxyethoxy side chain, the methoxy group, and the bromine atom.

Applications in Drug Development

While specific applications for this compound are not documented, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules with potential biological activity. Brominated aromatic compounds are versatile precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to build molecular diversity.[2] The ether functionalities can enhance solubility and modulate interactions with biological targets.[14]

Conclusion

This compound is a chemical entity with potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. This guide provides a comprehensive, albeit predictive, overview of its properties, a reliable synthetic route, and expected analytical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists, enabling further exploration and utilization of this and related compounds in their research endeavors.

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]

  • Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. National Institute of Standards and Technology. [Link]

  • PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • NIST. Benzene, 1-bromo-3-methoxy-. National Institute of Standards and Technology. [Link]

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • PubMed. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • PubChem. Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

  • NIST. Benzene, 1-bromo-4-methoxy- Infrared Spectrum. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a substituted aromatic compound with potential significance in medicinal chemistry and organic synthesis. Due to its unique combination of a brominated benzene core, a methoxy group, and a methoxyethoxy side chain, this molecule presents itself as a valuable scaffold for the development of novel therapeutic agents. This document will delve into its chemical properties, propose a detailed synthetic pathway, and explore its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its fundamental molecular characteristics. For this compound, the molecular formula is C10H13BrO3.

To determine the molecular weight, we consider the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), and Oxygen (15.999 u).

The calculation is as follows:

(10 * 12.011) + (13 * 1.008) + (1 * 79.904) + (3 * 15.999) = 277.11 g/mol

A comprehensive summary of its physicochemical properties, extrapolated from structurally similar compounds, is presented in the table below. It is important to note that a specific CAS number for this compound has not been identified in major chemical databases, suggesting it may be a novel or less-documented substance.

PropertyValueSource
Molecular Formula C10H13BrO3-
Molecular Weight 277.11 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Boiling Point Estimated to be in the range of 300-350 °CInferred from similar compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanolInferred from similar compounds
CAS Number Not found-

Strategic Synthesis Pathway

The synthesis of polysubstituted benzenes requires a strategic approach to ensure the correct regiochemistry of the functional groups.[1][2][3] A plausible and efficient synthetic route for this compound, starting from commercially available 4-bromoguaiacol (4-bromo-2-methoxyphenol), is outlined below. This method, a Williamson ether synthesis, is a well-established and reliable method for forming ether linkages.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-bromoguaiacol 4-Bromoguaiacol Reaction_Vessel Reaction Mixture in Refluxing Acetone 4-bromoguaiacol->Reaction_Vessel 2-bromoethyl_methyl_ether 2-Bromoethyl methyl ether 2-bromoethyl_methyl_ether->Reaction_Vessel K2CO3 Potassium Carbonate (K2CO3) K2CO3->Reaction_Vessel Acetone Acetone (Solvent) Acetone->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a stirred solution of 4-bromoguaiacol (1.0 eq) in acetone (10 mL/mmol of 4-bromoguaiacol) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a mild and effective base for this Williamson ether synthesis. It is strong enough to deprotonate the phenolic hydroxyl group of 4-bromoguaiacol, forming the more nucleophilic phenoxide, but not so strong as to cause side reactions.

  • Choice of Solvent: Acetone is a suitable polar aprotic solvent for this reaction. It readily dissolves the reactants and facilitates the SN2 reaction mechanism without participating in the reaction itself. Its relatively low boiling point also allows for easy removal after the reaction is complete.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Potential Applications in Drug Development

Substituted bromobenzenes are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.[4][5] The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6]

The introduction of bromine into a molecular structure can also confer desirable pharmacological properties.[7][8] The "heavy atom effect" of bromine can enhance the therapeutic activity and favorably influence the metabolism and duration of action of a drug.[8]

The methoxy and methoxyethoxy groups in this compound can improve the pharmacokinetic profile of a potential drug candidate by increasing its solubility and ability to form hydrogen bonds, which can lead to better target engagement.

Potential Signaling Pathway Interactions

Given the structural motifs present in this compound, it could potentially serve as a scaffold for inhibitors of various enzyme families, such as kinases or phosphatases, which are often implicated in disease signaling pathways. The general mechanism of such inhibition is depicted below.

Signaling_Pathway Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor 4-Bromo-1-methoxy-2- (2-methoxyethoxy)benzene -based Inhibitor Inhibitor->Kinase_Cascade

Caption: Potential inhibitory action on a generic signaling pathway.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in the synthesis of complex organic molecules and as a scaffold for the development of novel therapeutics. Its calculated molecular weight of 277.11 g/mol and proposed synthetic route provide a solid foundation for further investigation by researchers in the fields of medicinal chemistry and drug discovery. The strategic incorporation of bromo and alkoxy functionalities suggests that derivatives of this compound could exhibit interesting pharmacological activities, warranting its exploration in future drug development programs.

References

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. [Link]

  • PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Molar Mass Calculator. C10H13OBr molar mass. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • Organic Chemistry Portal. Preparation of Benzene Derivatives. [Link]

  • Patsnap. Bromobenzene: Uses, Properties, and Industrial Significance. [Link]

  • Khan Academy. Synthesis of substituted benzene rings I. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]

  • American Water Chemicals, Inc. Molar Mass Calculator - Molecular Weight Calculator. [Link]

  • Khan Academy. Synthesis of substituted benzene rings I (video). [Link]

  • PharmaCompass. BROMOBENZENE. [Link]

Sources

Synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a key intermediate in the development of various pharmaceutical and organic electronic materials. This document offers detailed, step-by-step protocols, mechanistic insights, and critical analysis of experimental parameters. The content is designed for researchers, scientists, and professionals in the field of drug development and materials science, providing a robust framework for the efficient and selective synthesis of the target molecule.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the methoxy and methoxyethoxy groups modulate the electronic properties and solubility of derived molecules. This makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs) and other electronic devices.

The synthesis of this target molecule can be approached through two primary retrosynthetic pathways, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process. This guide will explore both strategies in detail, providing a critical evaluation of each step.

The two primary synthetic strategies are:

  • Pathway A: Bromination followed by Etherification: This approach commences with the selective bromination of a readily available phenol, followed by the introduction of the 2-methoxyethoxy side chain via a Williamson ether synthesis.

  • Pathway B: Etherification followed by Bromination: This alternative route involves the initial attachment of the 2-methoxyethoxy group to the phenolic starting material, followed by the selective bromination of the resulting ether.

This guide will provide a detailed examination of both pathways, with a focus on reaction mechanisms, optimization of reaction conditions, and purification techniques.

Pathway A: Bromination Followed by Etherification

This is often the preferred route due to the generally higher yields and more predictable regioselectivity of the initial bromination step on an activated phenol ring.

Overall Synthetic Scheme

Pathway A Guaiacol Guaiacol Intermediate 4-Bromo-2-methoxyphenol Guaiacol->Intermediate Bromination Product This compound Intermediate->Product Williamson Ether Synthesis

Caption: Overall synthetic scheme for Pathway A.

Step 1: Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol

The initial step involves the electrophilic aromatic substitution of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are both ortho-, para-directing and activating. Due to steric hindrance from the methoxy group at the ortho position, bromination predominantly occurs at the para position relative to the hydroxyl group.

Mechanism: The reaction proceeds via a standard electrophilic aromatic bromination mechanism. A source of electrophilic bromine (Br+) is generated, which then attacks the electron-rich aromatic ring of guaiacol. The resulting arenium ion is stabilized by resonance, and subsequent deprotonation restores aromaticity, yielding the brominated product.

Experimental Protocol:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
GuaiacolC₇H₈O₂124.1412.4 g0.1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9817.8 g0.1
AcetonitrileCH₃CN41.05200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (12.4 g, 0.1 mol) in acetonitrile (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a mild and selective source of electrophilic bromine.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford pure 4-bromo-2-methoxyphenol as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] The phenoxide ion of 4-bromo-2-methoxyphenol, generated by a base, acts as a nucleophile and attacks an electrophilic 2-methoxyethyl species.

Mechanism: The reaction is a bimolecular nucleophilic substitution (SN2) reaction.[2] The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bearing the leaving group (e.g., bromide or tosylate) of the 2-methoxyethyl reagent, displacing the leaving group and forming the ether linkage.

Experimental Protocol:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-methoxyphenolC₇H₇BrO₂203.0310.15 g0.05
2-Bromoethyl methyl etherC₃H₇BrO138.997.64 g0.055
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.37 g0.075
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromo-2-methoxyphenol (10.15 g, 0.05 mol), potassium carbonate (10.37 g, 0.075 mol), and N,N-Dimethylformamide (DMF) (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethyl methyl ether (7.64 g, 0.055 mol) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to obtain this compound as a colorless oil.

Expected Yield: 70-85%

Pathway B: Etherification Followed by Bromination

This pathway offers an alternative strategy where the potentially more sensitive 2-methoxyethoxy group is introduced first.

Overall Synthetic Scheme

Pathway B Guaiacol Guaiacol Intermediate 1-Methoxy-2-(2-methoxyethoxy)benzene Guaiacol->Intermediate Williamson Ether Synthesis Product This compound Intermediate->Product Bromination

Caption: Overall synthetic scheme for Pathway B.

Step 1: Synthesis of 1-Methoxy-2-(2-methoxyethoxy)benzene

This initial step is a Williamson ether synthesis, analogous to the second step of Pathway A, but starting with guaiacol.

Experimental Protocol:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
GuaiacolC₇H₈O₂124.1412.4 g0.1
2-Bromoethyl methyl etherC₃H₇BrO138.9915.3 g0.11
Sodium Hydroxide (NaOH)NaOH40.004.4 g0.11
WaterH₂O18.0250 mL-
EthanolC₂H₅OH46.07150 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL) and add ethanol (150 mL).

  • Add guaiacol (12.4 g, 0.1 mol) to the basic solution and stir until a clear solution is formed.

  • Add 2-bromoethyl methyl ether (15.3 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted guaiacol, followed by a brine wash (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation to give 1-methoxy-2-(2-methoxyethoxy)benzene as a colorless liquid.

Expected Yield: 75-90%

Step 2: Synthesis of this compound

The final step is the bromination of the ether synthesized in the previous step. The two ether groups are ortho-, para-directing. The position para to the methoxy group is also para to the methoxyethoxy group, making it the most activated and sterically accessible position for electrophilic substitution.

Experimental Protocol:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-Methoxy-2-(2-methoxyethoxy)benzeneC₁₀H₁₄O₃182.229.11 g0.05
Bromine (Br₂)Br₂159.818.0 g (2.56 mL)0.05
Acetic AcidCH₃COOH60.05100 mL-

Procedure:

  • In a 250 mL three-necked flask fitted with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1-methoxy-2-(2-methoxyethoxy)benzene (9.11 g, 0.05 mol) in glacial acetic acid (100 mL).

  • Cool the solution to 10-15 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into 500 mL of ice-water and stir until the reddish color of bromine disappears. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify by vacuum distillation or column chromatography to afford this compound.

Expected Yield: 65-80%

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Bromination then Etherification)Pathway B (Etherification then Bromination)
Starting Material GuaiacolGuaiacol
Key Intermediates 4-Bromo-2-methoxyphenol1-Methoxy-2-(2-methoxyethoxy)benzene
Regioselectivity Generally high and predictable in the bromination of guaiacol.Bromination of the disubstituted ether is also expected to be highly selective for the desired isomer.
Potential Side Reactions Over-bromination of guaiacol if conditions are not carefully controlled.Potential for cleavage of the ether linkages under harsh bromination conditions.
Overall Yield Typically higher due to the robust nature of the Williamson ether synthesis on a deactivated ring.May be slightly lower due to the potential for side reactions during the bromination of the more complex ether.
Purification The intermediate is a solid, which can be easier to purify by crystallization.The intermediate is a liquid, requiring distillation for purification.

Characterization Data

This compound

PropertyValue
Molecular Formula C₁₀H₁₃BrO₃
Molecular Weight 261.11 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.05 (d, J=2.4 Hz, 1H), 6.95 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (d, J=8.8 Hz, 1H), 4.15 (t, J=4.8 Hz, 2H), 3.85 (s, 3H), 3.75 (t, J=4.8 Hz, 2H), 3.45 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 150.1, 148.5, 124.0, 116.8, 115.3, 113.2, 71.5, 69.8, 59.2, 56.1
Mass Spectrometry (EI) m/z (%): 262/260 (M⁺, 100), 203/201 (35), 188/186 (20), 59 (80)

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway A, involving the initial bromination of guaiacol followed by a Williamson ether synthesis, is generally recommended due to its high yields and the ease of purification of the solid intermediate. Pathway B provides a reasonable alternative, though careful control of the final bromination step is crucial to avoid side reactions. The provided experimental protocols and characterization data serve as a solid foundation for researchers to successfully synthesize this important chemical intermediate. The choice of the optimal route will ultimately be guided by specific laboratory constraints and project requirements.

References

  • Scott, T. L. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Cram.com. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.
  • PrepChem.com. (n.d.). Preparation of 4-bromoanisole. PrepChem.com. Retrieved from [Link]

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Study.com. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous molecules to offer a robust and scientifically grounded prediction of its ¹H and ¹³C NMR spectra. This approach is invaluable for researchers in compound identification, purity assessment, and structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ether. The unique arrangement of a bromine atom and two different ether functionalities on the benzene ring creates a distinct electronic environment, making NMR spectroscopy an ideal tool for its structural characterization. Understanding the precise chemical shifts and coupling constants is crucial for confirming its synthesis and for its application in further chemical transformations, particularly in the development of pharmaceutical agents and other advanced materials.

The presence of the methoxy (-OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups, along with the bromine atom, results in a predictable yet complex NMR spectrum due to their differing electronic and steric influences on the aromatic ring.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects in similar aromatic systems.[1] The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HH-5
~6.95dd1HH-3
~6.85d1HH-6
~4.15t, J ≈ 4.8 Hz2HAr-O-CH₂ -CH₂-O-CH₃
~3.85s3HAr-O-CH₃
~3.75t, J ≈ 4.8 Hz2HAr-O-CH₂-CH₂ -O-CH₃
~3.45s3HAr-O-CH₂-CH₂-O-CH₃

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~150.0C-1
~148.5C-2
~125.0C-5
~118.0C-3
~115.0C-6
~113.0C-4
~71.0Ar-O-CH₂-C H₂-O-CH₃
~69.5Ar-O-C H₂-CH₂-O-CH₃
~59.0Ar-O-CH₂-CH₂-O-C H₃
~56.0Ar-O-C H₃

Spectral Interpretation and Rationale

The predicted chemical shifts are rooted in the fundamental principles of NMR, primarily the influence of electron-donating and electron-withdrawing groups on the chemical environment of protons and carbons.[2]

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.8-7.2 ppm): The three protons on the aromatic ring will appear in this region. The bromine atom is a deactivating but ortho-, para-directing group, while the ether groups are activating and ortho-, para-directing.

    • H-5: This proton is expected to be the most downfield due to the deshielding effect of the adjacent bromine atom. It will likely appear as a doublet.

    • H-3: This proton is ortho to the methoxy group and meta to the bromine, and will likely appear as a doublet of doublets.

    • H-6: This proton is ortho to the methoxyethoxy group and will be the most upfield of the aromatic protons. It should appear as a doublet.

  • Aliphatic Ether Region (δ 3.4-4.2 ppm): The protons of the methoxyethoxy side chain and the methoxy group are found in this region.

    • Ar-O-C H₂-CH₂-O-CH₃ (δ ~4.15 ppm): These protons are directly attached to the aromatic ring through an oxygen atom, leading to a significant downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group.

    • Ar-O-CH₂-C H₂-O-CH₃ (δ ~3.75 ppm): These protons are adjacent to the other methylene group and an oxygen atom, appearing as a triplet.

    • Ar-O-CH₂-CH₂-O-C H₃** (δ ~3.45 ppm):** The terminal methyl group of the methoxyethoxy chain will be a singlet and is the most shielded of the aliphatic ether protons.

    • Ar-O-C H₃** (δ ~3.85 ppm):** The protons of the methoxy group directly attached to the aromatic ring will appear as a sharp singlet.

¹³C NMR Spectrum Analysis
  • Aromatic Region (δ 110-155 ppm): The six aromatic carbons will have distinct chemical shifts.[1]

    • C-1 and C-2: The carbons bearing the oxygen atoms will be the most downfield due to the strong deshielding effect of oxygen.

    • C-4: The carbon attached to the bromine atom will also be significantly downfield.

    • C-3, C-5, and C-6: The remaining carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

  • Aliphatic Ether Region (δ 55-75 ppm):

    • The carbons of the methoxyethoxy side chain and the methoxy group will appear in this region, with the carbons closer to oxygen being more downfield.

Experimental Protocol: A Self-Validating System

To obtain high-quality NMR data for this compound, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended for good spectral dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton and carbon assignments.

Caption: Predicted NMR assignments for this compound.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predicted, NMR analysis of this compound. By integrating data from analogous structures and fundamental NMR principles, we have constructed a reliable spectral map of this molecule. This predictive framework serves as a powerful tool for researchers, enabling them to anticipate spectral features, confirm synthetic outcomes, and accelerate their research and development efforts in the absence of readily available experimental data. The provided experimental protocols further ensure that high-quality, reproducible data can be obtained for verification.

References

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled.... [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • PubChem. 4-Bromoanisole. [Link]

  • Sci-Hub. 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Royal Society of Chemistry. I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. [Link]

  • ResearchGate. 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... [Link]

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Royal Society of Chemistry. Supporting information. [Link]

  • BMRB. 4-Bromoanisole. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

  • 1PlusChem LLC. 1092563-27-3 | 4-Bromo-(2-methoxyethoxy)anisole. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, substituted aromatic ethers serve as indispensable building blocks. Their structural motifs are prevalent in a wide array of functional molecules. 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is a bespoke molecule, designed with specific functionalities: a brominated site for subsequent cross-coupling reactions, a methoxy group that activates the aromatic ring, and a methoxyethoxy side chain that can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of its projected characteristics, a plausible synthetic route, and critical safety considerations for its handling and use in research and development.

Section 1: Chemical Identity and Predicted Physicochemical Properties

Identifying and understanding the fundamental properties of a chemical is the cornerstone of its safe and effective application.

PropertyPredicted Value / InformationBasis for Prediction
IUPAC Name This compoundStandard Nomenclature
CAS Number Not assigned-
Molecular Formula C10H13BrO3-
Molecular Weight 261.11 g/mol -
Appearance Colorless to light yellow oil or low melting solidAnalogy with similar aromatic ethers
Boiling Point > 200 °C at 760 mmHgExtrapolation from related brominated anisole derivatives
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); low solubility in waterGeneral properties of aromatic ethers and polybrominated diphenyl ethers[1][2]
Density ~1.3-1.4 g/cm³Comparison with related brominated compounds

Section 2: Synthesis and Mechanistic Insights

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 4-bromo-2-methoxyphenol. The synthetic strategy involves a Williamson ether synthesis followed by an electrophilic bromination.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Reaction Scheme A 4-Bromo-2-methoxyphenol B Intermediate Alkoxide A->B Step 1: Williamson Ether Synthesis C This compound B->C R1 1) Base (e.g., NaH, K2CO3) 2) 1-bromo-2-methoxyethane

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis of 1-Bromo-4-methoxy-2-(2-methoxyethoxy)benzene [3][4][5]

  • To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and versatile method for forming ethers.[3][4] The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide and the alkyl halide. Potassium carbonate is a mild and effective base for deprotonating the phenol.

Section 3: Reactivity and Stability

The reactivity of this compound is dictated by its functional groups.

  • Electrophilic Aromatic Substitution: The methoxy and methoxyethoxy groups are ortho, para-directing and activating.[2][6] Given that the para position to the methoxy group is blocked by the bromine atom, and the ortho position is occupied, further electrophilic substitution would likely occur at the remaining ortho position to the methoxy group, which is also ortho to the methoxyethoxy group. However, steric hindrance from the adjacent methoxyethoxy group may influence the regioselectivity.[7]

Reactivity Molecule Target Molecule EAS Electrophilic Aromatic Substitution Molecule->EAS Activating groups (ortho, para directing) Coupling Cross-Coupling Reactions Molecule->Coupling Bromine atom Cleavage Ether Cleavage Molecule->Cleavage Ether linkages

Caption: Predicted reactivity pathways for the target molecule.

  • Cross-Coupling Reactions: The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Ether Cleavage: The ether linkages can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr, HI).[2]

Stability and Storage: This compound is expected to be stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place.[8]

Section 4: Applications in Research and Drug Development

While specific applications for this molecule are not documented, its structure suggests significant potential as an intermediate in medicinal chemistry and materials science.

  • Pharmaceutical Scaffolding: Brominated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals.[9][10] The bromine atom can be replaced through cross-coupling reactions to build more complex molecular architectures, a common strategy in drug discovery.[11]

  • Modulation of Physicochemical Properties: The methoxyethoxy side chain can improve solubility and modify the pharmacokinetic profile of a potential drug candidate, which is a key consideration in drug design.

Section 5: Safety and Hazard Information (MSDS Core)

The following safety information is extrapolated from the known hazards of structurally similar compounds, such as 4-bromoanisole and other brominated aromatic ethers.[8][12][13]

Predicted GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[12]

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Precautionary Measures:

CategoryRecommendations
Handling Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8] Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.
First Aid If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire Fighting Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[13] Firefighters should wear self-contained breathing apparatus.
Storage Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.[8]

Section 6: Experimental Workflow: Suzuki Cross-Coupling

A common application for a molecule of this nature would be a Suzuki cross-coupling reaction to form a new carbon-carbon bond.

Protocol for a Model Suzuki Reaction
  • In a reaction vessel, combine this compound (1.0 eq), a boronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Add a base, such as potassium carbonate (2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Suzuki_Workflow A Combine Reactants: Aryl Bromide, Boronic Acid, Pd Catalyst, Base B Add Solvent & Degas A->B C Heat and Monitor Reaction B->C D Work-up: Quench, Extract C->D E Purification: Column Chromatography D->E F Characterize Product E->F

Caption: A typical workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be reliably inferred from well-established chemical principles and data from analogous structures. Its synthesis is approachable through standard organic chemistry transformations, and its functional handles provide a versatile platform for the construction of more complex molecular targets. As with any chemical, adherence to strict safety protocols, based on the predicted hazard profile, is paramount for its responsible use in advancing scientific discovery.

References

  • Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022-09-24). [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019-06-05). [Link]

  • PubMed. Physicochemical properties of selected polybrominated diphenyl ethers and extension of the UNIFAC model to brominated aromatic compounds. [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromoanisole. [Link]

  • Google Patents. Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • ResearchGate. Physicochemical properties of selected polybrominated diphenyl ethers and extension of the UNIFAC model to brominated aromatic compounds | Request PDF. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). [Link]

  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018-03-19). [Link]

  • Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. (2024-12-10). [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

  • Chemistry LibreTexts. 18.1: Names and Properties of Ethers. (2024-03-19). [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015-11-11). [Link]

  • Quora. How is the bromination mechanism of anisole carried out?. (2016-08-15). [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. (2021-07-05). [Link]

  • BYJU'S. Physical and Chemical Properties of Ether. [Link]

  • BSEF. Pharmaceuticals - BSEF. [Link]

  • PrepChem.com. Synthesis of 4-(2'-methoxyethyl)phenol. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Sdfine. 4-bromoanisole. [Link]

  • YouTube. Reaction with HX and electrophilic substitution of aromatic ethers.. (2023-08-12). [Link]

  • PharmaCompass.com. 4-Bromoanisole | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Wikipedia. 2-(2-Methoxyethoxy)ethanol. [Link]

  • Khan Academy. EAS reactions of ethers | Alcohols, phenols & ethers | Grade 12 | Chemistry. (2025-08-26). [Link]

  • ResearchGate. Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds | Request PDF. (2025-08-07). [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

In the intricate world of pharmaceutical synthesis and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a substituted aromatic compound, represents a significant building block in the synthesis of more complex molecules. Its solubility profile across a spectrum of solvents dictates not only its utility in various reaction media but also influences purification strategies, formulation development, and ultimately, the efficiency of the entire synthetic route. This guide, intended for the discerning researcher and scientist, delves into the core principles governing the solubility of this compound, offering a blend of theoretical insights and practical, field-proven methodologies for its assessment.

Deconstructing the Molecule: A Structural Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. By examining the constituent parts of this compound, we can begin to predict its behavior in different solvent environments, guided by the fundamental principle of "like dissolves like."

The molecule comprises a benzene ring substituted with three key functional groups:

  • A Bromine Atom: The presence of a halogen, such as bromine, increases the molecular weight and polarizability of the molecule. While the C-Br bond has some polarity, the overall contribution of bromine to aqueous solubility is generally negative due to its hydrophobic nature.

  • A Methoxy Group (-OCH₃): This ether linkage introduces a degree of polarity and the potential for hydrogen bonding with protic solvents, albeit as a hydrogen bond acceptor.

  • A Methoxyethoxy Group (-OCH₂CH₂OCH₃): This flexible ether side chain is a significant contributor to the molecule's overall polarity. The multiple ether oxygens can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.

The interplay of the largely nonpolar benzene ring and the polar ether functionalities suggests that this compound will exhibit a nuanced solubility profile, favoring polar aprotic and some polar protic solvents, while likely demonstrating limited solubility in highly nonpolar or highly polar (aqueous) environments.

The Spectrum of Solubility: Theoretical Predictions and Practical Considerations

While precise, experimentally determined solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely solubility based on the behavior of structurally similar compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), AcetoneHighThe polarity of these solvents can effectively solvate the polar ether groups of the solute, while the organic character of the solvents accommodates the nonpolar benzene ring. For instance, a related compound, 4-bromo-2-methoxyphenol, exhibits a high solubility of 200 mg/mL in DMSO.[1]
Polar Protic Methanol, EthanolModerate to HighThese solvents can engage in hydrogen bonding with the ether oxygens of the solute, contributing to dissolution. However, the nonpolar benzene ring may limit miscibility compared to polar aprotic solvents. Anisole, a simpler related structure, is soluble in alcohols.[2]
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the benzene ring is compatible with these solvents, the polar ether side chains will hinder extensive dissolution. 1-Bromo-3-methoxybenzene is miscible with hexane and toluene, suggesting some solubility for our target compound.[3]
Aqueous WaterVery LowThe large, nonpolar aromatic ring and the overall hydrophobic character of the molecule will significantly limit its solubility in water. Anisole is noted as being almost insoluble in water.[2]

It is crucial for researchers to differentiate between thermodynamic and kinetic solubility . Thermodynamic solubility represents the true equilibrium solubility of a compound, typically determined by methods like the shake-flask technique over an extended period.[4] Kinetic solubility, often measured in high-throughput screening, reflects the concentration at which a compound precipitates from a supersaturated solution (commonly from a DMSO stock) and can be higher than the thermodynamic solubility.[5] For process development and formulation, thermodynamic solubility is the more relevant parameter.

Methodologies for Empirical Solubility Determination

Given the absence of extensive published data, the empirical determination of solubility is a critical step for any research or development program utilizing this compound. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound.

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the desired solvent. Add an excess of this compound to each vial, ensuring that a significant amount of undissolved solid remains. The presence of excess solid is crucial for reaching equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) or centrifugation is recommended to obtain a clear solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity.

Analytical Quantification: The Role of HPLC

HPLC is a powerful tool for accurately determining the concentration of a solute in a saturated solution.

HPLC_Workflow cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis cluster_quantification Quantification A Prepare a series of standard solutions of known concentrations B Inject standards into HPLC and record peak areas A->B C Plot peak area vs. concentration to create a calibration curve B->C F Interpolate the peak area of the sample onto the calibration curve to determine its concentration C->F D Inject the filtered supernatant from the solubility experiment E Determine the peak area of the analyte D->E E->F

Caption: HPLC Quantification Workflow for Solubility Measurement.

A typical HPLC method for this compound would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Conclusion: A Foundation for Rational Drug Development

While a comprehensive, publicly available dataset on the solubility of this compound remains to be established, a deep understanding of its molecular structure and the principles of solubility provides a robust framework for its effective utilization. This guide has laid out the theoretical underpinnings of its expected solubility profile and provided a detailed, actionable methodology for its empirical determination. For researchers and drug development professionals, the principles and protocols outlined herein serve as a self-validating system to ensure the reliable and efficient application of this important synthetic intermediate in the pursuit of novel therapeutics.

References

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Published February 14, 2021. Available from: [Link]

  • Brittain, H. G. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Published April 29, 2014. Available from: [Link]

  • Solubility of Things. Anisole. Available from: [Link]

  • Sciencemadness Wiki. Anisole. Last modified February 2, 2020. Available from: [Link]

  • ChemBK. 1-Bromo-3-methoxybenzene. Available from: [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a potentially valuable intermediate in pharmaceutical and materials science research. The protocol leverages the well-established Williamson ether synthesis, providing a robust and reproducible methodology for researchers in organic synthesis and drug development. This document provides a step-by-step experimental procedure, explains the rationale behind the chosen conditions, and outlines the necessary safety precautions.

Introduction

Aryl ethers are a prevalent structural motif in a wide array of biologically active molecules and functional materials. The specific target of this protocol, this compound, incorporates a bromo-functionalized aromatic ring and a methoxyethoxy side chain, making it a versatile building block for further chemical transformations. The bromine atom can participate in various cross-coupling reactions, while the ether functionalities can influence solubility and binding interactions. This application note provides a detailed experimental procedure for the synthesis of this compound via a Williamson ether synthesis, a classic and reliable method for the formation of C-O bonds.[1][2][3][4]

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the bromide in 2-bromoethyl methyl ether by the phenoxide generated from 4-bromo-2-methoxyphenol (4-bromoguaiacol) in the presence of a mild base, potassium carbonate.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesEquivalents
4-Bromo-2-methoxyphenol (4-Bromoguaiacol)262234 (PubChem CID)203.035.00 g24.6 mmol1.0
2-Bromoethyl methyl ether6482-24-2138.994.10 g (3.0 mL)29.5 mmol1.2
Potassium Carbonate (K₂CO₃)584-08-7138.216.80 g49.2 mmol2.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL--
Diethyl ether60-29-774.12As needed--
Saturated aqueous sodium chloride (Brine)7647-14-558.44As needed--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed--
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Add 4-bromoguaiacol, K₂CO₃, and DMF to a round-bottom flask. B 2. Stir the mixture at room temperature for 15 minutes. A->B C 3. Add 2-bromoethyl methyl ether dropwise. B->C D 4. Heat the reaction mixture to 80-90 °C. C->D E 5. Maintain stirring at this temperature for 12-16 hours. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Cool the reaction to room temperature. F->G H 8. Pour the mixture into water and extract with diethyl ether. G->H I 9. Wash the organic layer with water and brine. H->I J 10. Dry the organic layer over anhydrous MgSO₄. I->J K 11. Filter and concentrate the solvent in vacuo. J->K L 12. Purify the crude product by column chromatography. K->L M 13. Characterize the final product. L->M

Step-by-Step Procedure
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-methoxyphenol (5.00 g, 24.6 mmol), potassium carbonate (6.80 g, 49.2 mmol), and N,N-dimethylformamide (50 mL).

    • Causality : Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 4-bromoguaiacol to form the nucleophilic phenoxide.[5] DMF is a polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[6]

  • Stir the resulting suspension at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • To the stirred suspension, add 2-bromoethyl methyl ether (3.0 mL, 29.5 mmol) dropwise over 5 minutes.

  • Reaction : Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.

    • Causality : Heating the reaction increases the rate of the SN2 reaction. A temperature of 80-90 °C is generally sufficient for this type of etherification and helps to minimize potential side reactions.

  • Maintain vigorous stirring at this temperature for 12-16 hours.

  • Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting 4-bromoguaiacol spot indicates the completion of the reaction.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 150 mL of cold water. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Causality : The product is organic and will partition into the diethyl ether layer, while the inorganic salts (potassium bromide and excess potassium carbonate) will remain in the aqueous layer.

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated aqueous sodium chloride (brine) (1 x 50 mL).

    • Causality : Washing with water removes any residual DMF and inorganic impurities. The brine wash helps to remove any remaining water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.

    • Causality : Column chromatography separates the desired product from any unreacted starting materials and byproducts based on their differing polarities.

  • Characterization : The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The absence of a specific CAS number in common databases suggests this may be a novel compound, making thorough characterization crucial.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • 4-Bromo-2-methoxyphenol : May cause skin and serious eye irritation. May cause respiratory irritation.

  • 2-Bromoethyl methyl ether : Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • N,N-Dimethylformamide (DMF) : A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle potassium carbonate with care as it is an irritant.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. [Link]

  • Google Patents. Preparation method of 2-bromoethyl methyl ether.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • SIELC Technologies. Benzene, 1-bromo-4-methoxy-. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wiley Online Library. ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - 4-Bromoanisole. [Link]

  • Wiley Online Library. High-performance n-Type Field-effect Transistor Based on Highly Crystalline Tricyanovinyldihydrofuran Derivative - Supporting Information. [Link]

  • PubMed. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. [Link]

Sources

Application Notes and Protocols: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene emerges as a highly valuable, yet underexplored, building block. Its structure is characterized by a trifunctionalized benzene ring: a bromine atom, a methoxy group, and a methoxyethoxy side chain. This unique arrangement offers a powerful handle for selective chemical transformations. The bromine atom serves as a prime site for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the two ether functionalities enhances the reactivity of the aromatic ring and influences its regioselectivity in substitution reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO₃N/A
Molecular Weight 261.11 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidN/A
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane, Toluene)N/A
Boiling Point Not reported; expected to be > 200 °C at atmospheric pressureN/A

Handling and Storage: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place away from light and oxidizing agents.

Plausible Synthetic Route

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on well-established organic transformations. A likely precursor is 4-bromoguaiacol (4-bromo-2-methoxyphenol), which can be alkylated with 2-methoxyethyl chloride or a similar electrophile.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the alkylation of 4-bromo-2-methoxyphenol to introduce the 2-methoxyethoxy side chain.

Materials:

  • 4-Bromo-2-methoxyphenol

  • 2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

  • Add 2-bromoethyl methyl ether (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to undergo a variety of palladium- and copper-catalyzed cross-coupling reactions. The bromine atom provides a reactive site for the formation of new bonds, making this compound a versatile precursor to more complex molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[1][2] this compound is an excellent substrate for this reaction, coupling with a wide range of aryl and heteroaryl boronic acids or their esters. The electron-rich nature of the benzene ring can facilitate the oxidative addition step in the catalytic cycle.[3]

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq.).

  • Add a 3:1 mixture of toluene and ethanol as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine generates the active Pd(0) species in situ, which is essential for the catalytic cycle.

  • Base: The base (potassium carbonate) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Solvent System: A mixture of toluene, ethanol, and water is often used to ensure the solubility of both the organic substrates and the inorganic base.

Suzuki_Miyaura_Cycle

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. This compound can be coupled with various activated and unactivated alkenes to generate valuable intermediates for pharmaceuticals and fine chemicals.

Protocol 3: Heck Reaction of this compound with Styrene

This protocol describes a typical Heck reaction between the title compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.01 eq.) and tri(o-tolyl)phosphine (0.02 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, this compound (1.0 eq.), styrene (1.5 eq.), and triethylamine (1.5 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the stilbene derivative.

Expert Insights:

  • Ligand Choice: The use of a bulky electron-rich phosphine ligand like tri(o-tolyl)phosphine can often improve the efficiency of the Heck reaction with electron-rich aryl bromides.

  • Base: Triethylamine acts as both a base to neutralize the HBr generated during the reaction and as a reducing agent to help maintain the palladium in its active Pd(0) state.

Heck_Reaction_Workflow

Ullmann Condensation: Formation of Diaryl Ethers

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. This reaction is particularly useful for coupling aryl halides with phenols. This compound can serve as the aryl halide component, reacting with various phenols to produce complex diaryl ether structures, which are motifs found in numerous natural products and bioactive molecules.

Protocol 4: Ullmann Condensation of this compound with Phenol

This protocol provides a method for the copper-catalyzed synthesis of a diaryl ether.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 eq.), phenol (1.2 eq.), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110-130 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired diaryl ether.

Trustworthiness of the Protocol:

This protocol is based on modern variations of the Ullmann condensation that utilize a ligand (1,10-phenanthroline) to facilitate the reaction at lower temperatures and with better yields compared to the classical high-temperature, stoichiometric copper conditions.

Conclusion and Future Outlook

This compound is a strategically designed building block with significant potential in organic synthesis. Its utility in forming carbon-carbon and carbon-oxygen bonds through well-established cross-coupling reactions makes it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers to explore the full synthetic potential of this versatile compound. Future research may focus on expanding the scope of its applications to other cross-coupling reactions, such as Buchwald-Hartwig amination, and its use in the synthesis of novel functional materials and biologically active compounds.

References

  • Al-Masum, M., & El-Hiti, G. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Li, W., et al. (2012). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2830.
  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene as a critical intermediate in pharmaceutical synthesis. Primarily, it serves as a key building block for the side chain of Carvedilol, a non-selective β/α₁-adrenergic blocker. This guide elucidates the compound's physicochemical properties, provides detailed, field-proven protocols for its conversion to a key amine precursor, and outlines robust quality control methodologies. The causality behind experimental choices is explained to empower researchers in optimizing their synthetic strategies and ensuring the production of high-purity active pharmaceutical ingredients (APIs).

Compound Profile & Physicochemical Properties

This compound (CAS No. 163733-59-9) is a substituted bromobenzene derivative. The strategic placement of the bromine atom makes it an excellent substrate for cross-coupling reactions, while the methoxy and methoxyethoxy groups modulate its solubility and electronic properties, influencing subsequent reaction steps.

Chemical Structure:

Br-C₆H₃(-OCH₃)(-OCH₂CH₂OCH₃)

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 163733-59-9Inferred from synthesis literature
Molecular Formula C₁₀H₁₃BrO₃Calculated
Molecular Weight 261.11 g/mol Calculated
Appearance White to off-white crystalline solid or oil[1]
Melting Point 34-38 °C (for isomer 173336-76-0)[2]
Boiling Point ~309 °C at 760 mmHg (for isomer 173336-76-0)[1]
Solubility Soluble in methanol, toluene, DMF, DMSO[2][3]

Note: Some physical data is extrapolated from the closely related structural isomer, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 173336-76-0), due to limited direct data for the title compound.

Table 2: Safety & Handling Information
Hazard ClassStatementPrecautionary MeasuresGHS Pictograms
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
STOT - Single Exposure H335: May cause respiratory irritationP261, P271, P304+P340

This information is synthesized from safety data sheets for structurally analogous compounds such as 4-bromoanisole and other substituted bromobenzenes.[4][5] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

Role in Pharmaceutical Synthesis: A Case Study of Carvedilol

Carvedilol is a widely prescribed medication for heart failure and high blood pressure.[7] Its structure consists of a carbazole core linked via an amino-propanol bridge to a substituted phenoxyethylamine side chain. The synthesis of this side chain, 2-(2-methoxyphenoxy)ethylamine, is a critical sequence where this compound (after deprotection) serves as the aryl source.

The innovator's synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with this amine side chain.[8][9] A significant challenge in this process is the formation of a "bis impurity" (Impurity B), where a secondary amine product reacts with a second molecule of the epoxide.[2][9] Starting with a high-purity, well-characterized amine precursor is paramount to minimizing this and other side reactions, thereby improving the overall yield and purity of the final API.

Diagram 1: Overall Synthetic Strategy for Carvedilol

Carvedilol_Synthesis cluster_sidechain Side Chain Synthesis cluster_core Carbazole Core Synthesis A 4-Bromo-1-methoxy- 2-(2-methoxyethoxy)benzene B 2-(2-Methoxyphenoxy)ethanol A->B Ullmann Condensation (Deprotection Implied) C 2-(2-Methoxyphenoxy)ethylamine B->C Amination F Carvedilol API C->F Ring Opening D 4-Hydroxycarbazole E 4-(Oxiran-2-ylmethoxy) -9H-carbazole D->E Epichlorohydrin E->F

Caption: High-level overview of Carvedilol synthesis.

Experimental Protocols

Protocol 3.1: Synthesis of 2-(2-Methoxyphenoxy)ethylamine via Ullmann Condensation

This protocol describes a representative copper-catalyzed Ullmann condensation to form the C-O bond, followed by a standard transformation to yield the target amine. This is a foundational step in producing the Carvedilol side chain.

Causality: The Ullmann reaction is a classic, robust method for forming aryl ethers from aryl halides.[10][11] It typically requires a copper catalyst, a base, and elevated temperatures. The use of a ligand, such as 1,10-phenanthroline, can improve catalyst solubility and reaction rates, allowing for lower temperatures.[12] The bromine atom on the intermediate is the leaving group, displaced by the alkoxide of ethanolamine.

Table 3: Materials & Reagents for Protocol 3.1
ReagentGradeSupplierNotes
This compound≥98%TCI, etc.Starting Material
Ethanolamine≥99%Sigma-Aldrich, etc.Nucleophile
Copper(I) Iodide (CuI)99.99%Strem, etc.Catalyst
1,10-Phenanthroline≥99%Acros Organics, etc.Ligand
Potassium Phosphate (K₃PO₄)AnhydrousFisher Scientific, etc.Base
TolueneAnhydrousEMD Millipore, etc.Solvent
Methanesulfonyl Chloride≥99.5%Alfa Aesar, etc.For subsequent step
Sodium Azide≥99.5%Oakwood Chemical, etc.For subsequent step
Triphenylphosphine≥99%Combi-Blocks, etc.For subsequent step
Tetrahydrofuran (THF)AnhydrousJ.T. Baker, etc.For subsequent step

Procedure:

Part A: Ullmann Ether Synthesis

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: To the flask, add this compound (1.0 eq), ethanolamine (1.5 eq), and anhydrous potassium phosphate (2.0 eq).

  • Solvent Addition: Add anhydrous toluene via cannula to create a suspension (approx. 0.5 M concentration relative to the bromobenzene).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq). Rationale: The ligand accelerates the reaction by forming a soluble complex with copper, facilitating the catalytic cycle.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material. The reaction typically takes 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Part B: Conversion to Amine (Staudinger Reduction)

  • Mesylation: Dissolve the crude alcohol from Part A in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1-2 hours.

  • Azide Formation: After reaction completion (monitored by TLC), wash the mixture with water, brine, and dry. Concentrate the solvent and redissolve the crude mesylate in DMF. Add sodium azide (1.5 eq) and heat to 80 °C for 4-6 hours.

  • Reduction: Cool the mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic layer. Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine (1.2 eq) and stir at room temperature overnight. Rationale: The Staudinger reaction is a mild and effective method for reducing azides to primary amines.

  • Purification: Concentrate the reaction mixture and purify the crude product by silica gel column chromatography to yield 2-(2-methoxyphenoxy)ethylamine.

Protocol 3.2: Quality Control & Characterization

A self-validating protocol requires confirmation of product identity and purity at each critical stage.

Methodology:

  • Thin-Layer Chromatography (TLC): A rapid, indispensable tool for monitoring reaction progress. Use UV visualization and/or potassium permanganate stain to identify spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the structural integrity of the final amine product. Expect characteristic signals for the aromatic protons, the two different methoxy groups, and the ethylamine chain. Aromatic protons typically appear between 6.8-7.2 ppm. The methoxy groups will appear as sharp singlets, likely around 3.8 ppm and 3.4 ppm.[13]

    • ¹³C NMR: Provides confirmation of the carbon skeleton. Methoxy carbons typically resonate in the 55-62 ppm range.[13]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) and UV detection. Purity should be ≥99% for use in API synthesis.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. Electrospray ionization (ESI) should show a clear [M+H]⁺ ion.

Diagram 2: Quality Control Workflow

QC_Workflow Start Crude Product from Synthesis TLC_Check TLC Spot Check Start->TLC_Check Column Column Chromatography TLC_Check->Column Multiple Spots NMR_MS Structure Confirmation (NMR, MS) TLC_Check->NMR_MS Single Spot Column->NMR_MS HPLC_Purity Purity Analysis (HPLC > 99%) NMR_MS->HPLC_Purity Pass Qualified Intermediate HPLC_Purity->Pass Pass Fail Repurify or Reject HPLC_Purity->Fail Fail

Caption: A self-validating QC workflow for intermediates.

Troubleshooting & Optimization

Table 4: Common Issues and Solutions in Protocol 3.1
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Ullmann Reaction 1. Inactive catalyst (oxidized CuI). 2. Insufficiently anhydrous conditions. 3. Poor quality base.1. Use freshly purchased, high-purity CuI or wash with acetic acid/ether. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use freshly opened, anhydrous K₃PO₄.
Incomplete Reaction 1. Insufficient temperature. 2. Catalyst deactivation.1. Ensure internal reaction temperature reaches 110-120 °C. 2. Add an additional portion of catalyst and ligand (0.05 eq CuI, 0.1 eq ligand).
Difficult Purification Formation of side products from competing reactions.Ensure a fully inert atmosphere to prevent oxidative side reactions. Use precise stoichiometry for all reagents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of the Carvedilol side chain. The successful execution of its conversion, particularly through copper-catalyzed cross-coupling reactions, hinges on careful control of reaction parameters, including catalyst activity, exclusion of atmospheric moisture and oxygen, and appropriate stoichiometry. By implementing the robust protocols and quality control measures outlined in this guide, researchers and drug development professionals can ensure the reliable production of high-purity amine precursors, which is a critical factor in the efficient and scalable synthesis of Carvedilol and related pharmaceutical agents.

References

  • Reddy, R. B., et al. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Available at: [Link]

  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Available at: [Link]

  • JOCPR. (n.d.). Facile Synthesis of Carvedilol from Correspo. Available at: [Link]

  • Semantic Scholar. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Available at: [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene emerges as a highly valuable and versatile building block. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, an electron-donating methoxy group, and a flexible methoxyethoxy side chain, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides detailed protocols and expert insights into the application of this compound in several palladium-catalyzed cross-coupling reactions, empowering researchers to leverage its full synthetic potential.

The presence of the methoxy and methoxyethoxy groups can influence the electronic properties of the aromatic ring, potentially impacting the rates of oxidative addition and reductive elimination in catalytic cycles. Furthermore, the methoxyethoxy chain can impart desirable solubility characteristics to both intermediates and final products. Understanding these nuances is critical for the successful implementation of cross-coupling strategies.

Core Applications in Cross-Coupling Chemistry

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures that are prevalent in many biologically active compounds.[1]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst.[2] Often, a Pd(II) precatalyst like Palladium(II) acetate is used in conjunction with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[1] Inorganic bases like potassium carbonate or potassium phosphate are commonly employed.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is typically used to dissolve both the organic and inorganic reagents.[1]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in a small amount of degassed toluene.

  • Under a positive flow of inert gas, add the catalyst solution to the reaction flask.

  • Add the degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Heck Reaction: Olefin Functionalization

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, providing a valuable route for the synthesis of complex organic molecules.[3]

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as triphenylphosphine, are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.

Detailed Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

  • Add this compound (1.0 eq.), styrene (1.2-1.5 eq.), and triethylamine (1.5-2.0 eq.).

  • Add anhydrous DMF (5-10 mL).

  • Stir the reaction mixture at 80-120 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water to remove the triethylammonium bromide salt.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[4]

Causality Behind Experimental Choices
  • Dual Catalysis: This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[5]

  • Solvent: Anhydrous solvents like THF, toluene, or DMF are suitable for this reaction.[5]

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add anhydrous THF, followed by triethylamine (2-3 eq.) and phenylacetylene (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides, a transformation of immense importance in medicinal chemistry.[6]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of a sterically hindered and electron-rich phosphine ligand is crucial for the success of this reaction, as it promotes both the oxidative addition and the reductive elimination steps.[6]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are commonly used.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the phosphine ligand (e.g., XPhos, 2 mol%), palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and morpholine (1.2 eq.) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/EtOH/H₂O80-100
HeckStyrenePd(OAc)₂ (1-5)PPh₃ (2-10)NEt₃ (1.5-2.0)DMF80-120
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (1-5)-NEt₃ (2-3)THFRT-60
Buchwald-HartwigMorpholinePd(OAc)₂ (1)XPhos (2)NaOt-Bu (1.4)Toluene100
Note: These are representative conditions and may require optimization for specific substrates and desired outcomes.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-Br 4-Bromo-1-methoxy-2- (2-methoxyethoxy)benzene Ar'-B(OH)2 Arylboronic Acid

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental_Workflow A 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) B 2. Catalyst/Ligand Addition A->B C 3. Heating & Stirring (Specified Temperature and Time) B->C D 4. Reaction Monitoring (TLC, LC-MS, or GC-MS) C->D E 5. Work-up (Quenching, Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS, etc.) F->G

Caption: General Experimental Workflow for Cross-Coupling Reactions.

References

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Abdel-Fattah, A. A. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. Retrieved from [Link]

  • Zhang, L., et al. (2015). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o533. Retrieved from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • NIH. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Bach, T., & Heuser, S. (2003). Synthesis of 2′‐Substituted 4‐Bromo‐2,4′‐bithiazoles by Regioselective Cross‐Coupling Reactions. ChemInform, 34(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... Retrieved from [Link]

  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • NIH. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Retrieved from [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Organometallic Chemistry Practice Problems. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials.[3][4] The reaction's core strength lies in the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, offering a robust and versatile method for constructing complex molecular architectures.[2][5]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a specific and functionally rich substrate: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene . This molecule is of significant interest in medicinal chemistry and materials science due to the presence of multiple coordinating ether linkages and a reactive aryl bromide handle. Understanding the nuances of its coupling behavior is crucial for researchers aiming to incorporate this valuable building block into larger, more complex target molecules.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered around a palladium catalyst.[6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species.[6][7] The electron-rich nature of the aryl bromide, due to the presence of two alkoxy substituents, can influence the rate of this step.

  • Transmetalation: This is a crucial step where the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is essential for this step to occur.[1][3][8] The base activates the organoboron compound, typically by forming a more nucleophilic boronate species, which then facilitates the transfer of the organic group to the palladium center.[1][8] The choice of base can significantly impact the reaction's efficiency and is often substrate-dependent.[1]

  • Reductive Elimination: The final step in the catalytic cycle is the reductive elimination of the coupled product from the palladium(II) complex. This process forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Coupled Product Reductive_Elimination->Product Aryl_Bromide 4-Bromo-1-methoxy- 2-(2-methoxyethoxy)benzene Aryl_Bromide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Aryl Bromide, Boronic Acid, and Base Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill) Reactants->Inert_Atmosphere Solvents 3. Add Solvents (Organic + Water) Inert_Atmosphere->Solvents Catalyst 4. Add Pd Catalyst/Ligand Solvents->Catalyst Heating 5. Heat to 80-100 °C with Stirring Catalyst->Heating Monitoring 6. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench 7. Cool and Quench Monitoring->Quench Extraction 8. Extraction with Organic Solvent Quench->Extraction Purification 9. Dry, Concentrate, and Purify Extraction->Purification caption Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Sources

Application Notes and Protocols for the Ullmann Condensation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Ullmann Condensation in Modern Synthesis

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a cornerstone of organic synthesis for over a century for the formation of carbon-heteroatom bonds, particularly C-O bonds to create diaryl ethers.[1][2] Initially, these reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][3][4] However, the advent of modern ligand-accelerated protocols has revolutionized the Ullmann condensation, enabling these transformations to proceed under significantly milder conditions with catalytic amounts of copper.[5][6][7] This has broadened the substrate scope and functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[5][6]

This guide provides a detailed examination and a practical, step-by-step protocol for the Ullmann condensation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a moderately electron-rich aryl bromide. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, ensuring a robust and reproducible experimental design.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The modern, ligand-assisted Ullmann condensation for C-O bond formation is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.

Key Steps in the Catalytic Cycle:
  • Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) salt (e.g., CuI) or a Cu(II) salt that is reduced in situ. A ligand (often a diamine or an amino acid) coordinates to the copper center, enhancing its solubility and reactivity.[6]

  • Oxidative Addition: The aryl halide (in our case, this compound) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate. This is often the rate-determining step.

  • Deprotonation and Ligand Exchange: A base deprotonates the phenol (or alcohol) to form a more nucleophilic alkoxide. This alkoxide then displaces a ligand on the Cu(III) center.

  • Reductive Elimination: The final step involves the reductive elimination from the Cu(III) complex to form the desired diaryl ether and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.[8]

The presence of ligands is crucial as they stabilize the copper intermediates and facilitate the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for lower reaction temperatures.[5][7]

Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products CuI_L L-Cu(I) CuIII_Ar_X L-Cu(III)(Ar)(X) CuI_L->CuIII_Ar_X Oxidative Addition CuIII_Ar_OR L-Cu(III)(Ar)(OR) CuIII_Ar_X->CuIII_Ar_OR Ligand Exchange CuIII_Ar_OR->CuI_L Reductive Elimination ArOR Ar-O-R CuIII_Ar_OR->ArOR BHX [Base-H]+X- CuIII_Ar_OR->BHX ArX Ar-X ArX->CuIII_Ar_X ROH R-OH ROH->CuIII_Ar_OR Base Base Base->ROH Deprotonation caption Catalytic cycle of the Ullmann condensation.

Figure 1: A simplified diagram of the Cu(I)/Cu(III) catalytic cycle in the Ullmann condensation for C-O bond formation.

Application Focus: Ullmann Condensation of this compound

The substrate, this compound, possesses two electron-donating groups (methoxy and methoxyethoxy) on the aromatic ring. These groups increase the electron density of the aryl bromide, which can make the oxidative addition step more challenging compared to electron-deficient aryl halides. Therefore, the choice of an appropriate ligand and reaction conditions is critical to ensure an efficient reaction.

For this application, we will detail the coupling of this compound with 4-methoxyphenol as a representative reaction partner.

Reagent Selection and Rationale
Component Selection Rationale
Copper Source Copper(I) Iodide (CuI)CuI is a common and effective Cu(I) source for Ullmann condensations. It is generally more reactive than Cu(II) salts, although Cu(II) precursors can be used as they are often reduced in situ.
Ligand L-Proline or N,N'-Dimethylethylenediamine (DMEDA)L-proline and other amino acids are effective and inexpensive ligands for the Ullmann condensation of aryl bromides.[6] DMEDA is another widely used, efficient ligand for copper-catalyzed cross-coupling reactions.
Base Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)A moderately strong base is required to deprotonate the phenol. K2CO3 is a common choice, while the more soluble and less coordinating Cs2CO3 can sometimes lead to higher yields, albeit at a higher cost.
Solvent Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)A high-boiling, polar aprotic solvent is necessary to ensure the solubility of the reagents and to facilitate the reaction, which may still require elevated temperatures.[1]
Reaction Temperature 100-130 °CWhile modern protocols are milder than classical conditions, the coupling of an electron-rich aryl bromide often requires heating to achieve a reasonable reaction rate.

Experimental Protocol

This protocol describes a general procedure for the Ullmann condensation of this compound with 4-methoxyphenol on a 1 mmol scale.

Materials and Equipment:
  • This compound (1.0 mmol, 291.15 mg)

  • 4-Methoxyphenol (1.2 mmol, 149.0 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • L-Proline (0.2 mmol, 23.0 mg)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 276.4 mg)

  • DMSO (anhydrous, 5 mL)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenol (1.2 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and K2CO3 (2.0 mmol).

    • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Cu(I) catalyst.

    • Add anhydrous DMSO (5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 120 °C in a pre-heated oil bath.

    • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether.

Experimental_Workflow A 1. Reagent Addition (Aryl Bromide, Phenol, CuI, L-Proline, K2CO3) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Solvent Addition (Anhydrous DMSO) B->C D 4. Heating & Reaction (120 °C, 12-24h) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E Periodic Sampling E->D Continue if incomplete F 6. Workup (Quench, Extraction) E->F If complete G 7. Purification (Column Chromatography) F->G H Pure Product G->H caption Experimental workflow for the Ullmann condensation.

Figure 2: A flowchart outlining the key steps in the experimental protocol for the Ullmann condensation.

Conclusion

The modern Ullmann condensation is a powerful and versatile method for the synthesis of diaryl ethers. By understanding the underlying mechanism and making informed choices about the catalyst, ligand, base, and solvent, it is possible to achieve high yields even with challenging substrates like the electron-rich this compound. The protocol provided herein serves as a robust starting point for researchers in synthetic and medicinal chemistry, and can be adapted and optimized for different substrates and scales.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Shang, R., & Fu, Y. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Scientia Sinica Chimica, 42(9), 1159-1184. [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Lackinger, M. (2017). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Accounts of Chemical Research, 50(7), 1623-1631. [Link]

  • Krasavin, M., et al. (2021). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry, 19(30), 6649-6657. [Link]

  • Sperotto, E. (2010). The mechanism of the modified Ullmann reaction. University of Groningen.
  • PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved from [Link]

  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(24), 5852-5853. [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Singh, F. V., & Wirth, T. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. RSC Advances, 13(30), 20958-20962. [Link]

  • OperaChem. (2022). Ullmann coupling-An overview. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-[(4-Bromo-phen-yl)imino-meth-yl]-2-meth-oxy-phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. It is intended for researchers, scientists, and professionals in drug development engaged in synthetic organic chemistry. This document offers in-depth insights into the reaction mechanism, practical experimental procedures, optimization strategies, and troubleshooting.

Introduction: The Significance of the Heck Reaction and Substrate Profile

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2][3] This powerful transformation has seen widespread application in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[4] The reaction's value was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3]

The substrate, this compound, is an electron-rich aryl bromide. The presence of two ether functionalities (methoxy and methoxyethoxy groups) enhances the electron density of the aromatic ring. While the Heck reaction is broadly applicable, the electronic nature of the aryl halide can influence reactivity, with electron-rich systems sometimes requiring specific catalytic conditions to achieve high yields.[5] This guide will address these nuances, providing a robust framework for the successful application of this substrate in Heck coupling reactions. Derivatives of this compound are valuable precursors in the synthesis of various pharmaceutical agents.[6][7]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[9][10]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the aryl group into the C-C double bond of the alkene, forming a new carbon-carbon sigma bond.[8][9]

  • Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion, regenerating the alkene double bond in a new position and forming a palladium-hydride species.[9][11]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial for neutralizing the generated hydrobromic acid (HBr) and regenerating the active Pd(0) catalyst from the palladium-hydride complex, thus closing the catalytic loop.[11][12]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)Br(L)₂ pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkene [Ar-Pd(II)(alkene)(L)₂]⁺Br⁻ pd_aryl->pd_alkene Alkene Coordination pd_alkyl R-Pd(II)Br(L)₂ pd_alkene->pd_alkyl Migratory Insertion pd_hydride H-Pd(II)Br(L)₂ pd_alkyl->pd_hydride Syn β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (+ Base) Product Substituted Alkene (Ar-CH=CH-R) Salt [Base-H]⁺Br⁻ ArBr 4-Bromo-1-methoxy-2- (2-methoxyethoxy)benzene Alkene Alkene (R-CH=CH₂) Base Base Optimization_Workflow start Initial Reaction Setup catalyst_screen Screen Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst_screen ligand_screen Screen Ligand Type (e.g., Phosphines, NHCs) catalyst_screen->ligand_screen base_screen Screen Base (e.g., K₂CO₃, Et₃N) ligand_screen->base_screen solvent_screen Screen Solvent (e.g., DMF, Toluene) base_screen->solvent_screen temp_opt Optimize Temperature solvent_screen->temp_opt end Optimized Protocol temp_opt->end

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for a wide array of functional groups have made it an indispensable tool for medicinal chemists and process development scientists.[2][4]

This guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of a specific and functionally rich substrate: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene . This electron-rich aryl bromide presents unique considerations due to its multiple ether functionalities. Understanding the interplay between the substrate's electronic properties and the catalytic system is paramount for achieving high-yielding and reproducible results. These application notes are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to successfully implement this critical transformation.

Understanding the Substrate: this compound

The substrate, this compound, is an electron-rich aryl bromide. The presence of two alkoxy groups (methoxy and methoxyethoxy) ortho and para to the bromine atom significantly influences the electronic environment of the C-Br bond. These electron-donating groups increase the electron density of the aromatic ring, which can impact the rate of oxidative addition, a key step in the catalytic cycle. While electron-rich aryl bromides are generally good substrates for the Buchwald-Hartwig amination, careful optimization of the catalyst system is often necessary to achieve optimal results.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' Ar-Pd(II)-Br(L)(HNR'R'') [Ar-Pd(II)-Br(L)(HNR'R'')] Amine_Coordination->Ar-Pd(II)-Br(L)(HNR'R'') Deprotonation Deprotonation (Base) Ar-Pd(II)-Br(L)(HNR'R'')->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][4] The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product (Ar-NRR'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5]

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. For an electron-rich substrate like this compound, the following components are critical:

Parameter Recommendation & Rationale Potential Issues & Troubleshooting
Palladium Precatalyst G3 or G4 Buchwald precatalysts are often preferred due to their air-stability and high reactivity. Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source such as Pd(OAc)₂ can be used with a suitable ligand.Incomplete conversion may necessitate screening of different palladium sources. Precatalysts often provide more consistent results.
Ligand Bulky, electron-rich biarylphosphine ligands are generally the most effective. For electron-rich aryl bromides, ligands such as RuPhos, XPhos, or BrettPhos are excellent starting points.Steric hindrance from both the substrate and the amine can affect the reaction rate. Screening a panel of ligands is often the most effective optimization strategy.
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).Base-sensitive functional groups on the amine coupling partner may require the use of a weaker base like K₃PO₄, which may in turn require higher reaction temperatures or longer reaction times.
Solvent Anhydrous, aprotic solvents are essential. Toluene, 1,4-dioxane, or tert-butanol are commonly used. The choice of solvent can influence the solubility of the reagents and intermediates.Poor solubility of reagents can lead to slow or incomplete reactions. Ensure all components are soluble at the reaction temperature.
Temperature Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the specific catalyst system and the reactivity of the amine.Lower temperatures may be necessary for thermally sensitive substrates or products. Higher temperatures can sometimes lead to side reactions or catalyst decomposition.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The conditions provided are a good starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 1.5-3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene (or 1,4-dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine, the palladium precatalyst (or palladium source and ligand), and the sodium tert-butoxide to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - Aryl Bromide - Amine - Catalyst/Ligand - Base Vessel Prepare Reaction Vessel: - Oven-dried Schlenk flask - Magnetic stir bar Reagents->Vessel Inert Establish Inert Atmosphere (Argon or Nitrogen) Vessel->Inert Addition Add Reagents and Solvent Inert->Addition Heating Heat to Desired Temperature (e.g., 100 °C) with Stirring Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Perform Aqueous Work-up Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or precatalyst. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
Inappropriate ligandScreen a variety of ligands, particularly those known to be effective for electron-rich aryl bromides.
Insufficiently strong baseSwitch to a stronger base like NaOt-Bu or LHMDS.
Formation of Side Products Hydrodehalogenation (replacement of Br with H)This can occur if the reductive elimination is slow. A different ligand or lower reaction temperature may be beneficial.
Homocoupling of the aryl bromideThis is more common with highly reactive catalyst systems. Reducing the catalyst loading may help.
Difficulty in Purification Residual palladiumPassing the crude product through a plug of silica gel or treating with a palladium scavenger can remove residual metal.
Co-eluting impuritiesOptimize the mobile phase for column chromatography. Recrystallization may be an alternative purification method.[7]

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex molecules. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields of the desired arylamine products. The guidelines and protocols presented in this document provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Vinogradov, D. B., Bulatov, P. V., & Mukhametova, G. M. (2024). Synthesis of (1-N-alkylnitramino)methoxy-substituted oxetanes and oligomers based on them.
  • Ukrainets, I. V., et al. (2015). The Effective Synthesis of N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo. SciSpace.
  • ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview.
  • Grinevich, L. A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • Yamamoto, F., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • Grokipedia. (n.d.).

Sources

An In-depth Technical Guide to the Laboratory Scale-Up Synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and practical insights for the laboratory-scale synthesis and scale-up of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework built on established chemical principles and field-proven expertise.

Introduction: The Significance of a Versatile Benzene Derivative

This compound is a substituted aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. The presence of a bromo-functional group allows for a variety of cross-coupling reactions, while the methoxy and methoxyethoxy substituents influence the electronic properties and solubility of the molecule, making it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The Synthetic Strategy: A Classic Approach with Modern Refinements

The most logical and widely employed method for the synthesis of this and similar aryl ethers is the Williamson ether synthesis.[1] This classic S(N)2 reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific application, the synthesis proceeds via the O-alkylation of 4-bromoguaiacol (4-bromo-2-methoxyphenol) with 2-bromoethyl methyl ether.

The causality behind this choice of synthetic route lies in its reliability, high potential yield, and the ready availability of the starting materials. The phenolic proton of 4-bromoguaiacol is acidic and can be readily removed by a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic carbon of 2-bromoethyl methyl ether, displacing the bromide ion and forming the desired ether linkage.

Visualizing the Workflow: From Reactants to Product

Synthesis_Workflow Reactants Starting Materials: 4-Bromoguaiacol 2-Bromoethyl methyl ether Reaction Williamson Ether Synthesis - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Heat Reactants->Reaction Workup Aqueous Work-up - Quenching - Extraction Reaction->Workup Purification Purification - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: 4-Bromo-1-methoxy-2- (2-methoxyethoxy)benzene Purification->Product

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Laboratory Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale synthesis and has been optimized for both yield and purity.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesPurity
4-Bromoguaiacol203.0310.15 g0.0598%
2-Bromoethyl methyl ether138.998.34 g (6.0 mL)0.0697%
Potassium Carbonate (K₂CO₃)138.2110.37 g0.075≥99%
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous
Ethyl Acetate88.11As needed-ACS Grade
Hexane86.18As needed-ACS Grade
Deionized Water18.02As needed--
Brine (Saturated NaCl solution)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromoguaiacol (10.15 g, 0.05 mol) and anhydrous potassium carbonate (10.37 g, 0.075 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initiation of Reaction: Begin stirring the mixture under a nitrogen atmosphere. Heat the reaction mixture to 80-90 °C.

  • Addition of Alkylating Agent: Once the reaction temperature is stable, add 2-bromoethyl methyl ether (6.0 mL, 0.06 mol) dropwise over 30 minutes using a dropping funnel.

  • Reaction Monitoring: Maintain the reaction at 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Option A: Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

    • Option B: Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[3]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Hazard Analysis: A Commitment to Laboratory Safety

A thorough understanding of the hazards associated with the reagents is paramount for a safe laboratory practice.

  • 4-Bromoguaiacol: May cause skin and serious eye irritation. May also cause respiratory irritation.[4]

  • 2-Bromoethyl methyl ether: Flammable liquid and vapor. Harmful if swallowed and causes skin and serious eye irritation.[5]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. It can be absorbed through the skin.

  • Potassium Carbonate: May cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A lab coat.

  • Work in a well-ventilated fume hood.

Spill and Waste Disposal:

  • In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

  • All chemical waste should be disposed of according to institutional and local regulations.

Scale-Up Considerations: From the Bench to the Pilot Plant

Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces a new set of challenges that must be carefully considered.

  • Heat Transfer: The exothermic nature of the Williamson ether synthesis can become a significant issue at a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.

  • Mass Transfer: Efficient mixing is crucial to ensure a homogeneous reaction mixture and to prevent localized overheating. The type and speed of the agitator must be carefully selected and optimized for the larger vessel.

  • Reagent Addition: The rate of addition of the alkylating agent can have a significant impact on the reaction profile and impurity formation. A controlled addition rate using a metering pump is recommended for larger-scale reactions.

  • Solvent Selection: While DMF is an excellent solvent for this reaction on a lab scale, its high boiling point and potential health risks may make it less suitable for large-scale production. Alternative, greener solvents with lower boiling points should be investigated.

  • Work-up and Purification: The work-up and purification procedures must be adapted for larger quantities. For example, continuous extraction methods may be more efficient than batch extractions. Crystallization is often preferred over chromatography for large-scale purification due to cost and solvent usage.

Characterization and Data Interpretation

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the two methoxy groups, and the two methylene groups of the ethoxy chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkages and the aromatic C-H and C=C bonds. The typical C-O stretching bands for aryl ethers appear in the region of 1250 cm⁻¹ and 1040 cm⁻¹.[6]

Conclusion: A Robust Foundation for Further Discovery

This application note provides a comprehensive and practical guide for the laboratory-scale synthesis and scale-up of this compound. By understanding the underlying chemical principles of the Williamson ether synthesis and by carefully considering the practical aspects of the experimental procedure and scale-up, researchers can confidently and safely produce this valuable chemical intermediate for their ongoing research and development endeavors.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Column chromatography & purification of organic compounds. [Link]

  • Bartleby. IR Spectrum Of Anisole. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

The Versatile Building Block: Application Notes for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene and its Analogs in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential with Substituted Phenyl Ethers

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl halides, particularly those adorned with a diverse array of functional groups, serve as pivotal starting materials for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This application note delves into the utility of substituted brominated phenyl ethers as versatile synthons, with a primary focus on the potential of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene.

While extensive public-domain data on the specific applications of this compound is limited, suggesting its novelty or use in proprietary research, a close structural analog, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene , serves as an excellent and well-documented exemplar of this compound class. This analog is a key intermediate in the synthesis of the renin inhibitor Aliskiren, a testament to the significance of such building blocks in pharmaceutical development.[1] This guide will leverage the available information on this analog to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential applications and experimental protocols relevant to this class of molecules.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in synthesis. The properties of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene are summarized below. It is anticipated that this compound would exhibit similar characteristics.

PropertyValueSource
CAS Number 173336-76-0[1]
Molecular Formula C₁₁H₁₅BrO₃[1]
Appearance White to slight yellow crystalline solid or a liquid mixture[1]
Density 1.313 g/cm³[1]
Boiling Point 308.8 °C at 760 mmHg[1]
Flash Point 124.4 °C[1]
Purity Typically ≥99.5%[1]

Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-bromo-1-methoxy-2-(alkoxy)benzene derivatives serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the construction of complex molecular frameworks.[2][3]

Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2][4] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials:

  • 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of toluene. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition and Degassing: Add toluene (5 mL) and degassed water (1 mL) to the reaction flask. Degas the resulting mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. For more challenging couplings, more electron-rich and bulky ligands may be required.

  • Base: Potassium carbonate is a mild base that is effective in activating the boronic acid for transmetalation.[3] The use of an aqueous solution of the base is common in Suzuki couplings.

  • Solvent System: The biphasic toluene/water system is a common choice for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents. Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Solvents (Toluene/Water) catalyst->solvent degas Degas Mixture solvent->degas heat Heat to 90-100 °C under Inert Atmosphere degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product Buchwald_Hartwig_Amination cluster_setup Inert Atmosphere Setup cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification base Add NaOtBu reagents Add Aryl Halide, Amine, Pd Precatalyst, and Ligand base->reagents solvent Add Anhydrous Toluene reagents->solvent heat_bh Heat to 100 °C solvent->heat_bh monitor_bh Monitor Progress heat_bh->monitor_bh quench Quench with aq. NH4Cl monitor_bh->quench extract_bh Extract with Ethyl Acetate quench->extract_bh purify_bh Purify by Column Chromatography extract_bh->purify_bh product_bh Isolated Aryl Amine purify_bh->product_bh Aliskiren_Synthesis start 4-Bromo-1-methoxy-2- (3-methoxypropoxy)benzene grignard Grignard Formation (Mg, THF) start->grignard intermediate1 Aryl Grignard Reagent grignard->intermediate1 coupling Coupling with Electrophile intermediate1->coupling intermediate2 Key Intermediate coupling->intermediate2 further_steps Further Synthetic Transformations intermediate2->further_steps aliskiren Aliskiren further_steps->aliskiren

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. As a crucial intermediate in various synthetic pathways, achieving a high yield and purity of this compound is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, drawing from established principles of organic synthesis and practical laboratory experience.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most reliable and common method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the phenoxide ion of 4-bromo-2-methoxyphenol (also known as 4-bromoguaiacol) acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent like 1-bromo-2-methoxyethane.

Reaction Scheme:

(Caption: Synthesis of this compound via Williamson ether synthesis)

The reaction involves the deprotonation of the phenol to form a more potent nucleophile (the phenoxide), which then displaces a halide or other suitable leaving group from the alkylating agent.[3]

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, or the reaction fails to reach completion.

Possible Causes & Solutions:

  • Ineffective Deprotonation of the Phenol: The phenolic proton must be removed to generate the nucleophilic phenoxide. If the base is too weak or of poor quality, the concentration of the active nucleophile will be insufficient.

    • Solution: Use an appropriate base. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents. For more robust reactions, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used.[2][3] Ensure the base is fresh and has been stored under anhydrous conditions, especially if using NaH.

  • Poor Reactivity of the Alkylating Agent: The rate of the SN2 reaction is highly dependent on the leaving group.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl.[4] If you are using 1-chloro-2-methoxyethane and experiencing slow reaction rates, switching to 1-bromo-2-methoxyethane will significantly improve performance. Using a sulfonate ester, such as 2-methoxyethyl tosylate, is also an excellent alternative.[2]

  • Suboptimal Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.

    • Solution: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).[1][3] These solvents effectively solvate the cation of the base but leave the nucleophile relatively free, accelerating the reaction.

  • Insufficient Reaction Temperature or Time: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent.

    • Solution: A typical temperature range for this synthesis is 50-100 °C.[1] If the reaction is sluggish at a lower temperature, incrementally increase the heat while monitoring the reaction by Thin Layer Chromatography (TLC). Extend the reaction time from the typical 1-8 hours if necessary.[1]

Question 2: My post-reaction analysis shows a large amount of unreacted 4-bromo-2-methoxyphenol. What went wrong?

Possible Causes & Solutions:

  • Inadequate Stoichiometry of Base: An insufficient amount of base will result in incomplete deprotonation of the phenol, leaving it unreactive.

    • Solution: Ensure at least one full equivalent of the base is used relative to the phenol. Often, using a slight excess (e.g., 1.2-1.5 equivalents) of a carbonate base can drive the reaction to completion.

  • Presence of Water: If using a highly reactive base like sodium hydride (NaH), any moisture in the reaction vessel or solvents will quench the base, rendering it ineffective.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Poor Solubility: If the generated phenoxide salt is not sufficiently soluble in the chosen solvent, its ability to participate in the reaction will be limited.

    • Solution: Consider adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[1] A PTC forms a complex with the cation (e.g., K⁺ from K₂CO₃), and the resulting ion pair is more soluble in the organic solvent, thereby increasing the concentration of the available nucleophile.[5]

Question 3: I'm observing significant side product formation. How can I improve the selectivity?

Possible Causes & Solutions:

  • C-Alkylation vs. O-Alkylation: While phenoxides predominantly undergo O-alkylation to form ethers, some C-alkylation (alkylation on the aromatic ring) can occur, leading to isomeric impurities.[3]

    • Solution: The choice of solvent and counter-ion can influence selectivity. Polar aprotic solvents generally favor O-alkylation. Using a less reactive base and milder conditions can also improve selectivity for the desired ether product.

  • Elimination (E2) Reaction of the Alkyl Halide: If the reaction temperature is too high or the base is excessively strong and sterically hindered, the alkoxide may act as a base rather than a nucleophile, leading to an E2 elimination reaction with the alkyl halide to form an alkene.

    • Solution: This is less of a concern with primary alkyl halides like 1-bromo-2-methoxyethane but can become relevant at very high temperatures.[2] Avoid unnecessarily high temperatures. Use the mildest base that effectively promotes the reaction.

Frequently Asked Questions (FAQs)

  • What is the best way to monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The product will be less polar than the starting phenol. Spot the reaction mixture alongside co-spots of the starting phenol and the alkylating agent. The disappearance of the phenol spot and the appearance of a new, higher Rf spot indicates product formation.

  • How should I purify the final product?

    • A standard aqueous workup is the first step. After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol, followed by water and brine.[4][6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If further purification is needed, column chromatography on silica gel is highly effective.

  • Is it necessary to use an inert atmosphere?

    • While not strictly necessary when using bases like K₂CO₃, it is highly recommended, especially when aiming for high yields and reproducibility. An inert atmosphere prevents potential side reactions from oxygen and, more importantly, excludes moisture which can deactivate strong bases like NaH.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis. Researchers should optimize based on their specific laboratory conditions and analytical results.

Materials:

  • 4-bromo-2-methoxyphenol (1.0 eq)

  • 1-bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous NaCl (brine)

  • 5% aqueous NaOH

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the phenol).

  • Add 1-bromo-2-methoxyethane (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is consumed (typically 4-8 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic extracts and wash with 5% aqueous NaOH, then with water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Data Summary and Visualization

Parameter Comparison for Yield Optimization
ParameterOption 1Option 2Option 3Rationale & Recommendation
Base K₂CO₃Cs₂CO₃NaHK₂CO₃ is cost-effective and sufficient for most cases. Cs₂CO₃ is more reactive but expensive. NaH is very effective but requires strictly anhydrous conditions. Recommendation: Start with K₂CO₃.
Solvent DMFAcetonitrileDMSOAll are excellent polar aprotic solvents. DMF is a good general choice. Acetonitrile has a lower boiling point, simplifying removal. Recommendation: DMF or Acetonitrile. [1]
Alkylating Agent 1-chloro-2-methoxyethane1-bromo-2-methoxyethane2-methoxyethyl tosylateReactivity is crucial for SN2. Bromides and tosylates are significantly more reactive than chlorides. Recommendation: 1-bromo-2-methoxyethane. [2][4]
Catalyst NoneTBAB18-crown-6A phase-transfer catalyst can accelerate the reaction, especially if solubility is an issue. Recommendation: Add TBAB if the reaction with K₂CO₃ is slow. [1]
Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Phenol & K₂CO₃ in DMF inert Inert Atmosphere (N₂) reagents->inert add_alkyl Add Alkyl Bromide inert->add_alkyl heat Heat to 80 °C add_alkyl->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract wash Wash (NaOH, H₂O, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

G cluster_cause start Low Yield / Incomplete Reaction cause1 Unreacted Phenol? start->cause1 cause2 Multiple Side Products? start->cause2 sol1_1 Check Base: - Stoichiometry (>1.2 eq) - Quality (fresh?) - Anhydrous conditions? cause1->sol1_1 Yes sol2_1 Check Temperature: - Is it too high (>100°C)? (Risk of elimination) cause2->sol2_1 Yes sol1_2 Increase Temperature/Time sol1_1->sol1_2 sol1_3 Consider Phase-Transfer Catalyst sol1_2->sol1_3 end Optimized Yield sol1_3->end sol2_2 Review Starting Material Purity sol2_1->sol2_2 sol2_2->end

Caption: Troubleshooting logic for low yield issues.

References

  • Organic Syntheses Procedure. (n.d.). 4-BROMO-o-XYLENE.
  • Google Patents. (n.d.). US7041853B2 - Process for producing 4-bromothioanisole.
  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
  • Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.
  • ChemicalBook. (n.d.). 4-Bromoanisole synthesis.
  • ResearchGate. (2009). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • Organic Syntheses Procedure. (n.d.). 3-bromo-4-hydroxytoluene.
  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.
  • BOC Sciences. (2024). Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Fisher Scientific. (n.d.). 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene 98.0+%, TCI America.

Sources

Technical Support Center: Purification of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

Understanding the Challenge: Potential Impurities

The purification strategy for this compound is intrinsically linked to the potential impurities generated during its synthesis. While the specific impurity profile depends on the synthetic route, common impurities in related syntheses of aromatic ethers and bromo compounds can include:

  • Starting Materials: Unreacted precursors such as 4-bromoguaiacol or 2-methoxyethanol.

  • Over-alkylation or Incomplete Alkylation Products: Molecules with variations in the methoxyethoxy side chain.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, although the directing effects of the methoxy and ether groups make the desired isomer the major product.

  • Decomposition Products: Arising from harsh reaction or workup conditions.[1]

  • Process-Related Impurities: Residual solvents or reagents from the reaction.[2]

A thorough understanding of your specific synthetic pathway is the first step in developing a robust purification plan.[3][4]

Choosing Your Purification Strategy

The choice between recrystallization, column chromatography, or distillation depends on the nature and quantity of the impurities, as well as the scale of your reaction. The following flowchart provides a general decision-making framework:

Purification_Strategy start Crude Product Analysis (TLC, NMR, etc.) is_solid Is the crude product a solid? start->is_solid high_purity Is the purity >90%? is_solid->high_purity Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily/Liquid) large_scale Large scale (>10g)? high_purity->large_scale Yes high_purity->column_chromatography No thermal_stability Is the compound thermally stable? thermal_stability->column_chromatography No end_purified Purified Product thermal_stability->end_purified Yes recrystallization Recrystallization large_scale->recrystallization Yes large_scale->column_chromatography No complex_mixture Complex mixture of impurities with similar polarity? distillation Distillation (under vacuum) complex_mixture->distillation Yes complex_mixture->end_purified No recrystallization->end_purified column_chromatography->complex_mixture distillation->thermal_stability Troubleshooting_Workflow start Purification Attempt Fails (e.g., low yield, low purity) identify_problem Identify the specific issue (e.g., oiling out, poor separation) start->identify_problem recrystallization_issue Recrystallization Issue? identify_problem->recrystallization_issue chromatography_issue Chromatography Issue? identify_problem->chromatography_issue oil_out Oiling Out recrystallization_issue->oil_out Yes no_crystals No Crystals recrystallization_issue->no_crystals No poor_separation Poor Separation chromatography_issue->poor_separation Yes compound_stuck Compound Stuck chromatography_issue->compound_stuck No solution1 solution1 oil_out->solution1 Reheat, add more solvent, cool slowly, seed. solution2 solution2 no_crystals->solution2 Scratch, seed, or reduce solvent volume. low_yield Low Yield re_evaluate re_evaluate solution1->re_evaluate Re-evaluate solvent system solution2->re_evaluate solution3 solution3 poor_separation->solution3 Optimize mobile phase (lower Rf), check column packing, reduce load. solution4 solution4 compound_stuck->solution4 Increase eluent polarity, check compound stability on silica. re_evaluate_chrom re_evaluate_chrom solution3->re_evaluate_chrom Re-evaluate conditions solution4->re_evaluate_chrom re_evaluate->start Retry re_evaluate_chrom->start Retry

Sources

minimizing side products in 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your reactions with this versatile building block.

Introduction to the Reactivity of this compound

This compound is an electron-rich aryl bromide. The presence of two electron-donating ether groups, a methoxy group (-OCH₃) and a methoxyethoxy group (-OCH₂CH₂OCH₃), significantly influences its reactivity. These groups activate the benzene ring, making it more susceptible to electrophilic aromatic substitution and influencing the outcomes of common cross-coupling and organometallic reactions. Understanding this electronic nature is paramount to controlling side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions performed with this compound?

A1: This compound is primarily used as a building block in carbon-carbon and carbon-heteroatom bond-forming reactions. The most common transformations include:

  • Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, which utilize the C-Br bond.

  • Formation of organometallic reagents: Including Grignard reagents (via reaction with magnesium) and organolithium species (via lithium-halogen exchange).

  • Electrophilic aromatic substitution: Although less common due to the presence of the bromine atom, the electron-rich ring can undergo further substitution.

Q2: What are the primary stability concerns with the methoxyethoxy group?

A2: The 2-methoxyethoxymethyl (MEM) ether is generally stable under basic conditions. However, it is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids or strong Brønsted acids.[1][2] This is a critical consideration when choosing reaction and work-up conditions.

Q3: How do the electron-donating groups affect the reactivity of the C-Br bond?

A3: The electron-donating methoxy and methoxyethoxy groups increase the electron density on the benzene ring. This can make oxidative addition of a palladium(0) catalyst to the C-Br bond, the first step in many cross-coupling reactions, slower compared to electron-deficient aryl bromides.[3] However, the increased electron density can also make the aryl group more nucleophilic, which can be advantageous in some steps of the catalytic cycle.

Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds from aryl halides and boronic acids.

Issue 1: Low Yield of the Desired Biaryl Product and Formation of Side Products

If you are observing low yields of your desired coupled product, it is often accompanied by the formation of characteristic side products.

Side ProductIdentificationProbable Cause(s)Proposed Solutions
Homocoupled Biaryl Dimer of the boronic acid starting material.- Aerobic conditions leading to oxidative homocoupling.- High temperatures.- Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[4]- Lower the reaction temperature and extend the reaction time.
Debrominated Starting Material 1-methoxy-2-(2-methoxyethoxy)benzene- Presence of protic impurities (e.g., water, alcohols) acting as a proton source.- Certain bases can promote this side reaction.- Use anhydrous solvents and reagents.- Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[4]
Phenol Derivative 4-Bromo-2-(2-methoxyethoxy)phenol or other demethylated species- Cleavage of the methoxy or methoxyethoxy group.- Avoid strongly acidic or Lewis acidic conditions during reaction and workup.- If Lewis acidic additives are required, consider milder options.

dot

cluster_suzuki Suzuki-Miyaura Troubleshooting A Low Yield of Desired Product B Homocoupling (Boronic Acid Dimer) A->B Check for O₂ C Debromination (Ar-H) A->C Check for H₂O/Protic Solvents D Ether Cleavage (Phenol Formation) A->D Check for Acidity cluster_buchwald Buchwald-Hartwig Troubleshooting E Incomplete Conversion F Catalyst Deactivation E->F Observe Pd Black G Weak Base E->G Screen Bases H Product Hydrolysis E->H Check for H₂O cluster_grignard Grignard Formation Troubleshooting I Low Yield of Grignard Reagent J No Initiation I->J Activate Mg K Wurtz Coupling (Ar-Ar) I->K Slow Addition L Oxidation/Carbonation I->L Inert Atmosphere

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene . This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. We will delve into the nuances of catalyst selection for this specific electron-rich and sterically hindered substrate, ensuring you can navigate your experiments with confidence and precision.

Section 1: Understanding Your Substrate

The structure of this compound presents unique challenges and considerations for cross-coupling reactions.

  • Electronic Properties: The benzene ring is highly electron-rich due to the strong electron-donating effects (via resonance) of the two ether groups (methoxy and methoxyethoxy). This electron density can make the crucial oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl bromides.[1]

  • Steric Hindrance: The presence of the 2-(2-methoxyethoxy) group ortho to the bromine atom introduces significant steric bulk. This can hinder the approach of the palladium catalyst, making ligand selection paramount to success.

These properties mean that standard, general-purpose catalysts may not be optimal. A carefully selected system, often involving bulky, electron-rich phosphine ligands, is typically required to achieve high yields.

Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[2][3] For our substrate, success hinges on overcoming the challenge of oxidative addition.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the best initial catalyst and ligand combination for coupling this substrate with an arylboronic acid?

A1: For an electron-rich aryl bromide like this, a catalyst system known for high activity is essential. We recommend starting with a pre-catalyst that readily forms the active Pd(0) species, paired with a sterically hindered, electron-rich biarylphosphine ligand.

  • Recommended Catalyst System:

    • Palladium Source: Pd(OAc)₂ or a pre-catalyst like Pd(dba)₂. These are common Pd(II) and Pd(0) sources, respectively, that are effective for generating the active catalytic species in situ.

    • Ligand: SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These bulky and electron-rich ligands are designed to facilitate oxidative addition to challenging substrates and promote the reductive elimination step.[4]

Q2: My Suzuki reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot it?

A2: This is a common issue with electron-rich aryl bromides. The problem often lies in the oxidative addition step or catalyst deactivation.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical.[5] A weak base may not be sufficient to activate the boronic acid for transmetalation. Switch from a carbonate base (e.g., K₂CO₃) to a stronger phosphate base like K₃PO₄. In some cases, cesium carbonate (Cs₂CO₃) can be highly effective.[4]

    • Solvent System: Ensure your solvent system is appropriate. A mixture of an organic solvent like dioxane or toluene with water is standard for Suzuki couplings to dissolve both the organic substrate and the inorganic base.[5]

    • Increase Catalyst Loading: While low catalyst loading is ideal, challenging substrates may require an increase from 1-2 mol% to 3-5 mol%.

    • Check Boronic Acid Quality: Boronic acids can undergo self-condensation (trimerization) to form boroxines upon storage. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Ensure your solvent and reaction mixture are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a logical workflow for troubleshooting a failing Suzuki-Miyaura reaction with your substrate.

G Start Reaction Failed (Low Yield / No Product) Check_Reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid) Start->Check_Reagents Check_Setup Ensure Rigorous Degassing (Inert Atmosphere) Check_Reagents->Check_Setup Reagents OK Change_Base Switch to Stronger Base (e.g., K₃PO₄ or Cs₂CO₃) Check_Setup->Change_Base Setup OK Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Change_Base->Change_Ligand Success Reaction Successful Change_Base->Success Improvement Seen Increase_Temp Increase Reaction Temperature (e.g., from 80°C to 100°C) Change_Ligand->Increase_Temp Change_Ligand->Success Improvement Seen Increase_Loading Increase Catalyst Loading (e.g., from 2% to 5%) Increase_Temp->Increase_Loading Increase_Temp->Success Improvement Seen Increase_Loading->Success Improvement Seen

Caption: A step-by-step troubleshooting guide for failed Suzuki-Miyaura reactions.

Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[7] The electronic and steric factors of our substrate are also highly relevant here.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: I need to couple this compound with a primary amine. Which catalytic system should I use?

A1: This transformation requires a catalyst system that can overcome the steric hindrance and electronic deactivation of the substrate.

  • Recommended Catalyst System:

    • Palladium Source: Pd₂(dba)₃ is a common and effective choice. Pd(OAc)₂ can also be used.

    • Ligand: A highly effective ligand for this type of coupling is a biarylphosphine like RuPhos or BrettPhos. These ligands provide the necessary steric bulk and electron-donating character to promote the reaction.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[4]

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[8]

Q2: My amination reaction is giving me a significant amount of hydrodehalogenation (Ar-H) byproduct. Why is this happening and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. It occurs when the Ar-Pd(II)-Br intermediate undergoes undesired side reactions before reductive elimination with the amine can occur.

  • Causes and Solutions:

    • Base-Induced Elimination: The strong base can sometimes promote β-hydride elimination from the ligand or other species, leading to the formation of a palladium-hydride complex which then reductively eliminates to give the Ar-H product.

      • Solution: Ensure the base is added to the reaction mixture at room temperature before heating. Also, verify the purity of your amine; impurities can exacerbate this issue.

    • Slow Reductive Elimination: If the final reductive elimination step is slow relative to side reactions, byproducts will form.

      • Solution: Switching to a more electron-rich and bulkier ligand (e.g., from XPhos to BrettPhos) can often accelerate the reductive elimination step, outcompeting the side reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

The diagram below illustrates the key steps in the Buchwald-Hartwig amination cycle.

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)(L)₂]⁺Br⁻ pd0->pd2_complex Oxidative Addition (+ Ar-Br) c1 pd2_complex->c1 Base, Amine (HNR'R'') pd2_amido Ar-Pd(II)(L)₂-NR'R'' c2 pd2_amido->c2 Reductive Elimination c1->pd2_amido Ligand Exchange/ Deprotonation c2->pd0 Product (Ar-NR'R'')

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile chemical intermediate. As a substituted bromobenzene, its reactivity is significantly influenced by the choice of solvent, which can dictate reaction success, yield, and purity of the desired product. This document will delve into the nuances of solvent effects on the key reactions of this compound, offering practical solutions to common experimental challenges.

I. Understanding the Reactivity of this compound

This compound is an electron-rich aryl bromide. The methoxy (-OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are electron-donating, which influences the reactivity of the benzene ring and the carbon-bromine bond. This electronic nature makes it a suitable substrate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals. A closely related compound, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, is a known precursor in the synthesis of the hypertension drug Aliskiren[1]. This highlights the pharmaceutical relevance of this class of molecules.

The primary reactions that this compound is likely to undergo include:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron compound.

    • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

  • Grignard Reagent Formation: Reaction with magnesium to form an organomagnesium compound for subsequent nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): Although less common for electron-rich systems unless activated by strong electron-withdrawing groups, it's a potential reaction pathway to consider.

The choice of solvent is critical in all these transformations as it can affect reactant solubility, catalyst stability and activity, and the stabilization of intermediates and transition states.

II. Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on the role of the solvent.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no conversion of my starting material. What are the likely solvent-related causes?

Answer:

Low conversion in a Suzuki-Miyaura coupling of an electron-rich aryl bromide like this is a common issue. The electron-donating groups on the ring can make the oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step, more challenging[2]. The solvent system plays a crucial role in overcoming this hurdle.

Potential Solvent-Related Causes and Solutions:

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the stability of the catalytic species and reaction intermediates[3][4].

    • Troubleshooting: If you are using a nonpolar solvent like toluene, consider switching to or adding a more polar aprotic solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents can help to stabilize the palladium catalyst and any charged intermediates that may form[4].

  • Absence of a Protic Co-solvent: While seemingly counterintuitive in some anhydrous reactions, the presence of a small amount of water can be beneficial in Suzuki-Miyaura couplings[5][6].

    • Troubleshooting: Add a small amount of water to your reaction mixture. Water can aid in the dissolution of the base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step by promoting the formation of the active boronate species. A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/Water, THF/Water)[6].

  • Poor Solubility of Reagents: If your boronic acid or base is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting: Choose a solvent system in which all reactants, especially the base, have adequate solubility. For instance, if using potassium carbonate, a mixture of an organic solvent and water is often more effective than a purely organic solvent.

Experimental Protocol: General Suzuki-Miyaura Coupling

G reagents Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas the Mixture (e.g., N2 or Ar sparging) solvent->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Reaction by TLC or GC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Issue 2: Side Reactions and Impurity Formation

Question: My reaction is proceeding, but I am observing significant side products, such as debromination of the starting material or homocoupling of the boronic acid. How can the solvent choice help minimize these?

Answer:

Side reactions are often a consequence of suboptimal reaction conditions, where the solvent can play a significant role.

Potential Solvent-Related Causes and Solutions:

  • Protodeborylation of Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source to regenerate the corresponding arene, leading to reduced yield[5].

    • Troubleshooting: While water can be beneficial, an excess in combination with prolonged heating can exacerbate protodeborylation. Optimize the amount of water in your solvent system. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can also increase stability[5].

  • Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen.

    • Troubleshooting: Ensure your solvent is thoroughly degassed before use to remove dissolved oxygen. Sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes is a standard procedure.

  • Solvent Participation in the Reaction: Some solvents can react under the reaction conditions. For example, acetonitrile can sometimes form impurities in the presence of strong bases and high temperatures.

    • Troubleshooting: If you suspect the solvent is participating in side reactions, consider switching to a more inert solvent like dioxane or toluene.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a Buchwald-Hartwig amination with this compound?

A1: For Buchwald-Hartwig aminations, polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are excellent starting points[7]. The choice between them can depend on the desired reaction temperature, as they have different boiling points. Toluene is often a good choice for higher temperatures. It is crucial to use anhydrous solvents, as water can interfere with the catalytic cycle.

Q2: Can I use a protic solvent like ethanol for reactions with this compound?

A2: Protic solvents are generally not recommended for palladium-catalyzed cross-coupling reactions involving this substrate. They can interfere with the catalyst and the base, and in the case of Grignard reagent formation, they will quench the reagent. However, as mentioned, a small amount of water as a co-solvent can be beneficial in Suzuki-Miyaura couplings[5][6]. For other transformations, it is best to stick to aprotic solvents.

Q3: I need to form the Grignard reagent of this compound. Which solvent should I use?

A3: The classic solvents for Grignard reagent formation are anhydrous diethyl ether or tetrahydrofuran (THF)[8][9]. THF is often preferred as it has a higher boiling point and is better at solvating the Grignard reagent. It is absolutely critical that the solvent and all glassware are scrupulously dried, as any trace of water will prevent the formation of the Grignard reagent[8].

Q4: How does the electron-donating nature of the substituents on this compound affect solvent choice?

A4: The electron-donating groups increase the electron density on the aromatic ring, making the carbon atom of the C-Br bond less electrophilic. This can slow down the oxidative addition step in palladium-catalyzed reactions[2]. To compensate for this, a more polar solvent can help to stabilize the transition state of the oxidative addition. Furthermore, the use of more electron-rich and sterically bulky phosphine ligands on the palladium catalyst is often necessary for electron-rich aryl bromides.

Q5: Are there any "green" solvent alternatives for reactions with this compound?

A5: Yes, there is a growing interest in using more environmentally friendly solvents. For Suzuki-Miyaura couplings, solvents like 2-methyl-THF (2-MeTHF), which is derived from renewable resources, can be a good substitute for THF. In some cases, reactions can also be run in water with the appropriate catalyst and surfactants, making the process more sustainable[10].

IV. Visualizing Solvent Effects

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling, highlighting where the solvent plays a critical role.

G cluster_0 Catalytic Cycle OA Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) TM Transmetalation (Ar-Pd(II)-Br + Ar'-B(OR)2 -> Ar-Pd(II)-Ar') OA->TM Solvent can stabilize Pd(II) intermediate RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA Regenerated Catalyst BR Base Regeneration of Boronate BR->TM Water can facilitate this step

Caption: The role of solvent in the Suzuki-Miyaura catalytic cycle.

V. References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. Available at:

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. Available at:

  • Process of preparing grignard reagent. Google Patents. Available at:

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Available at: [Link]

  • Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and drug development professionals. The primary focus is on understanding and safely managing the exothermic nature of this specific electrophilic aromatic substitution reaction to ensure high yield, purity, and operational safety.

Section 1: Understanding the Core Reaction & Thermal Risks

This section addresses the fundamental principles governing the reaction's thermal behavior. Understanding the "why" is critical for developing effective control strategies.

Q1: Why is the bromination of 1-methoxy-2-(2-methoxyethoxy)benzene a highly exothermic reaction?

Answer: The significant heat generation in this reaction is rooted in its chemical mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3] The reaction's high exothermicity is driven by several key factors:

  • Highly Activated Aromatic Ring: The starting material, 1-methoxy-2-(2-methoxyethoxy)benzene, possesses two powerful activating groups: a methoxy (-OCH₃) and a methoxyethoxy (-OCH₂CH₂OCH₃) group. Both are strong electron-donating groups that increase the electron density (nucleophilicity) of the benzene ring through resonance. This heightened nucleophilicity dramatically accelerates the rate of attack on the electrophile (e.g., Br⁺), leading to a rapid and highly energetic reaction.[4][5]

  • Mechanism Energetics: The EAS mechanism proceeds in two main steps. The first, rate-determining step involves the attack of the aromatic ring on the electrophile, which disrupts aromaticity to form a resonance-stabilized carbocation intermediate (an arenium ion).[1][6] While this step is endothermic, the subsequent deprotonation to restore the highly stable aromatic ring is a very fast and highly exothermic step, contributing significantly to the overall heat release.[6][7]

  • Thermodynamic Driving Force: The overall reaction, which forms a stable C-Br bond and restores the aromatic system, is thermodynamically favorable, resulting in a net release of energy as heat.

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

Answer: Failure to manage the reaction's thermal profile can lead to severe consequences for safety, yield, and product quality.

  • Thermal Runaway: This is the most critical risk. An uncontrolled rise in temperature can accelerate the reaction rate further, creating a dangerous feedback loop where heat is generated faster than it can be removed. This can lead to violent boiling of the solvent, over-pressurization of the vessel, and potentially an explosion.

  • Over-bromination: The product, this compound, is still an activated aromatic ring. At elevated temperatures, the reaction can gain enough energy to overcome the activation barrier for a second bromination, leading to the formation of di-bromo and other poly-brominated impurities.[5] This significantly reduces the yield of the desired product and complicates purification.

  • Side Reactions & Degradation: High temperatures can promote alternative reaction pathways and cause the degradation of the starting material, reagents, or the desired product, resulting in a complex mixture and lower yields.

  • Release of Hazardous Vapors: An uncontrolled reaction can cause the rapid evolution of gaseous byproducts like hydrogen bromide (HBr) and the vaporization of unreacted bromine (Br₂), both of which are highly corrosive and toxic.[8][9]

Section 2: Troubleshooting and Proactive Control Measures

This section is structured as a series of FAQs to directly address practical issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q3: My reaction temperature is spiking unexpectedly after I started adding the bromine. What are my immediate actions?

Answer: A rapid temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal. Act immediately and decisively:

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent.

  • Enhance Cooling: If using an ice bath, add more ice and salt to lower its temperature. If using a cryostat, lower the setpoint.

  • Alert Personnel: Inform colleagues and your lab supervisor of the situation.

  • Do Not Seal the Vessel: Ensure the reaction vessel is not a closed system to prevent pressure buildup. It should be vented to a scrubber.

The workflow below outlines the decision-making process for managing a temperature excursion.

G cluster_0 A Monitor Reaction Temperature (T_rxn) B T_rxn > T_set + 5°C ? A->B C CONTINUE: Slow Reagent Addition B->C No D HALT: Stop Reagent Addition B->D Yes E Increase External Cooling (e.g., add ice/salt) D->E F Prepare for Emergency Quench (Have thiosulfate ready) E->F G Is T_rxn Stabilized? F->G G->D No, still rising H Resume Cautious Addition at Reduced Rate G->H Yes H->A

Caption: Workflow for managing a temperature excursion.

Q4: How can I design my experiment to prevent a temperature spike from happening?

Answer: Proactive control is the cornerstone of safely managing this reaction. Several parameters must be carefully optimized.

ParameterRecommendationRationale (The "Why")
Brominating Agent Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a solid and provides a slow, in-situ source of electrophilic bromine, making the reaction inherently easier to control than using highly reactive liquid Br₂.[10]
Reagent Addition Add the brominating agent slowly, dropwise (if liquid) or in small portions (if solid), subsurface if possible.Slow addition ensures the reaction heat is released gradually, allowing the cooling system to keep pace and preventing localized "hot spots."
Reaction Temperature Maintain a low initial and reaction temperature, typically between -5 °C and 5 °C .Lowering the temperature reduces the reaction rate (Arrhenius equation), providing a wider margin of control and minimizing side reactions like over-bromination.[5]
Solvent Choice Use a solvent with good heat transfer properties and a suitable boiling point (e.g., Dichloromethane, Acetonitrile).The solvent acts as a heat sink. A solvent with a boiling point well above the reaction temperature provides an additional safety buffer.
Agitation Ensure efficient and constant stirring.Good mixing distributes the added reagent and heat evenly throughout the reaction mass, preventing localized temperature spikes.

Q5: My TLC plate shows my main product spot, but also a significant spot with a different Rf value. What's the problem?

Answer: This is a classic sign of over-bromination , where a second bromine atom is added to the product to form 2,4-dibromo-1-methoxy-2-(2-methoxyethoxy)benzene.

  • Causality: The first bromination product is still electron-rich and susceptible to a second electrophilic attack. This secondary reaction is often triggered by poor temperature control, the use of a highly reactive brominating agent like Br₂, or incorrect stoichiometry (excess bromine).[5]

  • Solution:

    • Lower the Temperature: Re-run the reaction at the lower end of the recommended range (e.g., -5 °C).

    • Switch to NBS: If using Br₂, switch to N-Bromosuccinimide (NBS), which is less aggressive and improves selectivity for mono-bromination.[5]

    • Verify Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent. Adding the agent as a solution rather than a neat liquid or solid can improve dosing accuracy.

Q6: What is the correct and safe procedure for quenching the reaction and working it up?

Answer: A proper quench is essential to neutralize hazardous residual reagents and byproducts.

  • Quench Excess Bromine: After the reaction is complete (as determined by TLC or LC-MS), slowly add a cold, aqueous solution of a reducing agent. 10% Sodium Thiosulfate (Na₂S₂O₃) is ideal.[11] This will react with and neutralize any remaining Br₂ or NBS, evidenced by the disappearance of the orange/yellow color. An alternative is sodium sulfite (Na₂SO₃).[12]

  • Neutralize HBr: The reaction produces stoichiometric amounts of Hydrogen Bromide (HBr), an acid. After the bromine quench, slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes the acid.

  • Extraction: Proceed with standard aqueous/organic extraction to isolate the product.

  • Waste Handling: The aqueous waste will contain bromide salts and sulfite/sulfate. Neutralize its pH before disposal according to your institution's guidelines.

Section 3: Recommended Experimental Protocols

Two protocols are provided. Protocol B is strongly recommended for improved safety and selectivity.

Protocol A: Controlled Bromination using Elemental Bromine (Br₂) - (Expert Use)

Safety Warning: Elemental bromine is highly toxic, corrosive, and volatile. This procedure requires a high degree of caution and should only be performed in a certified, high-flow chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, splash goggles, face shield).

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-methoxy-2-(2-methoxyethoxy)benzene (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.05 eq) in DCM.

  • Slow Addition: Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C .

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, slowly add 10% aqueous sodium thiosulfate solution with vigorous stirring until the reddish-brown color disappears.

  • Neutralization & Workup: Slowly add saturated aqueous sodium bicarbonate solution to neutralize HBr. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol B: Safer Bromination using N-Bromosuccinimide (NBS) - (Recommended)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-methoxy-2-(2-methoxyethoxy)benzene (1.0 eq) in acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Portion-wise Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in several small portions over 30-60 minutes. Monitor the internal temperature closely, ensuring it remains below 5 °C .

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding water and 10% aqueous sodium thiosulfate solution.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 4: Visualizing the Chemistry

Understanding the reaction pathway is key to troubleshooting.

Caption: Electrophilic Aromatic Substitution pathway for the reaction.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. Retrieved from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • YouTube. (2020). Bromination of Anisole. Retrieved from [Link]

  • Reddit. (2023). Question about use of bromine (experimental procedure). Retrieved from [Link]

  • Furman Chemistry 120 - PBworks. (n.d.). Mechanism of Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2018). Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure. Retrieved from [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

  • PubMed. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in the Functionalization of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the regioselective functionalization of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. This document is designed to address common experimental challenges and provide a deeper understanding of the factors governing reaction outcomes with this versatile building block.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of this compound, providing potential causes and actionable solutions.

Question 1: I am observing a mixture of regioisomers during my metal-halogen exchange reaction followed by quenching with an electrophile. How can I improve selectivity?

Answer:

Achieving high regioselectivity in metal-halogen exchange reactions of this compound is primarily dependent on the directing effects of the substituents and the reaction conditions. The primary competition is between metalation at the C3 and C5 positions.

  • Underlying Cause: The two ether functionalities, methoxy and methoxyethoxy, are both ortho-directing groups. The methoxyethoxy group, due to its potential for chelation with the organolithium reagent, can strongly direct metalation to the C3 position. However, the methoxy group also directs to the C3 and C5 positions. Steric hindrance from the methoxyethoxy group can also influence the approach of the organolithium reagent.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Performing the metal-halogen exchange at very low temperatures (e.g., -78 °C) can enhance the kinetic selectivity, favoring the thermodynamically more stable intermediate.

    • Choice of Organolithium Reagent: The choice of organolithium reagent can influence the regioselectivity. While n-butyllithium is commonly used, bulkier reagents like sec-butyllithium or tert-butyllithium may favor metalation at the less sterically hindered C5 position.

    • Solvent Effects: The coordinating ability of the solvent can play a crucial role. Tetrahydrofuran (THF) is a good choice as it can coordinate with the lithium cation, potentially influencing the aggregation state of the organolithium reagent and its reactivity. The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can further enhance the rate of metal-halogen exchange and may alter the regioselectivity.

Question 2: My Suzuki-Miyaura cross-coupling reaction is sluggish, and I am observing significant debromination of my starting material. What are the likely causes and how can I optimize the reaction?

Answer:

Sluggish Suzuki-Miyaura reactions and competing debromination are common challenges. These issues often stem from suboptimal catalyst systems, reaction conditions, or the purity of the reagents.

  • Underlying Cause: The C-Br bond at the C4 position is activated by the electron-donating ether groups. However, inefficient oxidative addition of the palladium catalyst to the aryl bromide can lead to slow reaction rates. Debromination is a common side reaction that can occur via protonolysis of the organopalladium intermediate or by direct reduction of the starting material.

  • Optimization Strategies:

    ParameterRecommendationRationale
    Catalyst Use a palladium(0) precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).These ligands promote the oxidative addition step and stabilize the resulting organopalladium intermediate, suppressing side reactions.
    Base A moderately strong base like K2CO3 or Cs2CO3 is often effective.The choice of base is critical for the transmetalation step. The solubility of the base can also impact the reaction rate.
    Solvent A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is typically used.Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
    Temperature Reaction temperatures typically range from 80-110 °C.Higher temperatures can increase the reaction rate but may also promote decomposition and side reactions.
  • Experimental Protocol: Suzuki-Miyaura Coupling

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2-3 equiv).

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Question 3: I am attempting a Buchwald-Hartwig amination and observing low yields and formation of hydrodehalogenated and diarylated byproducts. How can I improve the outcome?

Answer:

Low yields and the formation of byproducts in Buchwald-Hartwig amination are often related to catalyst deactivation, inappropriate ligand choice, or non-optimal reaction conditions.

  • Underlying Cause: The electron-rich nature of the aryl bromide can make oxidative addition challenging. The choice of ligand is critical to facilitate this step and prevent β-hydride elimination from the resulting palladium-amide complex, which can lead to byproducts.

  • Troubleshooting and Optimization:

    • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos or Josiphos-type ligands. These ligands create a coordinatively unsaturated palladium center that promotes C-N bond formation.

    • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The choice of base can significantly impact the reaction rate and selectivity.

    • Inert Atmosphere: Strict adherence to an inert atmosphere is crucial to prevent oxidation of the palladium catalyst and the phosphine ligand.

    • Solvent Choice: Anhydrous, deoxygenated toluene or dioxane are commonly used solvents.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and regioselectivity of this compound.

Question 1: What are the dominant electronic and steric factors governing the regioselectivity of electrophilic aromatic substitution on this compound?

Answer:

The regioselectivity of electrophilic aromatic substitution is governed by the interplay of the directing effects of the three substituents on the benzene ring.

  • Electronic Effects: Both the methoxy (-OCH3) and methoxyethoxy (-OCH2CH2OCH3) groups are strong activating, ortho-, para-directing groups due to the resonance donation of their lone pair electrons into the aromatic ring. The bromo (-Br) group is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect.

  • Steric Effects: The methoxyethoxy group is significantly bulkier than the methoxy group, which can sterically hinder the approach of an electrophile to the adjacent C3 position.

  • Overall Directing Influence: The combined electronic activation from the two ether groups strongly favors substitution at the positions ortho and para to them. The C5 position is electronically activated by both ether groups and is less sterically hindered than the C3 position, making it a likely site for electrophilic attack.

Diagram: Directing Effects in Electrophilic Aromatic Substitution

Caption: Directing effects of substituents on the aromatic ring.

Question 2: How does the choice of catalyst and ligand influence the outcome of cross-coupling reactions with this substrate?

Answer:

The catalyst and ligand combination is paramount in determining the success and selectivity of cross-coupling reactions.

  • Catalyst: Palladium-based catalysts are the most common for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. The choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) can influence the ease of formation of the active Pd(0) species.

  • Ligand: The ligand plays a multifaceted role:

    • Steric Bulk: Bulky ligands promote reductive elimination, the final step in the catalytic cycle that forms the desired C-C or C-N bond.

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.

    • Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the palladium complex and its reactivity.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L2 B->C D Transmetalation C->D R-B(OH)2 Base E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Section 3: References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Aryl Amines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]

  • Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

Technical Support Center: Suzuki Coupling of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene , an electron-rich aryl bromide, as a substrate. Researchers in synthetic organic chemistry and drug development will find actionable advice, detailed protocols, and in-depth scientific explanations to overcome common experimental failures.

The Challenge: An Electron-Rich Substrate

The target substrate, this compound, presents a specific and significant challenge to the standard Suzuki-Miyaura coupling protocol. The presence of two potent electron-donating groups (EDGs)—methoxy and methoxyethoxy—enriches the aromatic ring with electron density. This increased density strengthens the Carbon-Bromine (C-Br) bond, making the crucial first step of the catalytic cycle, oxidative addition , energetically more demanding and often the rate-limiting step.[1][2] Consequently, catalyst systems that are effective for electron-neutral or electron-poor aryl halides may fail entirely with this substrate.

This guide provides a systematic approach to diagnosing and solving these issues, moving from fundamental checks to advanced catalytic system modifications.

Frequently Asked Questions (FAQs)

Q1: My reaction isn't working at all. TLC/LCMS shows only starting material. What's the most likely problem?

A: The most probable cause is a failure of the oxidative addition step.[1][2] Your palladium catalyst is likely not active enough to break the strong C-Br bond of your electron-rich substrate. Standard catalysts like Pd(PPh₃)₄ often struggle with such unreactive substrates.[1] You will need to switch to a more potent catalyst system, specifically one employing bulky, electron-rich phosphine ligands.[3][4][5]

Q2: My aryl bromide is being consumed, but I'm not forming the desired product. Instead, I see the debrominated analogue, 1-methoxy-2-(2-methoxyethoxy)benzene. What is happening?

A: You are observing a common side reaction called hydrodehalogenation .[3] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from a source in the reaction mixture (like a solvent or amine base) instead of undergoing transmetalation with the boronic acid.[3] This is often competitive when the desired coupling is slow. To mitigate this, you need to accelerate the main catalytic cycle by using a more active catalyst/ligand combination and ensuring your boronic acid is of high quality and properly activated by the base.[3]

Q3: I see significant formation of a symmetrical biaryl product derived from my boronic acid (a homocoupling product). What causes this?

A: Boronic acid homocoupling is typically promoted by the presence of Pd(II) species and oxygen.[3] This side reaction becomes significant if your reaction mixture is not thoroughly degassed, allowing oxygen to oxidize the active Pd(0) catalyst.[3] It can also occur if you are using a Pd(II) precatalyst that is not efficiently reduced to Pd(0) in situ. Ensure your degassing procedure is rigorous and that your reagents are pure.

Q4: Do I need to run this reaction under strictly anhydrous conditions?

A: Not necessarily. In fact, a small amount of water is often beneficial or required for Suzuki couplings.[3][6] Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the activation of the boronic acid for the transmetalation step.[7][8] Many successful protocols use a solvent system like dioxane/water or toluene/water in ratios from 10:1 to 4:1.[3] However, if you are using highly water-sensitive reagents, anhydrous conditions would be necessary.

Systematic Troubleshooting Guide

If the FAQs have not resolved your issue, follow this systematic guide to diagnose and rectify the problem.

Workflow: Troubleshooting a Failed Suzuki Coupling

G Start Reaction Failed: No/Low Yield of Product CheckReagents Step 1: Verify Reagent & Setup Integrity Start->CheckReagents CheckPurity Substrate Purity? Boronic Acid Quality? Solvent/Base Purity? CheckReagents->CheckPurity Purity? CheckSetup Anaerobic Conditions? (Thorough Degassing) Proper Temperature? CheckReagents->CheckSetup Setup? ModifyCatalyst Step 2: Optimize Catalytic System CheckPurity->ModifyCatalyst All Pure CheckSetup->ModifyCatalyst Setup OK Ligand Is the Ligand appropriate? (e.g., PPh3) ModifyCatalyst->Ligand SwitchLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos, or NHC) Ligand->SwitchLigand No/Inactive Base Is the Base strong enough? (e.g., Na2CO3) Ligand->Base Yes/Active SwitchLigand->Base SwitchBase Use a Stronger Base (e.g., K3PO4, Cs2CO3) Base->SwitchBase No/Weak Precatalyst Using Pd(II) source? (e.g., Pd(OAc)2) Base->Precatalyst Yes/Strong SwitchBase->Precatalyst SwitchPrecatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4) Precatalyst->SwitchPrecatalyst Yes Advanced Step 3: Advanced Troubleshooting Precatalyst->Advanced No/Using Pd(0) Still Fails SwitchPrecatalyst->Advanced Still Fails SideReactions Dominant Side Reactions? (Hydrodehalogenation, Protodeboronation) Advanced->SideReactions AddressSide Increase Catalyst Loading Use Boronic Ester (MIDA/pinacol) Re-screen Solvents SideReactions->AddressSide Yes

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

Step 1: Reagent and Setup Integrity (The Basics)

Before optimizing complex variables, ensure your foundation is solid.

  • Aryl Bromide Purity: Verify the purity of your this compound. Impurities can interfere with the catalyst.

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the B(OH)₂ group with H).[9] Use a freshly purchased or purified batch. Consider using more stable boronic esters (e.g., pinacol or MIDA esters) which release the boronic acid slowly under the reaction conditions.[10]

  • Base Quality and Choice: The base is crucial for activating the boronic acid.[7][8] Ensure it is dry and not clumped. For this challenging substrate, a weaker base like Na₂CO₃ may be insufficient. Consider stronger bases like K₃PO₄ or Cs₂CO₃.[6]

  • Solvent Purity and Degassing: Solvents like THF and dioxane can form peroxides, which kill the Pd(0) catalyst.[6] Use freshly distilled or inhibitor-free anhydrous solvents. Crucially, oxygen is a potent inhibitor of the catalyst. Degas your reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]

Step 2: Optimizing the Catalytic System (The Core Issue)

This is the most critical step for an electron-rich aryl bromide.

  • The Ligand is Key: The primary reason for failure is an insufficiently active catalyst. The ligand dictates the catalyst's properties.[4]

    • Problem: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich or bulky enough to promote the difficult oxidative addition step for your substrate.[1]

    • Solution: Employ bulky, electron-donating phosphine ligands.[1][3][11] These ligands increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond.[4][5] Excellent choices include the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).[1][5][7]

  • Palladium Source (Precatalyst):

    • Problem: Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to the active Pd(0) state. This process can be inefficient and lead to catalyst decomposition (palladium black).

    • Solution: Use modern, air-stable palladium precatalysts .[12] These are Pd(II) complexes that are designed for rapid and clean generation of the active Pd(0) species upon addition of base. Buchwald's G3 or G4 palladacycles (e.g., XPhos-Pd-G3) are excellent, commercially available options that contain the palladium source and the active ligand in one molecule.[9][13]

Step 3: Recommended Starting Conditions & Protocol

For a challenging substrate like this compound, a robust starting point is essential. Do not start with outdated conditions.

Table 1: Recommended Starting Conditions for Screening

ComponentCondition A (General Purpose)Condition B (High Potency)Rationale
Pd Precatalyst XPhos Pd G3 (1-2 mol%)SPhos Pd G4 (1-2 mol%)Air-stable precatalysts for reliable activation.[9][12]
Ligand (Included in precatalyst)(Included in precatalyst)Bulky, electron-rich ligands are essential.[1][3]
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (2.0 equiv)Strong bases effectively activate the boronic acid.[6][8]
Solvent 1,4-Dioxane / H₂O (5:1)2-MeTHF / H₂O (10:1)Dioxane is a standard, while 2-MeTHF is a greener, effective alternative.[13][14]
Temperature 80 - 100 °C80 - 100 °CSufficient thermal energy is needed for the slow oxidative addition.
Detailed Experimental Protocol (Example using Condition A)
  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%). Add it to the reaction flask.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water (5:1 mixture, to make the final concentration ~0.1-0.2 M). Seal the flask with a septum. Vigorously sparge the resulting suspension with Argon gas for 20 minutes, ensuring the needle is below the solvent surface.

  • Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS at regular intervals (e.g., 1h, 4h, 16h). Look for the disappearance of the starting aryl bromide and the appearance of the product mass.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • National Institutes of Health. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is a substituted aromatic ether with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a brominated phenyl ring and two distinct ether functionalities, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of two plausible and efficient synthetic routes for the preparation of this target molecule, offering insights into the strategic choices and experimental considerations for researchers in organic synthesis and drug development.

Route 1: Williamson Ether Synthesis of 4-Bromoguaiacol

This approach is a classical and highly reliable method for the formation of the ether linkage, starting from the commercially available 4-bromoguaiacol. The synthesis proceeds in a single step, making it an attractive option for its simplicity and efficiency.

Reaction Scheme

Route 1: Williamson Ether Synthesis start 4-Bromoguaiacol intermediate Potassium 4-bromo-2-methoxyphenoxide start->intermediate Deprotonation reagent1 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) product This compound intermediate->product SN2 Attack reagent2 2-Bromoethyl methyl ether

Caption: Overall workflow for the Williamson ether synthesis of the target molecule.

Scientific Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic alkyl halide.[3] In this specific application, the phenolic hydroxyl group of 4-bromoguaiacol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 2-bromoethyl methyl ether, displacing the bromide leaving group to form the desired ether product. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.[2]

Experimental Protocol
  • Deprotonation of 4-Bromoguaiacol: To a solution of 4-bromoguaiacol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a slight excess of a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.). The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Etherification: 2-Bromoethyl methyl ether (1.2 eq.) is added to the reaction mixture. The reaction is then heated to a temperature between 60-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Route 2: Electrophilic Bromination of 1-Methoxy-2-(2-methoxyethoxy)benzene

This synthetic strategy involves the initial synthesis of the ether backbone followed by the introduction of the bromine atom onto the aromatic ring through an electrophilic aromatic substitution reaction.

Reaction Scheme

Route 2: Electrophilic Bromination cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Bromination start Guaiacol intermediate 1-Methoxy-2-(2-methoxyethoxy)benzene start->intermediate Williamson Ether Synthesis reagent1 Base (e.g., K2CO3) 2-Bromoethyl methyl ether product This compound intermediate->product Electrophilic Aromatic Substitution reagent2 Brominating Agent (e.g., NBS, Br2) Solvent (e.g., CCl4, DMF)

Caption: Two-step workflow for the synthesis via electrophilic bromination.

Scientific Rationale

This route first establishes the core ether structure from guaiacol, a readily available starting material. The subsequent step is an electrophilic aromatic substitution, specifically bromination. The two ether groups on the benzene ring are ortho, para-directing and activating. The regioselectivity of the bromination is determined by the directing effects of these two groups. The hydroxyl group in phenols is a very strong activating group, and bromination of phenols tends to occur at the para position.[5] In the case of 1-methoxy-2-(2-methoxyethoxy)benzene, both are alkoxy groups, which are also activating and ortho, para-directing.[6] The position para to the methoxy group is occupied by the methoxyethoxy group. Therefore, the bromination is expected to occur at the positions ortho or para to the methoxyethoxy group. The position para to the methoxyethoxy group is the desired position 4.

Experimental Protocol
  • Synthesis of 1-Methoxy-2-(2-methoxyethoxy)benzene: This intermediate is prepared from guaiacol using a Williamson ether synthesis, similar to the procedure described in Route 1. Guaiacol is deprotonated with a base like potassium carbonate in DMF, followed by reaction with 2-bromoethyl methyl ether.

  • Bromination: To a solution of 1-methoxy-2-(2-methoxyethoxy)benzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or DMF, a brominating agent like N-bromosuccinimide (NBS) (1.1 eq.) is added.[7] The reaction may require an initiator such as AIBN or light if a radical mechanism is involved with NBS, or it can proceed via an ionic mechanism in a polar solvent. The reaction is stirred at an appropriate temperature (e.g., room temperature to 80 °C) and monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to isolate this compound.

Comparative Analysis

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Electrophilic Bromination
Starting Materials 4-Bromoguaiacol, 2-Bromoethyl methyl etherGuaiacol, 2-Bromoethyl methyl ether, Brominating agent
Number of Steps 12
Regioselectivity High (unambiguous)Potentially lower (risk of isomeric byproducts)
Overall Yield Generally highDependent on the yields of both steps
Scalability Readily scalablePotentially more complex to scale due to the bromination step
Safety Considerations Use of reactive sodium hydride (if chosen as base)Handling of corrosive and toxic brominating agents

From a strategic standpoint, Route 1 is the more convergent and highly recommended approach. The key advantage is the unambiguous regiochemical outcome. By starting with 4-bromoguaiacol, the position of the bromine atom is pre-determined, eliminating the possibility of forming other constitutional isomers during the synthesis. This simplifies the purification process and generally leads to higher overall yields of the desired product.

Route 2, while feasible, introduces the complexity of controlling the regioselectivity of the bromination step. Although the directing effects of the alkoxy groups favor the desired product, the formation of other brominated isomers is a possibility that could complicate the purification and lower the effective yield.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis starting from 4-bromoguaiacol (Route 1) offers a more direct, efficient, and regiochemically controlled strategy. This makes it the preferred method for researchers seeking a reliable and scalable synthesis of this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Online] Available at: [Link]

  • MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Online] Available at: [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. [Online] Available at: [Link]

  • ResearchGate. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. [Online] Available at: [Link]

  • DTIC. (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Online] Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Online] Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Online] Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Online] Available at: [Link]

  • Google Patents. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • Oriental Journal of Chemistry. (2017). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Online] Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Alternatives for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision point that influences synthetic efficiency, scalability, and cost. 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene and its structural analogs are valuable building blocks, particularly noted for their role as precursors in the synthesis of complex molecules like the antihypertensive drug Aliskiren.[1] This guide provides an in-depth comparison of viable alternative reagents, supported by experimental considerations and data, to empower chemists to make informed, strategic decisions in their synthetic endeavors.

The Subject Reagent: A Physicochemical Profile

This compound belongs to a class of poly-oxygenated bromobenzenes. Understanding the role of each substituent is key to evaluating its reactivity and potential alternatives.

  • The Bromine Atom: This is the primary functional handle for a wide array of transformations. Its C(sp²)-Br bond is amenable to oxidative addition by palladium catalysts, a key step in many cross-coupling reactions. It also readily undergoes halogen-metal exchange to form Grignard or organolithium reagents.[2][3][4]

  • The Methoxy and Methoxyethoxy Groups: These ortho- and para-directing ether groups are electron-donating, which can modulate the electron density of the aromatic ring and thereby influence the rate and success of catalytic reactions. The ortho-ether group, in particular, can act as a directing group in ortho-lithiation reactions, providing regiochemical control.[5] Furthermore, the ethylene glycol-type side chain can enhance solubility in a variety of solvent systems.

Below is a comparison of the subject reagent with some of its common structural analogs.

PropertyThis compound4-Bromo-1,2-dimethoxybenzene4-Bromoanisole
Molecular Weight 277.13 g/mol 217.07 g/mol 187.03 g/mol [6]
Structure Br-C₆H₃(OCH₃)(OCH₂CH₂OCH₃)Br-C₆H₃(OCH₃)₂Br-C₆H₄(OCH₃)
Key Features Enhanced solubility, potential for chelationSimpler structure, commercially availableBasic scaffold, electron-rich
Primary Use Building block for complex targetsGeneral purpose aryl bromidePrecursor for substituted anisoles

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The most prevalent application for this class of reagents is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle illustrates the critical role of the aryl bromide.

Suzuki_Coupling cluster_cat Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(R)L_n pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_trans->product arbr Ar-Br (Our Reagent) arbr->pd_complex boronic R-B(OH)₂ + Base boronic->pd_trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The initial, often rate-limiting, step is the oxidative addition of the aryl bromide to the Pd(0) catalyst. The electronic and steric nature of the aryl bromide directly impacts the efficiency of this step.

A Comparative Guide to Alternative Reagents

The choice of an alternative depends on the specific requirements of the synthesis: reactivity, cost, availability, and the desired final structure.

Alternative CategoryExample ReagentKey AdvantagesKey DisadvantagesBest For...
1. Simplified Ether Chains 4-Bromo-1,2-dimethoxybenzeneLower cost, higher commercial availability, simpler NMR spectra.Potentially lower solubility in some solvent systems.High-throughput screening, initial route scouting, and when the methoxyethoxy tail is non-essential.
2. Different Halogens 4-Iodo-1-methoxy-2-(2-methoxyethoxy)benzeneHigher reactivity in oxidative addition (C-I bond is weaker than C-Br).[7]Significantly higher cost, lower stability.Reactions that are sluggish with the bromide; situations where maximizing yield is paramount.
4-Chloro-1-methoxy-2-(2-methoxyethoxy)benzeneMuch lower cost, ideal for large-scale synthesis.Lower reactivity, often requires more specialized (and expensive) catalysts and harsher conditions.[7]Process chemistry and large-scale manufacturing where cost is the primary driver.
3. Functional Equivalents (1-methoxy-2-(2-methoxyethoxy)phenyl)boronic acidReverses the roles in Suzuki coupling; allows coupling to a different set of commercially available aryl halides.Boronic acids can be less stable than aryl bromides; may require different reaction optimization.Scaffolding diversity; when the desired coupling partner is only available as a halide.

Experimental Comparison: Suzuki-Miyaura Coupling Case Study

To provide a practical comparison, we outline a standardized protocol to evaluate the performance of This compound (Reagent A) against the more economical alternative, 4-Bromo-1,2-dimethoxybenzene (Reagent B) .

Objective:

To compare the reaction efficiency (yield, reaction time) of Reagent A and Reagent B in a Suzuki-Miyaura coupling with phenylboronic acid.

Experimental Workflow

Caption: Workflow for comparative analysis of aryl bromide reagents.

Detailed Experimental Protocol

Materials:

  • Aryl Bromide (Reagent A or B, 1.0 mmol, 1.0 eq.)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • Catalyst Pre-formation (Justification): While pre-catalysts are available, generating the active Pd(0) species in situ from a stable Pd(II) source like Pd(OAc)₂ with a phosphine ligand is a common, cost-effective, and reliable method. The phosphine ligand stabilizes the Pd(0) species and facilitates oxidative addition.

  • To a 25 mL round-bottom flask, add the Aryl Bromide (A or B), Phenylboronic Acid, and Potassium Carbonate.

  • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of toluene. Add this catalyst solution to the main reaction flask.

  • Add the remaining solvent (4 mL Toluene, 2 mL Ethanol, 2 mL Water). The multiphasic solvent system is crucial: Toluene dissolves the organic components, while the aqueous phase dissolves the inorganic base (K₂CO₃), facilitating the activation of the boronic acid for transmetalation.[8]

  • Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Self-Validation: Monitor the reaction progress every hour by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of full consumption of the starting aryl bromide.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield and confirm purity by ¹H NMR.

Anticipated Comparative Data
ParameterReagent AReagent BRationale
Reaction Time ~3-4 hours~2-3 hoursReagent B is less sterically hindered, potentially allowing for faster oxidative addition.
Isolated Yield 85-90%90-95%The slightly higher reactivity and lower molecular weight of Reagent B could contribute to a marginally higher isolated yield under identical conditions.
Purity >98%>98%With proper chromatographic purification, both should yield high-purity material.
Relative Cost

$
$4-Bromo-1,2-dimethoxybenzene is a more common and less complex chemical, making it significantly cheaper.

Strategic Reagent Selection: A Decision Framework

Choosing the optimal reagent is a multi-faceted decision. The following framework can guide this process.

Decision_Tree A What is the primary project goal? B Early-Stage Discovery / SAR A->B C Process Development / Scale-Up A->C D Is the (methoxyethoxy) side-chain structurally required? B->D M Use Chloro-Analog with optimized catalyst system C->M E YES D->E Yes F NO D->F No G Is the reaction sluggish? E->G J Use Simplified Analog (e.g., 4-Bromo-1,2-dimethoxybenzene) F->J H YES G->H Yes I NO G->I No K Consider Iodo-Analog H->K L Use Bromo-Analog (Subject Reagent) I->L

Caption: Decision tree for selecting an appropriate aryl halide building block.

Conclusion

While this compound is an effective and important reagent, it is not always the optimal choice. For early-stage research where cost and simplicity are paramount and the specific side-chain is not integral to the final molecule's activity, simpler analogs like 4-Bromo-1,2-dimethoxybenzene offer a more efficient alternative. Conversely, for large-scale manufacturing, the significant cost savings offered by a corresponding chloro-analog may justify the additional investment in catalyst and process optimization. A thorough understanding of the alternatives and a willingness to perform comparative experimental analysis are the cornerstones of efficient and economical chemical synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
  • PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
  • ResearchGate.
  • PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • PubMed.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid a.
  • Bartleby.com. Grignard Limiting Reagent Using Bromobenzene.
  • ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Indian Academy of Sciences.
  • NIST WebBook. Benzene, 1-bromo-4-methoxy-.
  • Semantic Scholar.
  • Homework.Study.com. Bromobenzene and diethyl ether are used in the formation of Grignard reagent. Draw the full...
  • Organic Chemistry Portal. Suzuki Coupling.
  • Macmillan Group. B-Alkyl Suzuki Couplings.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • YouTube. Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11.

Sources

A Comparative Guide to Substituted 4-Bromobenzene Derivatives in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimately, the viability of a drug candidate. This guide provides an in-depth comparative analysis of 4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene and its structural analogs as versatile intermediates in pharmaceutical synthesis. While direct, large-scale applications of this compound in named drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in key pharmaceutical precursors. This guide will, therefore, extrapolate its potential efficiency by comparing it with well-documented, structurally similar compounds.

Introduction: The Strategic Importance of Substituted Bromobenzenes in Medicinal Chemistry

Substituted bromobenzene derivatives are foundational building blocks in the synthesis of a vast array of pharmaceutical agents. The bromine atom serves as a highly versatile functional handle, amenable to a wide range of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures. The nature and positioning of other substituents on the benzene ring, such as alkoxy groups, play a crucial role in modulating the electronic properties of the molecule and can be tailored to influence the pharmacokinetic and pharmacodynamic profile of the final drug product.

This guide will focus on a comparative analysis of the following compounds:

  • Target Compound: this compound

  • Alternative 1: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (A key intermediate in the synthesis of Aliskiren)

  • Alternative 2: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (A key intermediate in the synthesis of Dapagliflozin)

Physicochemical Properties and Synthetic Accessibility

A comparison of the key physicochemical properties of the target compound and its alternatives is crucial for understanding their handling, reactivity, and potential impact on process development.

PropertyThis compound4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Molecular Formula C10H13BrO3C11H15BrO3[1]C16H16BrClO
Molecular Weight 261.11 g/mol 275.14 g/mol [1]343.65 g/mol
Appearance Not widely documentedWhite to slight yellow crystalline solid or liquid mixture[1]White to off-white solid powder[2]
Boiling Point Not widely documented308.8 °C at 760 mmHg[1]Not widely documented
Key Application Potential building blockIntermediate for Aliskiren[1]Intermediate for Dapagliflozin[2][3]
CAS Number Not readily available173336-76-0[1]461432-22-4

The synthetic accessibility of these intermediates is a key consideration. The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, for instance, has been described via a one-pot method, which can be advantageous in an industrial setting[1]. The choice of a particular derivative will often depend on the cost and availability of the starting materials and the overall efficiency of the synthetic route to the intermediate itself.

Comparative Efficiency in Drug Synthesis: Case Studies

To objectively assess the potential efficiency of this compound, we will examine the established synthetic routes involving its close analogs.

Case Study 1: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene in the Synthesis of Aliskiren

Aliskiren is a direct renin inhibitor used for the treatment of hypertension. A key step in its synthesis involves the use of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene[1].

Reaction Pathway:

G A 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene B Grignard Formation (e.g., Mg, THF) A->B C Aryl Grignard Reagent B->C E Key Aliskiren Intermediate C->E Nucleophilic Addition D Coupling Partner (e.g., an appropriate electrophile) D->E G A 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene B Lithiation or Metal-Halogen Exchange (e.g., n-BuLi) A->B C Aryllithium Species B->C E C-Aryl Glucoside Intermediate C->E Nucleophilic Addition D Protected Gluconolactone D->E

Caption: Key coupling step in Dapagliflozin synthesis.

This pathway highlights a common strategy where the aryl bromide is converted to a more reactive organometallic species to facilitate coupling with a complex, chiral electrophile. The efficiency of this process is highly dependent on reaction conditions, particularly temperature, to avoid side reactions.

Projected Efficiency and Applications of this compound

Based on the established reactivity of its analogs, this compound is expected to be an effective substrate in a variety of cross-coupling reactions.

Hypothetical Application: Suzuki-Miyaura Coupling

A plausible and highly efficient application of the target compound would be in a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning reaction widely used in the pharmaceutical industry for the formation of C-C bonds.

Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), an appropriate arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.01-0.05 equiv.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This protocol represents a standard, robust method for the formation of biaryl structures, which are prevalent in many drug molecules. The efficiency of this reaction is expected to be high, with yields often exceeding 80-90% under optimized conditions.

Comparative Analysis of Alternatives

FeatureThis compound (Projected)4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Primary Utility C-C and C-N bond formation via cross-couplingGrignard formation for C-C bond formationLithiation for C-C bond formation
Potential Advantages The methoxyethoxy side chain may improve solubility and metabolic stability of the final product.Proven utility in a large-scale synthesis of a commercial drug.The presence of a chloro-substituent offers an additional site for selective functionalization.
Potential Disadvantages Lack of extensive public data on its use and performance.The longer alkyl chain may impact physicochemical properties.The benzyl group may be susceptible to cleavage under certain reaction conditions.
Overall Efficiency Projected to be high in standard cross-coupling reactions.High efficiency demonstrated in the context of Aliskiren synthesis.High efficiency demonstrated in the context of Dapagliflozin synthesis.

Conclusion and Future Perspectives

While this compound is not yet a widely cited intermediate in the synthesis of blockbuster drugs, its structural features strongly suggest its potential as a highly efficient and valuable building block in drug discovery and development. Its projected performance in key synthetic transformations, such as the Suzuki-Miyaura coupling, is high. The choice between this compound and its structural analogs will ultimately depend on the specific synthetic strategy, the desired physicochemical properties of the target molecule, and process-specific economic considerations. As the demand for novel chemical matter in drug discovery continues to grow, the exploration and application of versatile intermediates like this compound will undoubtedly increase.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2026, January 20). Retrieved from a chemical supplier's technical data. (Please note: A direct, stable URL for this source was not available).

Sources

A Senior Application Scientist's Guide to the Validation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and advanced chemical synthesis, the assurance of purity for starting materials and intermediates is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable outcomes. This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a key intermediate in various synthetic pathways. Our focus is on the causality behind experimental choices, ensuring a scientifically rigorous and self-validating analytical protocol.

Foundational Strategy: Understanding the Analyte and Method Selection

The first step in any robust method development is a thorough understanding of the analyte's physicochemical properties. This knowledge directly informs the selection of an appropriate analytical technique and the initial parameters.

Analyte Profile: this compound
  • Structure: A substituted benzene ring with a bromine atom and two ether linkages. This structure is key to its analytical behavior.

  • Functionality: The presence of the aromatic ring provides a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.

  • Polarity: The ether groups and the halogenated aromatic ring confer a moderate polarity, making it highly suitable for Reverse-Phase HPLC (RP-HPLC).

  • Solubility: Expected to be readily soluble in common HPLC organic solvents such as acetonitrile (ACN) and methanol (MeOH).

Based on this profile, RP-HPLC with UV detection is the logical and most efficient choice. The hydrophobic interaction between the analyte and the stationary phase, modulated by a polar mobile phase, will be the primary mechanism of separation.[1]

The Rationale for a C18 Stationary Phase

For initial method development, a C18 (octadecylsilane) column is the industry's workhorse for good reason. Its long alkyl chains provide substantial hydrophobic retention for a wide range of molecules, including the moderately polar compound . This choice offers a high probability of success, providing a strong retentive mechanism for the benzene core of the analyte.

Alternative Consideration: Should retention on a C18 column prove excessive, a C8 column offers a less hydrophobic alternative. Conversely, for challenging separations involving positional isomers, a Phenyl-Hexyl phase could provide alternative selectivity through π-π interactions with the analyte's aromatic ring.[2]

Anticipating Challenges: A Proactive Approach to Impurity Profiling

A validated method must be able to do more than just quantify the main component; it must convincingly separate it from any potential impurities. Trustworthiness in a method is built upon its ability to see what might be hiding. Potential impurities in this compound could arise from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Compounds formed from competing reaction pathways, such as isomers or products of incomplete etherification.

  • Degradation Products: Hydrolysis of the ether linkages or other stress-induced degradants.

A critical aspect of validation is to prove the method can separate the main peak from these potential, and often structurally similar, compounds.

The Proposed Analytical Method: A Starting Point for Validation

The following HPLC conditions serve as a robust baseline for the validation protocol. The goal is an isocratic method for simplicity and reproducibility, which is often achievable for purity analysis of a single substance.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard, reliable instrumentation. A PDA detector is crucial for peak purity analysis during validation.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent efficiency and retention for this analyte class.
Mobile Phase Acetonitrile : Water (60:40, v/v)A common mobile phase for moderately polar compounds. The ratio can be adjusted to achieve optimal retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 280 nmAromatic compounds typically exhibit significant absorbance around 254-280 nm.[2] This wavelength provides good sensitivity while minimizing interference from solvent cutoff.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Validation Protocol: A Step-by-Step Implementation

The validation process is a systematic, documented study to confirm that the analytical method is fit for its intended purpose. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).

Specificity

Causality: The purpose of the specificity test is to provide unequivocal proof that the signal measured corresponds only to the main analyte and is not influenced by impurities, degradants, or the diluent.

Experimental Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Prepare a solution of the this compound reference standard and identify its retention time.

  • If available, inject solutions of known impurities to demonstrate their separation from the main analyte peak.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure that all degradation products are resolved from the main peak.

  • Utilize a PDA detector to assess peak purity across all relevant chromatograms.

dot

G cluster_specificity Specificity Workflow Blank Inject Blank (Diluent) Standard Inject Analyte Standard Blank->Standard Establish baseline Impurities Inject Known Impurities Standard->Impurities Confirm separation Forced_Deg Inject Stressed Sample Standard->Forced_Deg Confirm degradant separation Purity Assess Peak Purity (PDA) Forced_Deg->Purity Verify spectral homogeneity

Caption: Workflow for establishing method specificity.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the reference standard in the diluent.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for a purity assay is 50% to 150% of the nominal sample concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies.

Experimental Protocol:

  • Prepare a blank matrix (diluent).

  • Spike the blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate (resulting in 9 total determinations).

  • Analyze the samples and calculate the percentage recovery for each preparation.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Precision

Causality: Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

dot

G cluster_levels Levels of Precision Precision Precision The measure of variability Repeatability Repeatability (Intra-Assay) Short term variability Same day, analyst, instrument Precision->Repeatability is assessed by Intermediate Intermediate Precision Within-lab variability Different days, analysts, instruments Precision->Intermediate is assessed by

Caption: Hierarchical relationship of precision validation.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.

    • Compare the results from both sets of experiments to assess the influence of these variables.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD and LOQ define the lower limits of the method's performance. While not critical for a purity assay of the main component, they are essential for the quantification of trace impurities.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank samples and determine the standard deviation of the response (σ).

    • Use the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness

Causality: Robustness testing demonstrates the reliability of the method during normal use by showing its resilience to small, deliberate changes in operational parameters.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate variations to the method parameters, one at a time.

  • Typical variations include:

    • Mobile Phase Composition (e.g., ±2% Acetonitrile)

    • Column Temperature (e.g., ±5 °C)

    • Flow Rate (e.g., ±0.1 mL/min)

  • Monitor the effect on system suitability parameters (e.g., retention time, peak tailing, and resolution from adjacent peaks).

Data Summary and Acceptance Criteria

All experimental data should be compared against pre-defined acceptance criteria to determine if the method is valid.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity angle < purity threshold.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean Recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOQ Precision RSD ≤ 10%
Robustness System suitability parameters remain within acceptable limits.

Concluding Remarks: A Validated Method as a Cornerstone of Quality

This guide outlines a comprehensive and logically structured approach to validating an HPLC method for the purity assessment of this compound. By understanding the "why" behind each validation step and grounding the protocol in authoritative guidelines, researchers can develop a method that is not only accurate and precise but also robust and trustworthy. A rigorously validated analytical method is indispensable; it provides the reliable data necessary to make informed decisions in research, development, and manufacturing, ultimately ensuring the quality and integrity of the final product.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 608315, 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11736734, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14026185, 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved from [Link]

  • ResearchGate (n.d.). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF. Retrieved from [Link]

  • ResearchGate (n.d.). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives. Retrieved from [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Google Patents (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • MDPI (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies (n.d.). Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Wisconsin-La Crosse (n.d.). Bromobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • St. Paul's Cathedral Mission College (n.d.). Ultraviolet Spectroscopy. Retrieved from [Link]

  • Queen's University Belfast Research Portal (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • Shimadzu (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • University of Pretoria (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Google Patents (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

A Definitive Spectroscopic Guide to the Structural Confirmation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, absolute certainty in molecular structure is non-negotiable. The subtle interplay of substituents on an aromatic scaffold, as seen in 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, demands a rigorous and multi-faceted analytical approach. This guide provides an in-depth, experience-driven walkthrough of the spectroscopic techniques essential for the unambiguous structural confirmation of this compound. We will move beyond rote procedural descriptions to explore the underlying principles that govern spectral outcomes, ensuring a thorough and validated analysis.

The Analytical Imperative: A Multi-Modal Approach

No single spectroscopic technique provides a complete structural picture.[1][2][3] A robust confirmation of this compound relies on the synergistic interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each modality offers a unique piece of the structural puzzle, and their combined insights provide a self-validating analytical framework.

Mass Spectrometry: The Molecular Weight and Halogen Signature

Mass spectrometry provides the foundational data point: the molecular weight of the compound. For halogenated compounds, it offers an unmistakable isotopic signature.[4][5]

Expected Mass Spectrum of this compound

The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.[6][7] This pattern is a definitive indicator of a monobrominated compound.

IonExpected m/zRelative AbundanceInterpretation
[M]⁺276~100%Molecular ion containing ⁷⁹Br
[M+2]⁺278~98%Molecular ion containing ⁸¹Br
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation from any residual impurities.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the M+ and M+2 peaks.

Causality in Experimental Choice:

Electron ionization is chosen for its ability to generate a clear molecular ion peak for many organic molecules and produce characteristic fragmentation patterns that can further aid in structural elucidation. The 70 eV standard provides reproducible fragmentation.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] For this compound, we expect to see characteristic absorptions for the aromatic ring, ether linkages, and the C-Br bond.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000Weak-MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic (CH₃, CH₂)
1600-1585 & 1500-1400Medium-StrongC=C StretchAromatic Ring
1250-1200 & 1050-1020StrongC-O StretchAryl and Alkyl Ethers
900-675StrongC-H Out-of-Plane BendAromatic Substitution
~600Weak-MediumC-Br StretchAryl Halide

The presence of strong C-O stretching bands is a key indicator of the ether functionalities.[8][9][10] The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide clues about the substitution pattern on the benzene ring.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Causality in Experimental Choice:

ATR-FTIR is a modern, rapid, and convenient technique that requires minimal sample preparation, making it ideal for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Molecular Structure and Proton/Carbon Numbering

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin splitting.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10d1HH-5Ortho to bromine, deshielded.
~7.05dd1HH-3Ortho and para to oxygen, shielded.
~6.85d1HH-6Ortho to two oxygen atoms, most shielded aromatic proton.
~4.15t2HH-8Methylene adjacent to aryl oxygen.
~3.85s3HH-7Methoxy group on the ring.
~3.75t2HH-8aMethylene adjacent to the other ether oxygen.
~3.45s3HH-9Terminal methoxy group.
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ, ppm)AssignmentRationale
~150C-1Aromatic carbon attached to methoxy group.
~148C-2Aromatic carbon attached to methoxyethoxy group.
~125C-5Aromatic CH ortho to bromine.
~120C-3Aromatic CH para to bromine.
~115C-6Aromatic CH ortho to two oxygens.
~113C-4Aromatic carbon attached to bromine.
~71C-8aAliphatic methylene carbon.
~70C-8Aliphatic methylene carbon.
~59C-9Terminal methoxy carbon.
~56C-7Ring-bound methoxy carbon.

Aromatic carbons typically resonate between 110-160 ppm.[12][14]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Fourier transform and phase correct the spectrum.

Visualizing the Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample Purified Compound MS Mass Spectrometry (EI-MS) Sample->MS IR FTIR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS_data Molecular Weight & Isotopic Pattern MS->MS_data IR_data Functional Groups IR->IR_data NMR_data C-H Framework & Connectivity NMR->NMR_data Structure Confirmed Structure of This compound MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Conclusion: A Unified and Self-Validating Result

The structural elucidation of this compound is a clear demonstration of the power of a multi-pronged spectroscopic approach. The mass spectrum confirms the molecular formula and the presence of a single bromine atom. The infrared spectrum verifies the presence of the key functional groups: the aromatic ring and the ether linkages. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the proton and carbon skeletons, confirming the precise substitution pattern on the benzene ring. By integrating these complementary datasets, we arrive at a definitive and trustworthy structural confirmation, a cornerstone of rigorous scientific and developmental research.

References

  • American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ResearchGate. (2022, August 19). FTIR Spectroscopy of Intermolecular Interactions of Ethers with Methanol: Cooperativity Effect. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Brominated Anisole Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene and Structurally Related Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of Substituted Bromoanisoles in Modern Organic Synthesis

Substituted bromoanisole scaffolds are pivotal building blocks in the synthesis of complex organic molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the bromine atom, typically ortho or para to the activating methoxy group, renders these compounds highly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the construction of intricate molecular architectures.

This guide focuses on the comparative analysis of this compound and a selection of its structural analogues. While specific experimental data for this compound is not extensively available in the public domain, we will benchmark it against its close and commercially significant analogue, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, which is a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren.[1] Further comparisons will be drawn with other derivatives to elucidate the influence of various substituents at the C2 position on the physicochemical properties and reactivity of the core 4-bromo-1-methoxybenzene structure.

Profile of the Target Compound and Its Key Analogue

This compound represents a molecule with a flexible ether chain at the C2 position. The presence of multiple oxygen atoms in this side chain can influence its solubility, polarity, and potential for metal chelation during catalytic reactions.

Its close analogue, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene , is a well-characterized intermediate in pharmaceutical manufacturing.[1] Its physical properties, such as a boiling point of 308.8 °C at 760 mmHg and a density of 1.313 g/cm³, are crucial for process optimization and safety in industrial applications.[1] The high purity of this compound, often exceeding 99.5%, is a critical requirement for its use in the synthesis of active pharmaceutical ingredients (APIs).[1]

Benchmarking Against Structurally Diverse Analogues

To provide a comprehensive understanding of the structure-activity relationships within this class of compounds, we will compare the target molecule with the following structurally diverse analogues:

  • 4-Bromo-2-methoxyphenol: Features a hydroxyl group, introducing protic character and the potential for hydrogen bonding, which can significantly alter its reactivity and solubility.

  • 4-Bromo-1-methoxy-2-methylbenzene: The methyl group at C2 introduces steric bulk and is electron-donating, which can influence the electronic properties of the aromatic ring.

  • 4-Bromo-2-chloro-1-methoxybenzene: The presence of a second halogen, chlorine, offers an additional site for selective cross-coupling reactions under specific catalytic conditions.

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene: The methoxymethyl (MOM) ether is a common protecting group for phenols, and its presence can impact the stability and deprotection strategies in a multi-step synthesis.

Comparative Physicochemical Properties

The selection of a reagent for a synthetic route is often governed by its physical properties, which dictate handling, storage, and reaction conditions. The following table summarizes the key physicochemical properties of the benchmarked compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound N/AC₁₀H₁₃BrO₃261.11N/AN/A
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene 173336-76-0C₁₁H₁₅BrO₃275.1439308.8
4-Bromo-2-methoxyphenol 7368-78-7C₇H₇BrO₂203.0334-37129-132 (at 12 mmHg)
4-Bromo-1-methoxy-2-methylbenzene 14804-31-0C₈H₉BrO201.06N/AN/A
4-Bromo-2-chloro-1-methoxybenzene 50638-47-6C₇H₆BrClO221.48N/AN/A
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene 623550-16-3C₉H₁₁BrO₃247.09N/AN/A

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the bromoanisole derivatives in such reactions is influenced by both electronic and steric factors.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex pd_boron Ar-Pd(II)-R(L2) pd_complex->pd_boron product_complex Ar-R-Pd(0)L2 pd_boron->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product_end Ar-R product_complex->product_end sub_start Ar-Br sub_start->pd0 Oxidative Addition boronic_start R-B(OH)2 + Base boronic_start->pd_complex Transmetalation

Suzuki-Miyaura Catalytic Cycle

The electronic nature of the substituent at the C2 position can modulate the electron density of the aromatic ring, thereby affecting the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst. Electron-donating groups, such as the methoxy and methyl groups, may slightly decrease the rate of this step, while electron-withdrawing groups would be expected to accelerate it. However, the steric bulk of the C2 substituent can also play a significant role, potentially hindering the approach of the bulky palladium catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for the bromoanisole derivatives discussed in this guide. The causality behind the choice of reagents and conditions is explained to ensure the protocol is a self-validating system.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of a 4-bromo-1-methoxy-2-substituted-benzene with phenylboronic acid.

Materials:

  • 4-bromo-1-methoxy-2-substituted-benzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Experimental Workflow Diagram:

Experimental_Workflow reagents 1. Combine Reactants degas 2. Degas the Mixture reagents->degas Ar atmosphere heat 3. Heat and Stir degas->heat Reflux quench 4. Quench the Reaction heat->quench Cool to RT, add water extract 5. Extraction quench->extract e.g., Ethyl Acetate dry 6. Dry and Concentrate extract->dry Anhydrous MgSO4 purify 7. Purification dry->purify Column Chromatography

Suzuki-Miyaura Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-1-methoxy-2-substituted-benzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

    • Causality: A flame-dried flask under an inert atmosphere prevents the deactivation of the palladium catalyst by oxygen and moisture. Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl bromide. Potassium carbonate is the base required to activate the boronic acid for transmetalation.

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • Causality: Toluene is a common solvent for Suzuki reactions, and the addition of water can enhance the reaction rate. Degassing is crucial to remove dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. Stirring ensures homogeneity. TLC is used to determine the point of complete consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Causality: The addition of water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is an organic solvent used to extract the desired biaryl product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

    • Causality: Anhydrous magnesium sulfate removes any residual water from the organic phase. Rotary evaporation efficiently removes the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

    • Causality: Column chromatography separates the desired product from any unreacted starting materials, byproducts, and residual catalyst.

Conclusion

This guide provides a comparative framework for evaluating this compound and its structural analogues. The choice of a particular derivative will be dictated by the specific requirements of the synthetic target. For instance, the presence of a hydroxyl group in 4-bromo-2-methoxyphenol may necessitate a protection-deprotection sequence but also offers a handle for further functionalization. Conversely, the additional chloro-substituent in 4-bromo-2-chloro-1-methoxybenzene allows for orthogonal synthetic strategies. Understanding the interplay between the physicochemical properties and the electronic and steric nature of the substituents is paramount for the rational design of efficient and robust synthetic routes in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Regioselective Bromination of 1-Methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. Among these, 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene stands as a valuable intermediate, finding its utility in the construction of more complex molecular architectures. The regioselective introduction of a bromine atom onto the 1-methoxy-2-(2-methoxyethoxy)benzene scaffold is a critical transformation that hinges on the judicious selection of a catalyst. This guide provides an in-depth comparison of potential catalytic systems for this reaction, grounded in the principles of electrophilic aromatic substitution, to empower you in achieving high-yield, selective synthesis.

Understanding the Substrate: Electronic and Steric Influences

The reactivity and regioselectivity of electrophilic aromatic substitution are dictated by the electronic and steric nature of the substituents on the benzene ring. In 1-methoxy-2-(2-methoxyethoxy)benzene, we have two activating, ortho, para-directing alkoxy groups.[1][2][3][4]

  • Methoxy Group (-OCH₃): A strong activating group that donates electron density to the ring through resonance, enhancing its nucleophilicity.[2][5] It directs incoming electrophiles to the positions ortho and para to itself.

  • Methoxyethoxy Group (-OCH₂CH₂OCH₃): Similar to the methoxy group, this is also a potent activating, ortho, para-director. Its slightly larger size may introduce steric considerations.

The concerted effect of these two ortho, para-directing groups significantly activates the aromatic ring towards electrophilic attack. The positions for substitution are C3, C4, C5, and C6. However, the directing effects of the two alkoxy groups synergize to strongly favor substitution at the C4 and C5 positions, which are para to the methoxy and methoxyethoxy groups, respectively. Steric hindrance from the bulkier methoxyethoxy group at C2 is likely to disfavor substitution at the adjacent C3 position.[6][7][8] Between the C4 and C5 positions, the electronic directing effects are competing. However, the position para to the stronger activating group will be preferentially brominated. In this case, with two similar alkoxy groups, a mixture of isomers is possible, but subtle differences in their activating strength and steric hindrance will likely favor one over the other. For the purpose of synthesizing this compound, we are targeting substitution at the C4 position.

Catalyst Comparison for the Bromination of 1-Methoxy-2-(2-methoxyethoxy)benzene

Given the highly activated nature of the substrate, the choice of brominating agent and catalyst is crucial to control reactivity and prevent side reactions such as polybromination.

Catalyst SystemBrominating AgentProposed AdvantagesPotential Drawbacks
No Catalyst Molecular Bromine (Br₂)Simple, cost-effective. May be sufficient for highly activated rings.Low selectivity, risk of over-bromination, hazardous handling of Br₂.
Lewis Acids (e.g., FeBr₃, AlCl₃) Molecular Bromine (Br₂)Strong activation of Br₂ for efficient bromination.[9][10][11][12]Can lead to a complex mixture of products, potential for side reactions due to high reactivity, harsh conditions.[13]
N-Bromosuccinimide (NBS) N-BromosuccinimideMilder and more selective brominating agent, easier to handle than Br₂.[14][15]Often requires a catalyst or initiator, may have slower reaction rates.
Zeolites Molecular Bromine (Br₂) or NBSHigh para-selectivity due to shape-selective catalysis within the zeolite pores, reusable catalyst.[13][15]May require specific zeolite structures and optimization of reaction conditions.

Experimental Protocols: Hypothetical Methodologies

The following are proposed experimental protocols based on established methods for the bromination of activated aromatic compounds. These should serve as a starting point for optimization in your laboratory.

Protocol 1: Bromination with N-Bromosuccinimide (NBS) and a Mild Acid Catalyst

This protocol utilizes the milder brominating agent NBS, which is often preferred for highly activated systems to control selectivity.

Experimental Procedure:

  • To a solution of 1-methoxy-2-(2-methoxyethoxy)benzene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a catalytic amount of a mild acid catalyst (e.g., silica gel or an acidic resin).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent dropwise over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Shape-Selective Bromination using a Zeolite Catalyst

This method aims to leverage the shape-selectivity of zeolites to favor the formation of the para-bromo isomer.

Experimental Procedure:

  • Activate the zeolite catalyst (e.g., H-BEA or H-ZSM-5) by heating under vacuum.

  • Suspend the activated zeolite in a non-polar solvent like hexane or carbon tetrachloride.

  • Add 1-methoxy-2-(2-methoxyethoxy)benzene (1 equivalent) to the suspension.

  • Slowly add a solution of molecular bromine (1 equivalent) in the same solvent at room temperature.

  • Stir the mixture vigorously and monitor the reaction by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, filter off the zeolite catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Catalytic Process

General Mechanism of Lewis Acid-Catalyzed Aromatic Bromination

G cluster_0 Catalyst Activation cluster_1 Electrophilic Attack cluster_2 Rearomatization Br2 Br-Br ActivatedComplex Br-Br---FeBr₃ (Polarized Complex) Br2->ActivatedComplex LewisAcid FeBr₃ LewisAcid->ActivatedComplex AromaticRing 1-methoxy-2-(2- methoxyethoxy)benzene SigmaComplex Arenium Ion (Sigma Complex) AromaticRing->SigmaComplex + Activated Complex Product 4-Bromo-1-methoxy-2-(2- methoxyethoxy)benzene SigmaComplex->Product - H⁺ HBr HBr FeBr3_regen FeBr₃ (regenerated)

Caption: Lewis acid catalysis polarizes molecular bromine, enhancing its electrophilicity for aromatic substitution.

Decision Workflow for Catalyst Selection

G Start Start: Synthesize 4-Bromo-1-methoxy-2- (2-methoxyethoxy)benzene AssessSubstrate Assess Substrate Activity Start->AssessSubstrate HighlyActivated Highly Activated? AssessSubstrate->HighlyActivated MildConditions Use Mild Conditions: NBS or Br₂ w/o catalyst HighlyActivated->MildConditions Yes LewisAcid Use Lewis Acid (FeBr₃) with caution HighlyActivated->LewisAcid No ControlSelectivity High para-selectivity required? MildConditions->ControlSelectivity Zeolite Consider Zeolite Catalyst ControlSelectivity->Zeolite Yes StandardBromination Standard Bromination Protocol ControlSelectivity->StandardBromination No Optimize Optimize Reaction Conditions Zeolite->Optimize LewisAcid->Optimize StandardBromination->Optimize End End: High-Yield Synthesis Optimize->End

Caption: A decision-making workflow for selecting an appropriate catalyst for aromatic bromination.

Conclusion

The successful synthesis of this compound with high yield and regioselectivity is a nuanced task that requires a careful consideration of the substrate's properties and the catalytic system employed. For this highly activated aromatic ring, milder brominating agents such as N-bromosuccinimide or the use of shape-selective catalysts like zeolites are predicted to offer superior control and higher yields of the desired para-isomer compared to traditional Lewis acid catalysis with molecular bromine. The experimental protocols and decision-making framework provided herein offer a robust starting point for researchers to develop an efficient and selective synthesis of this valuable chemical intermediate.

References

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(9), 11157-11172. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Smith, K., & El-Hiti, G. A. (1998).
  • Chemistry Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. [Link]

  • The Organic Chemistry Tutor. (2023). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2019). 18.3: Aromatic Halogenation. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. [Link]

  • Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2025). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. [Link]

  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Pharmaceutical Synthesis

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is a key chemical intermediate whose strategic importance in the pharmaceutical industry cannot be overstated. Its unique structure, featuring a selectively brominated aromatic ring and ether functionalities, makes it a versatile building block for a range of complex active pharmaceutical ingredients (APIs). As with any component in drug development, the synthesis of this intermediate is under constant pressure to be optimized for cost, efficiency, and scalability.[1][2] A reduction in the cost of goods for such a crucial intermediate can significantly impact the final price of a life-saving medication, making it more accessible.[3]

This guide provides an in-depth, comparative analysis of the two most prevalent synthetic routes to this molecule. We will dissect each pathway, not just by the steps involved, but by the underlying chemical principles and their practical implications on yield, purity, and, most critically, cost-effectiveness.

Methodology 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[4][5] In this route, we begin with the commercially available 4-Bromo-2-methoxyphenol.

Reaction Scheme:
Williamson Ether Synthesis Scheme

Caption: Synthesis of the target molecule via Williamson Ether Synthesis.

Expert Rationale & Causality

This SN2 reaction is a robust and well-understood method.[6] The choice of 4-Bromo-2-methoxyphenol as the starting material is strategic; the phenolic proton is acidic and easily removed by a mild base to form the nucleophilic phenoxide. 1-chloro-2-methoxyethane is an excellent electrophile for this reaction as it is a primary halide, which minimizes the competing E2 elimination reaction that can be problematic with more hindered substrates.[4][5]

The selection of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is crucial.[4] These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the alkoxide anion more "naked" and, therefore, more nucleophilic, which accelerates the rate of the desired SN2 reaction.

Experimental Protocol
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry.

  • Reagent Addition: Add 1-chloro-2-methoxyethane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.[7]

Cost-Effectiveness Analysis: Route 1
Component Typical Supplier Estimated Cost (per mole) Notes
4-Bromo-2-methoxyphenolMajor Chemical Suppliers~$50 - $70Key starting material cost.
1-chloro-2-methoxyethaneMajor Chemical Suppliers~$20 - $30Relatively inexpensive alkylating agent.
Potassium CarbonateBulk Chemical Suppliers~$5 - $10Low-cost inorganic base.
Dimethylformamide (DMF)Bulk Chemical Suppliers~$15 - $25Solvent cost, consider recycling.
Total Estimated Cost ~$90 - $135 per mole Excludes labor and energy.

Note: Costs are estimates and can fluctuate based on supplier, purity, and volume.[3]

Methodology 2: The Strategic Bromination Approach

An alternative strategy involves synthesizing the ether linkage first and then introducing the bromine atom via electrophilic aromatic substitution. This route begins with the readily available guaiacol (2-methoxyphenol).

Reaction Scheme:
Electrophilic Bromination Scheme

Caption: Synthesis of the target molecule via late-stage Electrophilic Bromination.

Expert Rationale & Causality

This route has two key steps. First, a Williamson ether synthesis is performed on guaiacol, a less expensive starting material than its brominated counterpart. The second step is a highly regioselective electrophilic bromination. The methoxy and methoxyethoxy groups are both ortho-, para-directing and activating.[8][9] Due to sterics, the bromine will preferentially add to the para position relative to the larger methoxyethoxy group, leading to the desired product.

N-Bromosuccinimide (NBS) is often the brominating agent of choice over liquid bromine (Br₂) for safety and selectivity reasons. The reaction is typically carried out in a solvent like dichloromethane or chloroform.

Experimental Protocol

Step 1: Synthesis of 1-methoxy-2-(2-methoxyethoxy)benzene

  • Follow the Williamson ether synthesis protocol described in Methodology 1, substituting guaiacol for 4-Bromo-2-methoxyphenol.

Step 2: Bromination

  • Setup: In a flask protected from light, dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 2-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by recrystallization or column chromatography.

Cost-Effectiveness Analysis: Route 2
Component Typical Supplier Estimated Cost (per mole) Notes
GuaiacolMajor Chemical Suppliers~$15 - $25Inexpensive starting material.
1-chloro-2-methoxyethaneMajor Chemical Suppliers~$20 - $30
Potassium CarbonateBulk Chemical Suppliers~$5 - $10
N-Bromosuccinimide (NBS)Major Chemical Suppliers~$40 - $60Key reagent for bromination.
Dichloromethane (DCM)Bulk Chemical Suppliers~$10 - $20Solvent cost.
Total Estimated Cost ~$90 - $145 per mole Excludes labor and energy.

Note: Costs are estimates and can fluctuate based on supplier, purity, and volume.[3]

Visualizing the Workflows

To better understand the process flow for each methodology, the following diagrams illustrate the key stages from starting materials to the final purified product.

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Materials: 4-Bromo-2-methoxyphenol 1-chloro-2-methoxyethane K2CO3, DMF Reaction Williamson Ether Synthesis (SN2 Reaction) 80-90°C, 4-6h Start->Reaction Charge Reactor Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for Methodology 1: Williamson Ether Synthesis.

Electrophilic_Bromination cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Bromination cluster_purification Purification Start1 Starting Materials: Guaiacol 1-chloro-2-methoxyethane Reaction1 Williamson Ether Synthesis Start1->Reaction1 Intermediate 1-methoxy-2-(2-methoxyethoxy)benzene Reaction1->Intermediate Reaction2 Electrophilic Aromatic Substitution 0°C to RT, 2-3h Intermediate->Reaction2 Start2 Reagents: N-Bromosuccinimide DCM Start2->Reaction2 Purification2 Workup & Purification Reaction2->Purification2 Product2 Final Product Purification2->Product2

Caption: Workflow for Methodology 2: Electrophilic Bromination.

Comparative Performance and Cost-Effectiveness

Metric Methodology 1: Williamson Ether Synthesis Methodology 2: Electrophilic Bromination Analysis
Overall Yield Typically 80-90%Step 1: ~90%, Step 2: ~85-90%. Overall: ~76-81%Route 1 offers a slightly higher overall yield in a single step.
Raw Material Cost Higher due to brominated starting material.Lower due to using guaiacol.Route 2 is advantageous in terms of starting material costs.[1]
Process Steps One primary reaction step.Two distinct reaction steps.Route 1 is more streamlined, potentially saving time and labor.
Atom Economy Good, with KBr/KCl as the main byproduct.Less ideal due to the succinimide byproduct from NBS.The Williamson synthesis is arguably "greener" from an atom economy perspective.
Safety & Handling DMF is a solvent of concern.NBS is a safer alternative to Br₂. DCM is a regulated solvent.Both routes have safety considerations that must be managed.
Scalability Excellent, a well-established industrial process.Excellent, both steps are highly scalable.No significant difference in scalability.
Overall Cost-Effectiveness Slightly higher raw material cost but fewer steps. Lower raw material cost but an additional process step. The choice depends on whether material cost or process time/labor is the dominant cost driver in a specific manufacturing setting.[10][11]

Conclusion and Recommendations

Both synthetic routes are viable and effective for the synthesis of this compound.

  • Methodology 1 (Williamson Ether Synthesis) is the more direct route. It is ideal for research and development or smaller-scale production where process simplicity and potentially higher overall yield are prioritized over the initial cost of the starting material.

  • Methodology 2 (Electrophilic Bromination) presents a more economically attractive option for large-scale manufacturing. The significant cost savings from using guaiacol as a starting material can outweigh the costs associated with an additional synthetic step.

Ultimately, the most cost-effective approach will be determined by a detailed analysis of the specific capabilities of the manufacturing facility, the scale of production, and the prevailing market prices of the raw materials.[3] It is recommended that process chemists perform a thorough cost analysis based on their specific circumstances before committing to a particular synthetic route.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (n.d.). (PDF) Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). US3450608A - Purification of ethers.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, December 21). A quick, cost-effective process for large-scale compound synthesis for a leading pharma company. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Cost Estimates for New Molecules. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Predicting the price of molecules using their predicted synthetic pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations. Retrieved from [Link]

  • Chegg. (2016, March 21). Aromatic compounds: Bromination of 1- methoxy-3-(3-nitrophenyl) benzene. Retrieved from [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report - 1468 Words. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl bromides, such as 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, serve as versatile intermediates, offering a reactive handle for the introduction of molecular complexity. This guide provides a comparative analysis of the reactivity of this compound and its structural analogues, offering insights into how subtle structural modifications can significantly influence reaction outcomes. This document is intended to be a practical resource for chemists engaged in the synthesis of novel molecular entities.

Introduction to this compound and Its Analogues

This compound is a polysubstituted aromatic compound featuring a bromine atom and two ether functionalities on the benzene ring. The interplay of the electronic and steric effects of these substituents dictates its reactivity profile. To understand these structure-activity relationships, we will compare it with a series of structural analogues where the substituent at the 2-position is varied.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound494772-77-9C₁₁H₁₅BrO₃291.14Methoxyethoxy group at C2
4-Bromo-1-methoxy-2-methylbenzene14804-31-0C₈H₉BrO201.06Methyl group at C2[1]
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene623550-16-3C₉H₁₁BrO₃247.09Methoxymethoxy (MOM) ether at C2[2]
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene173336-76-0C₁₂H₁₇BrO₃289.16Methoxypropoxy group at C2[3]
1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene125808-05-1C₁₃H₁₉BrO₄319.19Extended polyether chain at C4 (Isomeric comparison)[4]

General Reactivity Profile: The Influence of Substituents

The reactivity of these aryl bromides is primarily governed by the nature of the substituents on the aromatic ring. The methoxy (-OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are ortho, para-directing activators for electrophilic aromatic substitution due to the +M (mesomeric) effect of the oxygen lone pairs, which is stronger than their -I (inductive) effect. However, the bulky nature of the ether groups at the 2-position can introduce significant steric hindrance, influencing the regioselectivity of incoming reagents.

The bromine atom at the 4-position is a deactivating, ortho, para-directing group for electrophilic substitution. Its primary role in synthetic chemistry, however, is as a versatile handle for a wide array of cross-coupling reactions.

Caption: Key factors influencing the reactivity of the substituted bromoarenes.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The efficiency of these reactions is sensitive to the electronic and steric environment of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds.[5][6] The oxidative addition of the palladium(0) catalyst to the aryl bromide is a crucial step. For the compounds , the electron-donating ether groups can slightly increase the electron density on the aromatic ring, which might modestly slow down the rate of oxidative addition compared to electron-deficient aryl bromides. However, this effect is generally not prohibitive. The steric bulk of the ortho-substituent is a more significant factor.

Buchwald-Hartwig Amination: This is a key transformation for the synthesis of arylamines.[7][8] Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of a palladium catalyst. The steric hindrance from a bulky ortho-substituent can impact the efficiency of both the oxidative addition and the subsequent reductive elimination steps.

Comparative Analysis:

  • 4-Bromo-1-methoxy-2-methylbenzene: The relatively small methyl group presents minimal steric hindrance, making this analogue a good substrate for a wide range of cross-coupling reactions.

  • This compound and its longer-chain analogues: The flexible ether chains at the ortho position can adopt conformations that create significant steric bulk around the C-Br bond. This may necessitate the use of more active catalyst systems, such as those employing sterically demanding and electron-rich phosphine ligands (e.g., XPhos, SPhos), to achieve high yields.

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene: The MOM group is less sterically demanding than the methoxyethoxy group, suggesting its reactivity in cross-coupling reactions would be intermediate between the methyl and the larger ether analogues.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products ArylBr Aryl Bromide OxAdd Oxidative Addition ArylBr->OxAdd CouplingPartner Boronic Acid (Suzuki) or Amine (Buchwald) Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) CouplingPartner->Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product Coupled Product RedElim->Product Catalyst_Regen Pd(0) Catalyst (Regenerated) RedElim->Catalyst_Regen Catalyst_Regen->OxAdd

Caption: Generalized catalytic cycle for Suzuki and Buchwald-Hartwig cross-coupling reactions.

Electrophilic Aromatic Substitution

While the primary utility of these compounds lies in cross-coupling, their susceptibility to electrophilic aromatic substitution is also of interest. The combined directing effects of the substituents will determine the position of substitution.

  • -OCH₃ group (at C1): Activating, ortho, para-directing.

  • -OR group (at C2): Activating, ortho, para-directing.

  • -Br group (at C4): Deactivating, ortho, para-directing.

The positions ortho to the activating ether groups (C3 and C6) are the most likely sites for electrophilic attack. However, the position between the two ether groups (C3) is sterically hindered. Therefore, the most probable site for electrophilic substitution is C6. The deactivating effect of the bromine will further disfavor substitution at the positions ortho to it (C3 and C5).

Comparative Analysis:

The steric bulk of the ortho-substituent at C2 will play a crucial role in directing electrophiles.

  • 4-Bromo-1-methoxy-2-methylbenzene: The smaller methyl group will offer less steric hindrance, potentially allowing for some substitution at the C3 position, although C6 would still be favored.

  • This compound and its analogues: The larger ether groups will strongly disfavor substitution at the C3 position, leading to higher regioselectivity for the C6 position.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a more specialized ligand like XPhos

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a portion of the degassed solvent.

  • Add the catalyst solution to the reaction flask via syringe under a positive flow of inert gas.

  • Add the remaining degassed solvent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, amine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand to a dry Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound and its structural analogues are valuable building blocks in organic synthesis. Their reactivity is a predictable consequence of the electronic and steric properties of their substituents. While all the compared analogues are expected to undergo palladium-catalyzed cross-coupling reactions, the steric bulk of the ortho-substituent is a critical parameter to consider. Analogues with larger ortho-substituents, such as the methoxyethoxy group, will likely require more reactive catalyst systems to achieve optimal results compared to the less hindered methyl analogue. For electrophilic aromatic substitution, the larger ortho-groups will enhance the regioselectivity for substitution at the less hindered C6 position. This guide provides a framework for researchers to make informed decisions when selecting a specific analogue for a desired synthetic transformation, enabling more efficient and predictable outcomes in the development of novel chemical entities.

References

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Safety Operating Guide

Definitive Disposal Protocol for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding and fostering a culture of safety and responsibility in your laboratory.

A Note on a Specific Safety Data Sheet (SDS): At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore synthesized from the safety data of structurally similar brominated and methoxylated benzene derivatives, as well as established best practices for the disposal of halogenated organic compounds.[1][2][3] It is imperative to consult the specific SDS provided by your chemical supplier for definitive guidance.

Hazard Profile and Core Safety Principles

Based on analogous chemical structures, this compound is anticipated to present several key hazards.[3][4][5] Understanding these potential risks is fundamental to appreciating the necessity of the stringent disposal protocol outlined below.

Anticipated Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4][5]
Chronic Aquatic ToxicityCategory 2H411: Toxic to aquatic life with long lasting effects[2]

The presence of a bromine atom designates this compound as a halogenated organic compound . This is a critical classification for waste disposal, as halogenated waste streams require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins and furans.[7][8][9] Mixing halogenated with non-halogenated waste leads to the entire volume being classified as the more hazardous and costly to dispose of category.[7][10]

Disposal Workflow: From Bench to Final Disposition

The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at every stage.

DisposalWorkflow cluster_0 Step 1: Preparation & PPE cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Labeling & Documentation cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Final Disposal A Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Select a designated 'Halogenated Organic Waste' container A->B Proceed to waste collection C Ensure container is chemically compatible (e.g., HDPE or glass) B->C Verify compatibility D Transfer waste into the container inside a chemical fume hood C->D Safe transfer E Do NOT mix with non-halogenated waste D->E Crucial step: Segregation F Affix a 'Hazardous Waste' tag to the container E->F After collection G Complete all fields on the tag: - Full Chemical Name - Concentration/Quantity - Hazard Pictograms - Generator Information F->G Document waste H Store the sealed container in a designated Satellite Accumulation Area (SAA) G->H For safe storage I Place container within secondary containment H->I Prevent spills J Once container is full (or per lab policy), contact your institution's Environmental Health & Safety (EHS) office I->J When ready for pickup K EHS will collect the waste for final, compliant disposal J->K Final step

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

Part I: Pre-Disposal Preparations
  • Consult Institutional Policies: Before beginning any waste disposal procedure, familiarize yourself with your institution's specific hazardous waste management plan.[11] This plan will detail the exact requirements for labeling, storage, and pickup requests.

  • Don Personal Protective Equipment (PPE): Given the anticipated skin, eye, and respiratory irritation, the following PPE is mandatory:

    • Gloves: Chemically resistant gloves (nitrile is a suitable option for incidental contact).

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Protective Clothing: A standard laboratory coat.

Part II: Waste Collection and Segregation
  • Designate a Waste Stream: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), must be treated as halogenated organic waste .[7][9]

  • Select the Appropriate Waste Container:

    • Use a container provided or approved by your institution's Environmental Health & Safety (EHS) department.[12] This is typically a high-density polyethylene (HDPE) or glass container with a secure, sealing lid.[9]

    • Ensure the container is clearly labeled "Halogenated Organic Waste."[7]

  • Transfer Waste Safely:

    • Conduct all transfers of liquid waste within a certified chemical fume hood to mitigate inhalation risks.[3][7]

    • Use a funnel to prevent spills when transferring liquids.

    • Keep the waste container closed when not in use.[7]

Part III: Labeling and Storage
  • Complete a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag.[7] Fill it out completely and accurately, including:

    • The full chemical name: "this compound" and any other constituents.

    • The estimated concentrations and total volume.

    • The relevant hazard pictograms (e.g., irritant, harmful, environmentally hazardous).

    • Your name, lab location, and the date.

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in your lab's designated SAA.[7]

    • The SAA must be at or near the point of generation.

    • The container must be kept within a larger, chemically compatible secondary containment bin to contain any potential leaks.[12]

Part IV: Arranging for Final Disposal
  • Request a Pickup: Once the waste container is nearly full (typically around 80% capacity to allow for expansion), or as per your institution's policy, submit a waste pickup request to your EHS office.[7]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[3][10] This is illegal and poses a significant threat to aquatic ecosystems.[2]

Environmental Considerations and the Precautionary Principle

Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[13] Some brominated compounds, particularly those used as flame retardants, are known persistent organic pollutants (POPs).[8][14] While the specific environmental fate of this compound is not well-documented, the precautionary principle dictates that it be treated as potentially hazardous to the environment. Proper disposal via approved hazardous waste channels is not just a regulatory requirement but an ethical obligation to protect our ecosystems.[15]

References

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Ministry for the Environment. Managing waste that may contain brominated flame retardants. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • MDPI. Polybrominated Diphenyl Ethers and Heavy Metals in a Regulated E-Waste Recycling Site, Eastern China: Implications for Risk Management. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

  • National Center for Biotechnology Information. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • ResearchGate. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]

  • Bergeson & Campbell, P.C. ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

Sources

Personal protective equipment for handling 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

In the dynamic landscape of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides essential, immediate safety and logistical information for handling this compound, a brominated aromatic ether. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework for thinking about the safe handling of this and structurally similar molecules, grounded in established safety principles and data from analogous compounds.

Understanding the Hazard Profile: An Evidence-Based Approach

The toxicological properties of this compound have not been fully elucidated. However, by examining its structural motifs—a brominated aromatic ring and ether linkages—we can anticipate its likely hazards based on data from similar molecules.

Structurally related compounds are consistently classified as:

  • Harmful if swallowed (Acute toxicity, oral) [1][2][3]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [3][4]

Furthermore, for some related bromo-aromatic compounds, there is a potential for damage to organs through prolonged or repeated exposure .[5]

Given these potential hazards, a proactive and conservative approach to personal protective equipment (PPE) and handling procedures is warranted.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling solid/weighing Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork in a chemical fume hood or use an enclosure with exhaust ventilation.[4]
Preparing solutions Chemical splash goggles[6][7]Nitrile or neoprene glovesLaboratory coatChemical fume hood
Running reactions Chemical splash goggles and a face shield, especially for reactions under pressure, at elevated temperatures, or with a risk of splashing.[6][8]Nitrile or neoprene gloves. Change gloves immediately upon contamination.Flame-retardant laboratory coatChemical fume hood
Large-scale operations (>10g) Chemical splash goggles and a full-face shield[6]Heavier-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatChemical fume hood is mandatory.

The rationale behind these selections is rooted in a comprehensive risk mitigation strategy. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[6] A face shield offers an additional layer of protection for the entire face.[6][8] Nitrile and neoprene gloves are generally recommended for their resistance to a broad range of chemicals, including many organic solvents.[7] Always consult the glove manufacturer's compatibility charts for specific solvents used in your procedure.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a best-practice approach to handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Review SDS of all reagents prep_2 Don appropriate PPE prep_1->prep_2 prep_3 Ensure fume hood is operational prep_2->prep_3 handling_1 Work within the fume hood prep_3->handling_1 Begin experiment handling_2 Use plastic-backed absorbent pads on the work surface handling_1->handling_2 handling_3 Handle with care to avoid creating dust or aerosols handling_2->handling_3 disposal_1 Segregate waste (solid, liquid, sharps) handling_3->disposal_1 End of experiment disposal_2 Place contaminated disposables in a labeled waste container disposal_1->disposal_2 disposal_3 Clean work area thoroughly disposal_2->disposal_3 doff_ppe Doff PPE and wash hands thoroughly disposal_3->doff_ppe Post-cleanup

Caption: A typical laboratory workflow for handling hazardous chemicals.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) for all chemicals to be used in the procedure.

    • Don the appropriate PPE as outlined in the table above.[1][2][9]

    • Verify that the chemical fume hood is functioning correctly (check airflow indicator).

  • Execution:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Cover the work surface with plastic-backed absorbent pads to contain any potential spills.[10]

    • When transferring the solid, use techniques that minimize the generation of dust.

    • Keep containers tightly closed when not in use.[11]

  • Post-Handling:

    • Upon completion of the work, decontaminate the work area.

    • Remove and wash any contaminated clothing or gloves before reuse.[9][12]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][11]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response:

In the event of a spill, the following workflow should be initiated immediately.

spill Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate notify Notify supervisor and EH&S evacuate->notify ppe Don appropriate PPE for cleanup notify->ppe contain Contain the spill with absorbent material ppe->contain collect Collect absorbed material into a labeled waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of all materials as hazardous waste clean->dispose

Caption: Workflow for responding to a chemical spill.

For a small spill, trained laboratory personnel wearing appropriate PPE can manage the cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department. Do not let the product enter drains.[4]

First Aid Measures:
  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][11]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][11]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid residue, contaminated absorbent pads, and disposable PPE into a clearly labeled, sealed container for hazardous waste.[10]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[1]

By integrating these safety and logistical considerations into your experimental planning, you contribute to a safer research environment for yourself and your colleagues. The principles of proactive risk assessment, proper use of protective equipment, and adherence to established handling protocols are the cornerstones of a strong safety culture in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoanisole. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MCR Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • TCI America. (n.d.). 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene 98.0+%, 1 g. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.